molecular formula C6H7NS B066415 5,6-Dihydro-4H-thieno[3,4-c]pyrrole CAS No. 185065-69-4

5,6-Dihydro-4H-thieno[3,4-c]pyrrole

Cat. No.: B066415
CAS No.: 185065-69-4
M. Wt: 125.19 g/mol
InChI Key: CQTYDCWVBWBDBH-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-thieno[3,4-c]pyrrole is a versatile and highly valuable fused bicyclic heterocycle of significant interest in medicinal chemistry and materials science. This unique scaffold, incorporating both pyrrolidine and thiophene rings in a fused, non-aromatic structure, serves as a critical precursor and core building block for the synthesis of a wide range of bioactive molecules. Its primary research value lies in its application as a key intermediate for developing novel pharmacologically active compounds, particularly as a constrained scaffold for central nervous system (CNS) targets and enzyme inhibitors. The saturated nature of the pyrrolidine ring provides conformational restraint, while the sulfur atom in the thiophene ring offers a potential site for further derivatization or interaction with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-4H-thieno[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5-3-8-4-6(5)2-7-1/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTYDCWVBWBDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CSC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Intramolecular 1,3-Dipolar Cycloaddition in Thienopyrrole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism, experimental protocols, and quantitative aspects of the intramolecular 1,3-dipolar cycloaddition reaction for the synthesis of thienopyrroles. This powerful reaction class offers an efficient and stereoselective route to construct the fused pyrrolidine ring onto a thiophene core, a scaffold of significant interest in medicinal chemistry and materials science.

Core Concepts: The Intramolecular [3+2] Cycloaddition

The 1,3-dipolar cycloaddition is a pericyclic reaction that forms a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile. In the context of thienopyrrole synthesis, the key components are an azomethine ylide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) that are tethered within the same molecule. This intramolecular approach offers significant advantages in terms of efficiency and control over stereochemistry compared to its intermolecular counterpart.

The overall transformation can be conceptualized as a domino reaction initiated by the in situ formation of an azomethine ylide from a suitable thiophene-based precursor.

Caption: Overall scheme of the intramolecular 1,3-dipolar cycloaddition.

The Reaction Mechanism: From Precursor to Product

The reaction proceeds through two key stages: the formation of the azomethine ylide and the subsequent intramolecular cycloaddition.

Stage 1: In Situ Generation of the Azomethine Ylide

The most common method for generating the requisite azomethine ylide involves the thermal condensation of a thiophene carbaldehyde with an α-amino acid ester, such as sarcosine (N-methylglycine) methyl ester. The process begins with a nucleophilic attack of the secondary amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration yields an iminium ion. Under thermal conditions, this iminium ion undergoes decarboxylation (if starting from a free amino acid) or deprotonation at the α-carbon (if using an ester) to generate the reactive azomethine ylide.

Stage 2: Intramolecular [3+2] Cycloaddition

Once formed, the azomethine ylide is transient and immediately undergoes a concerted [3+2] cycloaddition with the tethered alkene dipolarophile. This step is a suprafacial-suprafacial cycloaddition, proceeding through a highly ordered, six-electron transition state. This concerted nature is responsible for the high degree of stereocontrol observed in these reactions, where the stereochemistry of the dipolarophile is transferred to the newly formed stereocenters in the pyrrolidine ring.

G A Thiophene Aldehyde + Amino Acid Ester B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion B->C - H2O D Azomethine Ylide (1,3-Dipole) C->D - H+ E Transition State D->E Intramolecular Cycloaddition F Thienopyrrole Product E->F

Caption: Mechanistic pathway for thienopyrrole synthesis.

Synthesis of Key Precursors

The success of this strategy hinges on the availability of a thiophene precursor containing both an aldehyde and a tethered dipolarophile. A representative precursor, N-allyl-3-aminothiophene-2-carbaldehyde, can be synthesized via a multi-step sequence starting from commercially available materials.

G Start 3-Aminothiophene-2-carboxylate Step1 N-Allylation Start->Step1 Intermediate1 N-Allyl-3-aminothiophene-2-carboxylate Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 N-Allyl-3-aminothiophene-2-methanol Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 End N-Allyl-3-aminothiophene-2-carbaldehyde Step3->End

Caption: Workflow for the synthesis of a key thiophene precursor.

Quantitative Data Summary

The efficiency of the intramolecular 1,3-dipolar cycloaddition is influenced by factors such as the nature of the substituent on the azomethine ylide, the length and flexibility of the tether, and the reaction conditions. The following table summarizes representative data for this class of reaction, based on analogous systems found in the literature.

EntryR Group (on Amino Ester)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
1Methyl (Sarcosine)Toluene1101285>95:5
2EthylXylene14088190:10
3BenzylToluene1101675>95:5
4H (Glycine)DMF120126885:15

Note: The data presented are representative values based on similar intramolecular cycloaddition reactions and serve to illustrate typical outcomes.

Detailed Experimental Protocols

The following are representative protocols for the synthesis of a precursor and its subsequent cyclization. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Synthesis of N-Allyl-3-aminothiophene-2-carbaldehyde (Representative Precursor)
  • N-Allylation: To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous acetonitrile, potassium carbonate (2.5 eq) is added. Allyl bromide (1.2 eq) is added dropwise, and the mixture is heated to reflux for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N-allyl intermediate, which is purified by column chromatography.

  • Reduction: The purified ester (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C under a nitrogen atmosphere. Lithium aluminum hydride (LiAlH₄, 1.5 eq) is added portion-wise. The reaction is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the crude alcohol.

  • Oxidation: The crude alcohol (1.0 eq) is dissolved in dichloromethane (DCM). Pyridinium chlorochromate (PCC, 1.5 eq) is added, and the mixture is stirred at room temperature for 4 hours. The mixture is then filtered through a pad of silica gel, eluting with DCM. The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by column chromatography to yield the final precursor.

Protocol 2: Intramolecular 1,3-Dipolar Cycloaddition for Thienopyrrole Synthesis
  • Reaction Setup: A solution of the N-allyl-3-aminothiophene-2-carbaldehyde precursor (1.0 eq) and sarcosine methyl ester (1.2 eq) in anhydrous toluene (0.1 M) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cycloaddition: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate as eluent) to afford the pure thienopyrrole product.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The stereochemistry of the product is typically determined by 2D NMR techniques such as NOESY.

This guide provides a foundational understanding of the intramolecular 1,3-dipolar cycloaddition for synthesizing thienopyrrole systems. The high efficiency, stereocontrol, and operational simplicity of this reaction make it a valuable tool for accessing complex heterocyclic scaffolds for further investigation in drug discovery and materials science.

Spectroscopic Analysis of N-Substituted 5,6-Dihydro-4H-thieno[3,4-c]pyrroles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the spectroscopic analysis of N-substituted 5,6-dihydro-4H-thieno[3,4-c]pyrroles, a class of heterocyclic compounds of interest in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the synthesis, characterization, and key spectroscopic data for this molecular scaffold.

Introduction

N-substituted 5,6-dihydro-4H-thieno[3,4-c]pyrroles are bicyclic heterocyclic compounds containing a thiophene ring fused to a pyrrole ring. The substitution at the nitrogen atom significantly influences the physicochemical and biological properties of these molecules. Spectroscopic analysis is crucial for the unambiguous determination of their structure and purity. This guide covers the primary spectroscopic techniques used for their characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis and General Structure

A common and efficient method for the synthesis of N-substituted 5,6-dihydro-4H-thieno[3,4-c]pyrroles is the reductive amination of a thiophene-3,4-dicarbaldehyde with various primary amines.[1] This approach allows for the introduction of a wide range of substituents on the pyrrole nitrogen.

The general workflow for the synthesis is depicted below:

Synthesis_Workflow Thiophene_dicarbaldehyde Thiophene-3,4-dicarbaldehyde Reductive_Amination Reductive Amination (e.g., NaBH3CN, acid) Thiophene_dicarbaldehyde->Reductive_Amination Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reductive_Amination Thienopyrrole N-substituted 5,6-dihydro-4H-thieno[3,4-c]pyrrole Reductive_Amination->Thienopyrrole

References

Unveiling the Three-Dimensional Architecture of 5,6-dihydro-4H-thieno[3,4-c]pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the X-ray crystal structure of 5,6-dihydro-4H-thieno[3,4-c]pyrrole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document details the synthesis, experimental protocols for structural elucidation, and a comparative analysis of the crystallographic data for key derivatives, offering a foundational resource for the rational design of novel therapeutic agents.

The thieno[3,4-c]pyrrole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering their structure-activity relationships (SAR) and for optimizing their pharmacological profiles. X-ray crystallography provides an unparalleled, atom-level view of molecular architecture, revealing crucial details about bond lengths, bond angles, and conformational preferences that govern molecular interactions.

This guide focuses on the seminal work describing the synthesis and structural characterization of N-substituted 5,6-dihydro-4H-thieno[3,4-c]pyrroles, specifically 1,3-dimethyl-5-phenyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole and its corresponding N-propylpyrrolidinium cyanoborohydride salt.

Data Presentation: Crystallographic Parameters at a Glance

The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction analysis of two representative this compound derivatives. This structured presentation allows for a straightforward comparison of their solid-state conformations and packing arrangements.

Table 1: Crystal Data and Structure Refinement for 1,3-dimethyl-5-phenyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole

ParameterValue
Empirical FormulaC₁₅H₁₇NS
Formula Weight243.37
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.593(3) Å
b10.270(3) Å
c12.038(4) Å
α90°
β108.571(5)°
γ90°
Volume1241.1(6) ų
Z4
Density (calculated)1.301 Mg/m³
Absorption Coefficient0.248 mm⁻¹
F(000)520
Data Collection
Reflections Collected8936
Independent Reflections2182 [R(int) = 0.0264]
Refinement
Goodness-of-fit on F²1.053
Final R indices [I>2σ(I)]R₁ = 0.0349, wR₂ = 0.0867
R indices (all data)R₁ = 0.0416, wR₂ = 0.0911

Table 2: Crystal Data and Structure Refinement for 1,3-dimethyl-5-propyl-5,6-dihydro-4H-thieno[3,4-c]-5-pyrrolium cyanoborohydride

ParameterValue
Empirical FormulaC₁₃H₂₁BN₂S
Formula Weight248.20
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a8.879(2) Å
b15.698(4) Å
c10.155(3) Å
α90°
β107.828(4)°
γ90°
Volume1345.9(6) ų
Z4
Density (calculated)1.225 Mg/m³
Absorption Coefficient0.211 mm⁻¹
F(000)536
Data Collection
Reflections Collected9741
Independent Reflections2355 [R(int) = 0.0289]
Refinement
Goodness-of-fit on F²1.042
Final R indices [I>2σ(I)]R₁ = 0.0456, wR₂ = 0.1118
R indices (all data)R₁ = 0.0571, wR₂ = 0.1192

Experimental Protocols

The successful elucidation of the crystal structures of these thieno[3,4-c]pyrrole derivatives hinges on a meticulous experimental workflow, from synthesis to data analysis.

Synthesis of N-Substituted 5,6-dihydro-4H-thieno[3,4-c]pyrroles

A general and convenient route to N-substituted 5,6-dihydro-4H-thieno[3,4-c]pyrroles involves the reductive amination of 2,5-dimethylthiophene-3,4-dicarbaldehyde with various primary amines. This reaction is typically carried out in a solution of sodium cyanoborohydride in a methanol/acetic acid mixture, affording the desired products in good yields (80-88%). For N-alkyl substitutions, the product is often isolated as the cyanoborohydride salt of the corresponding pyrrolium cation. In the case of aryl amines, such as aniline, the free pyrrole derivative can be isolated directly.

Synthesis_Workflow A 2,5-dimethylthiophene- 3,4-dicarbaldehyde D Reductive Amination A->D B Primary Amine (Alkyl or Aryl) B->D C Sodium Cyanoborohydride Methanol/Acetic Acid C->D E N-Alkyl Derivative (Pyrrolium Cyanoborohydride Salt) D->E Alkyl Amine F N-Aryl Derivative (Free Pyrrole) D->F Aryl Amine

Synthesis of N-substituted 5,6-dihydro-4H-thieno[3,4-c]pyrroles.

Single-Crystal X-ray Diffraction

The determination of the molecular structure is achieved through single-crystal X-ray diffraction analysis. The general workflow for this process is outlined below.

  • Crystal Growth: Single crystals of suitable quality for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system.

  • Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The atomic positions and their anisotropic displacement parameters are then refined against the experimental data using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

General workflow for single-crystal X-ray diffraction analysis.

Conclusion

The X-ray crystal structures of 1,3-dimethyl-5-phenyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole and its N-propylpyrrolidinium cyanoborohydride salt provide critical insights into the conformational and electronic properties of this important heterocyclic system. The detailed quantitative data and experimental protocols presented in this guide serve as a valuable resource for chemists and pharmacologists working on the design and synthesis of novel thieno[3,4-c]pyrrole-based therapeutic agents. This fundamental structural knowledge will undoubtedly accelerate the development of new drug candidates with improved efficacy and selectivity.

An In-Depth Technical Guide to the Electronic Properties of the 5,6-dihydro-4H-thieno[3,4-c]pyrrole Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6-dihydro-4H-thieno[3,4-c]pyrrole scaffold is a heterocyclic motif of significant interest in materials science and medicinal chemistry. Its fused bicyclic structure, comprising a thiophene and a pyrrole ring, imparts unique electronic characteristics that can be tuned through chemical modification. This technical guide provides a comprehensive overview of the electronic properties of this core structure, with a particular focus on the well-studied and technologically relevant thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives. While extensive data exists for these derivatives, information on the unsubstituted this compound core is limited in the current literature. Therefore, this guide will use TPD-based systems as a representative case study to elucidate the fundamental electronic features of the broader thieno[3,4-c]pyrrole family.

Electronic Properties: A Quantitative Overview

The electronic properties of thieno[3,4-c]pyrrole derivatives are primarily defined by their frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters, along with the resulting energy gap (Eg), dictate the material's potential for charge transport and its optical absorption characteristics. These properties are crucial for applications in organic electronics such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Below are tables summarizing key electronic and optical data for a selection of thieno[3,4-c]pyrrole-4,6-dione (TPD) based molecules, determined through both experimental and computational methods.

Table 1: Experimentally Determined Electronic Properties of TPD-Based Polymers

PolymerHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Optical Band Gap (eV)
P1 (TPD Homopolymer)-5.67-3.572.101.80
P2 (TPD-Thiophene Copolymer)-5.43-3.581.851.80
P4 (TPD-Bithiophene Copolymer)-5.31-3.511.801.80
P8 (TPD-Dialkoxybithiophene Copolymer)-5.11-3.451.661.66
VTTPD-5.39-3.701.69-

Data sourced from electrochemical and optical studies.[1][2]

Table 2: Computationally Determined Electronic Properties of TPD-Based Molecules (DFT)

MoleculeHOMO (eV)LUMO (eV)Band Gap (eV)
RW (Reference Molecule)-5.86-3.632.23
W1-5.58-3.631.95
W2-5.70-3.751.95
W3-5.95-3.742.21
W4-5.75-3.552.20
W5-5.79-3.582.21
W6-5.66-3.452.21
W7-5.62-3.402.22

These values were calculated using Density Functional Theory (DFT) at the MPW1PW91/6-31G(d,p) level of theory. The molecules W1-W7 are derivatives of the reference molecule (RW) with modified terminal acceptor groups.[3]

Table 3: Optical Properties of TPD-Based Molecules

Moleculeλmax (nm) in Chloroform
RW (Reference Molecule)719
W1839
W2821
W3715
W4751
W5733
W6762
W7780

The maximum absorption wavelengths (λmax) were determined from UV-Vis spectroscopy.[3]

Experimental Protocols

The characterization of the electronic properties of the this compound core and its derivatives relies on a combination of electrochemical and spectroscopic techniques, complemented by computational modeling.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

Methodology:

  • Sample Preparation: The compound of interest is dissolved in an appropriate organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [NBu4][PF6]).

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured. The oxidation and reduction potentials of the compound are determined from the resulting voltammogram.

  • Data Analysis: The onset oxidation (E_ox) and onset reduction (E_red) potentials are used to calculate the HOMO and LUMO energy levels using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

    • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

G cluster_prep Sample Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve Compound in Solvent B Add Supporting Electrolyte A->B C Working Electrode B->C D Reference Electrode E Counter Electrode F Apply Potential Sweep E->F G Measure Current F->G H Determine Onset Oxidation/Reduction Potentials G->H I Calculate HOMO/LUMO Energy Levels H->I

Cyclic Voltammetry Experimental Workflow

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical properties of a material, including its absorption spectrum and optical band gap.

Methodology:

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., chloroform, tetrahydrofuran) to a known concentration.

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is typically used. A reference cuvette containing only the solvent is placed in the reference beam path.

  • Measurement: The sample is placed in a cuvette in the sample beam path. The instrument measures the absorbance of light at various wavelengths in the ultraviolet and visible regions.

  • Data Analysis: The absorption spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorption (λmax) is identified. The optical band gap (E_g^opt) can be estimated from the onset of the absorption edge (λ_onset) using the formula:

    • E_g^opt (eV) = 1240 / λ_onset (nm)

G cluster_prep Sample Preparation cluster_instrument Spectrophotometer Setup cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve Compound in Solvent C Sample Cuvette A->C B Reference Cuvette (Solvent) D Scan Wavelengths C->D E Record Absorbance D->E F Plot Absorption Spectrum E->F G Determine λmax and λonset F->G H Calculate Optical Band Gap G->H

UV-Vis Spectroscopy Experimental Workflow

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.

Methodology:

  • Molecular Geometry Optimization: The 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation. A common functional and basis set for this is B3LYP/6-31G(d).

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties. For more accurate electronic properties, a different functional, such as MPW1PW91, with the same or a larger basis set might be employed.[3]

  • Data Extraction: From the output of the calculation, the energies of the HOMO and LUMO are extracted. The energy gap is then calculated as the difference between the LUMO and HOMO energies.

  • Simulated Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing theoretical values for λmax.

G A Build Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Single-Point Energy Calculation (e.g., MPW1PW91/6-31G(d,p)) B->C D Extract HOMO/LUMO Energies C->D F TD-DFT for Simulated UV-Vis Spectrum (optional) C->F E Calculate Energy Gap D->E

DFT Calculation Workflow

Structure-Property Relationships

The electronic properties of the thieno[3,4-c]pyrrole core can be systematically tuned by chemical modifications. The following diagram illustrates the logical relationship between structural modifications and the resulting electronic properties.

G cluster_modifications Structural Modifications cluster_properties Electronic Properties Core Thieno[3,4-c]pyrrole Core Donor Electron-Donating Groups Core->Donor Acceptor Electron-Withdrawing Groups Core->Acceptor Conjugation Extended π-Conjugation Core->Conjugation HOMO HOMO Energy Level Donor->HOMO Raises LUMO LUMO Energy Level Donor->LUMO Raises (lesser extent) Acceptor->HOMO Lowers (lesser extent) Acceptor->LUMO Lowers BandGap Energy Gap (Eg) Conjugation->BandGap Decreases Absorption Optical Absorption (λmax) Conjugation->Absorption Red-shifts (to longer λ) HOMO->BandGap LUMO->BandGap BandGap->Absorption Inversely related

Structure-Property Relationship Diagram

Conclusion

The this compound core, particularly in its thieno[3,4-c]pyrrole-4,6-dione (TPD) form, serves as a versatile building block for the development of advanced organic electronic materials. Its electronic properties, including HOMO/LUMO energy levels and optical absorption, can be precisely controlled through synthetic modifications. The experimental and computational protocols outlined in this guide provide a robust framework for the characterization and rational design of novel materials based on this promising heterocyclic scaffold. Further research into the unsubstituted core structure is warranted to provide a more complete understanding of the fundamental electronic properties of this important class of compounds.

References

Solubility Profile of 5,6-dihydro-4H-thieno[3,4-c]pyrrole in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the heterocyclic compound 5,6-dihydro-4H-thieno[3,4-c]pyrrole. Understanding the solubility of this core structure is critical for its application in medicinal chemistry, materials science, and drug development, where it serves as a key building block for various functional molecules. This document outlines the available solubility data, provides detailed experimental protocols for solubility determination, and illustrates a relevant synthetic pathway where this class of compounds is utilized.

Solubility Data

While specific quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature, qualitative information for structurally related compounds provides valuable insights. Thieno[3,4-c]pyrrole-4,6-dione derivatives, which share the core heterocyclic system, have been noted for their solubility in chlorinated solvents.[1] This suggests that this compound is likely to exhibit some degree of solubility in solvents with similar properties.

Table 1: Qualitative Solubility of Thieno[3,4-c]pyrrole Derivatives

Solvent FamilyExample SolventsExpected SolubilityReference
ChlorinatedDichloromethane (DCM), Chloroform (CHCl₃)Soluble[1]
Polar AproticTetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Predicted to have moderate to good solubility based on the polar nature of the N-H bond and the sulfur heteroatom.General chemical principles
Polar ProticMethanol (MeOH), Ethanol (EtOH)Predicted to have some solubility, potentially forming hydrogen bonds.General chemical principles
NonpolarHexanes, ToluenePredicted to have low solubility due to the polar nature of the molecule.General chemical principles

Note: The expected solubility is inferred from the behavior of similar structures and general principles of "like dissolves like."[2] Experimental verification is required for precise quantification.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in various organic solvents. This method is based on the widely used shake-flask method.[3]

Objective: To determine the approximate solubility of this compound in selected organic solvents at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Dimethylformamide, Dimethyl Sulfoxide, Methanol, Toluene)

  • Analytical balance

  • Scintillation vials or test tubes with screw caps

  • Vortex mixer or shaker bath

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is to ensure that a saturated solution is formed.

    • Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.[3] Vigorous shaking or vortexing should be applied intermittently to facilitate dissolution.[2]

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven.

      • Weigh the vial containing the dried residue. The difference in weight will give the mass of the dissolved solid.

      • Calculate the solubility in terms of mg/mL or mol/L.

    • Chromatographic/Spectroscopic Method:

      • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

      • Generate a calibration curve using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility as a mean and standard deviation from at least three independent measurements for each solvent.

    • Specify the temperature at which the solubility was determined.

Application in Synthesis: A Diagrammatic Representation

Derivatives of the thieno[3,4-c]pyrrole core are of significant interest in the field of organic electronics, particularly in the synthesis of donor-acceptor molecules for organic solar cells and thin-film transistors.[1][4] The following diagram illustrates a generalized synthetic workflow for creating a donor-acceptor-donor type small molecule, where the thieno[3,4-c]pyrrole-4,6-dione acts as the central acceptor unit.

Synthesis_Workflow Thiophene_Derivative Thiophene-3,4-dicarboxylic acid TPD_Core Thieno[3,4-c]pyrrole-4,6-dione (TPD) (Acceptor Core) Thiophene_Derivative->TPD_Core Condensation with Amine Final_Molecule A-D-A Small Molecule for Organic Electronics TPD_Core->Final_Molecule Stille Coupling Donor_Unit Donor Moiety (e.g., Stannylated Thiophene) Donor_Unit->Final_Molecule Stille Coupling

Caption: Synthetic pathway for a Donor-Acceptor-Donor molecule.

This technical guide serves as a foundational resource for researchers working with this compound and its derivatives. The provided information on solubility, experimental protocols, and synthetic applications will aid in the effective design and execution of experiments in the fields of drug discovery and materials science.

References

synthesis of thieno[3,4-c]pyrrole-4,6-dione (TPD) from thiophene-3,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of Thieno[3,4-c]pyrrole-4,6-dione (TPD) from Thiophene-3,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of thieno[3,4-c]pyrrole-4,6-dione (TPD), a key building block in the development of novel organic electronic materials. The document details established synthetic protocols, presents quantitative data in a structured format, and includes workflow visualizations to facilitate understanding and replication of the experimental procedures.

Introduction

Thieno[3,4-c]pyrrole-4,6-dione (TPD) and its derivatives are of significant interest in the fields of materials science and drug development. These compounds serve as versatile electron-acceptor units in the construction of donor-acceptor (D-A) conjugated polymers and small molecules.[1][2] Such materials are integral to the advancement of organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs).[2][3] The rigid and planar structure of the TPD core, combined with the potential for functionalization at the nitrogen atom, allows for the fine-tuning of electronic and physical properties, making it a valuable scaffold for the design of new functional organic materials.[1]

This guide focuses on the chemical synthesis of TPD from the commercially available starting material, thiophene-3,4-dicarboxylic acid. Two primary synthetic routes are discussed: a conventional multi-step approach and a more recent, streamlined one-pot methodology.

Synthetic Methodologies

Conventional Multi-Step Synthesis

The traditional and widely employed method for synthesizing TPD and its N-substituted derivatives from thiophene-3,4-dicarboxylic acid is a three-step process. This route involves the initial formation of a cyclic anhydride, followed by imidation with a primary amine and subsequent cyclization.

Workflow of the Conventional Multi-Step Synthesis:

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Amine Reaction (Imidation) cluster_2 Step 3: Cyclization A Thiophene-3,4-dicarboxylic acid C Thieno[3,4-c]furan-1,3-dione (Intermediate Anhydride) A->C Reflux (140 °C) B Acetic Anhydride B->C D Thieno[3,4-c]furan-1,3-dione F Amic Acid Intermediate D->F Toluene, Reflux E Primary Amine (e.g., 2-ethylhexylamine) E->F G Amic Acid Intermediate I N-substituted Thieno[3,4-c]pyrrole-4,6-dione (TPD) G->I Reflux H Thionyl Chloride H->I

Caption: Conventional three-step synthesis of N-substituted TPD.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione is outlined below, based on established literature procedures.[3][4]

Step 1: Synthesis of Thieno[3,4-c]furan-1,3-dione

  • A solution of thiophene-3,4-dicarboxylic acid (e.g., 3.0 g, 17.4 mmol) in acetic anhydride (e.g., 150 ml) is prepared in a round-bottom flask equipped with a reflux condenser.[4]

  • The mixture is heated to reflux at 140 °C and stirred for 24 hours.[4]

  • After cooling to room temperature, the solvent is removed under reduced pressure.[4]

  • The crude product is recrystallized from toluene to yield thieno[3,4-c]furan-1,3-dione as pale yellow crystals.[4]

Step 2: Reaction with Primary Amine

  • The synthesized thieno[3,4-c]furan-1,3-dione (e.g., 2.41 g, 15.6 mmol) is dissolved in toluene (e.g., 300 ml).[4]

  • A primary amine, such as 2-ethylhexylamine (1.5 equivalents), is added to the solution.[3][4]

  • The reaction mixture is heated to reflux and stirred for 24 hours.[3][4]

  • Upon cooling to room temperature, the solvent is removed under reduced pressure to yield the crude amic acid intermediate.[3][4]

Step 3: Cyclization to form N-substituted TPD

  • The crude solid from the previous step is dissolved in thionyl chloride (e.g., 20 ml).[4]

  • The mixture is heated to reflux for 3-4 hours.[3][4]

  • After the reaction is complete, the excess thionyl chloride is removed by distillation.[3]

  • The resulting crude product is purified by silica gel column chromatography (e.g., using a mixture of CH₂Cl₂ and hexane as the eluent) to afford the desired N-substituted thieno[3,4-c]pyrrole-4,6-dione as a solid.[4]

Quantitative Data Summary for Conventional Synthesis:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Volume (ml)Yield (%)Reference
Thiophene-3,4-dicarboxylic acid172.1517.43.0--[4]
Acetic Anhydride102.09--150-[4]
Thieno[3,4-c]furan-1,3-dione154.1415.62.41-90[4]
3-Octylamine129.2423.43.03--[4]
5-(2-ethylhexyl)thieno[3,4-c] pyrrole-4,6-dione279.42-3.4-82 (from anhydride)[4]
Updated One-Pot Synthesis

Recent advancements have led to the development of a more efficient and environmentally friendly one-pot synthesis of TPD.[5] This method reduces the number of synthetic steps, minimizes the use of hazardous reagents and solvents, and decreases waste byproducts.[5]

Workflow of the Updated One-Pot Synthesis:

G cluster_0 One-Pot Reaction A Thiophene-3,4-dicarboxylic acid C Diammonium Salt (in situ) A->C Gentle Heating B Aqueous Ammonia B->C D Thieno[3,4-c]pyrrole-4,6-dione (TPD) C->D Heat (260-280 °C)

References

Unlocking the Electronic Landscape: A Technical Guide to Computational Modeling of Thieno[3,4-c]pyrrole-4,6-dione Frontier Molecular Orbitals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 1, 2025

Abstract

Thieno[3,4-c]pyrrole-4,6-dione (TPD) and its derivatives represent a promising class of organic molecules with significant potential in the development of novel organic electronics and therapeutics. A fundamental understanding of their electronic properties, governed by the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for designing materials with tailored functionalities. This technical guide provides an in-depth overview of the computational methodologies employed to model the FMOs of TPD-based compounds, offering a bridge between theoretical calculations and experimental validation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage computational chemistry in the rational design of next-generation TPD derivatives.

Introduction: The Significance of Frontier Molecular Orbitals in Thieno[3,4-c]pyrrole-4,6-dione Systems

The electronic and optical properties of organic molecules, such as those based on the thieno[3,4-c]pyrrole-4,6-dione (TPD) core, are fundamentally dictated by the energies and spatial distributions of their frontier molecular orbitals (FMOs). The HOMO, representing the outermost electron-containing orbital, acts as an electron donor, while the LUMO, the lowest energy unoccupied orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic band gap, influencing its color, conductivity, and photochemical reactivity.

In the context of materials science, the HOMO and LUMO energy levels of TPD derivatives are crucial for their application in organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs).[1][2][3][4][5][6][7][8][9][10][11] For instance, in OPVs, the alignment of the HOMO and LUMO levels of the donor and acceptor materials governs the efficiency of charge separation and transport. Similarly, for drug development, understanding the FMOs can provide insights into a molecule's reactivity, metabolic stability, and potential interactions with biological targets. Computational modeling offers a powerful and cost-effective approach to predict and rationalize these properties, thereby accelerating the design and discovery of new TPD-based materials.

Computational Methodologies for FMO Analysis

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as the workhorse methods for the computational modeling of the electronic structure of organic molecules.[12] These approaches provide a good balance between accuracy and computational cost, making them well-suited for studying relatively large systems like TPD derivatives.

Ground-State Geometry Optimization

The first and most critical step in any computational study is to obtain an accurate molecular geometry. The electronic properties are highly sensitive to the molecular conformation.

Experimental Protocol: Geometry Optimization

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method Selection: Employ a DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[13] For more accurate results, especially for excited state properties, functionals like CAM-B3LYP or ωB97X-D can be used.[12] The MPW1PW91 functional has also been shown to provide results in good agreement with experimental values for TPD systems.[14]

  • Input Preparation: Construct the initial 3D structure of the TPD derivative using a molecular builder.

  • Calculation Execution: Perform a geometry optimization calculation without any symmetry constraints to find the lowest energy conformation of the molecule.

  • Frequency Analysis: Following optimization, a frequency calculation should be performed to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Frontier Molecular Orbital Analysis

Once the optimized geometry is obtained, the HOMO and LUMO energy levels and their spatial distributions can be calculated.

Experimental Protocol: FMO Calculation

  • Software and Method: Using the optimized geometry from the previous step, perform a single-point energy calculation using the same DFT functional and basis set.

  • Output Analysis: The output file will contain the energies of all molecular orbitals. Identify the energies of the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).

  • Visualization: The spatial distribution of the HOMO and LUMO can be visualized using software like GaussView, Avogadro, or Chemcraft. This visualization is crucial for understanding the regions of the molecule involved in electron donation and acceptance.

Prediction of Electronic Absorption Spectra

TD-DFT calculations are employed to predict the electronic absorption spectra (e.g., UV-Vis spectra) of the molecules. This allows for a direct comparison between theoretical predictions and experimental measurements.

Experimental Protocol: TD-DFT Calculation

  • Software and Method: Using the optimized ground-state geometry, perform a TD-DFT calculation. The same functional and basis set as the ground-state calculations are typically used.

  • Excitation State Selection: Specify the number of excited states to be calculated. For comparison with UV-Vis spectra, calculating the first 10-20 singlet excited states is usually sufficient.

  • Solvent Effects: To better mimic experimental conditions, solvent effects can be included using implicit solvation models like the Polarizable Continuum Model (PCM).[12] Chloroform is a commonly used solvent in experimental studies of TPD derivatives.[15]

  • Data Extraction: From the output, extract the excitation energies (in eV or nm) and the corresponding oscillator strengths for each electronic transition. The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λmax).

Experimental Validation

Computational results should always be validated against experimental data to ensure their accuracy and reliability. For FMO analysis of TPD derivatives, cyclic voltammetry and UV-Vis spectroscopy are the primary experimental techniques used.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels.

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Solution: Prepare a solution of the TPD derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential between the working and reference electrodes and record the resulting current. The potential at which oxidation occurs (anodic peak) is related to the HOMO energy, and the potential at which reduction occurs (cathodic peak) is related to the LUMO energy.

  • Calibration: The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard to calibrate the measured potentials.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λmax) corresponds to the electronic transition from the ground state to the first excited state, which is related to the HOMO-LUMO gap.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the TPD derivative in a suitable solvent (e.g., chloroform or tetrahydrofuran).

  • Spectrophotometer: Use a UV-Vis spectrophotometer to measure the absorbance of the solution across a range of wavelengths (typically 200-800 nm).

  • Data Analysis: The wavelength at which the maximum absorbance is observed is the λmax. The onset of the absorption band can be used to estimate the optical band gap.

Data Presentation: Calculated Electronic Properties of TPD Derivatives

The following table summarizes representative computational data for a reference TPD molecule and several of its derivatives, illustrating the impact of structural modifications on their electronic properties. The data is compiled from various research articles and showcases the typical range of values obtained through DFT calculations.[14][15][16][17][18]

Molecule IDDonor/Acceptor GroupsHOMO (eV)LUMO (eV)Band Gap (eV)λmax (nm)
RW (Reference) --5.86-3.632.23673
W1 Modified Terminal Acceptor-5.58-3.631.95768
W2 Modified Terminal Acceptor-5.70-3.751.95755
W3 Modified Terminal Acceptor-5.95-3.772.18682
W4 Modified Terminal Acceptor-5.75-3.552.20715
P1 Dialkoxybithiophene Donor-5.26-3.561.70-
P2 Dialkoxybithiophene Donor-4.85-3.351.50-
P3 Cyclopentadithiophene Donor-5.26-3.561.70-
VTTPD Dithiophene with Vinyl Linker-5.39-3.701.69-
P1 (Homopolymer) ---2.13-
P2 (Homopolymer) ---2.10-
P3 (Homopolymer) ---2.08-

Note: The specific values can vary depending on the computational method (functional, basis set) and the specific molecular structure.

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the computational modeling of thieno[3,4-c]pyrrole frontier molecular orbitals, from initial structure generation to the final analysis and comparison with experimental data.

Computational_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_analysis Analysis & Correlation A 1. Molecular Structure Generation B 2. Geometry Optimization (DFT) Functional: B3LYP, MPW1PW91 Basis Set: 6-31G(d,p) A->B C 3. Frequency Analysis (Confirm Minimum Energy Structure) B->C D 4. FMO Calculation (DFT) (HOMO, LUMO Energies & Plots) C->D E 5. Excited State Calculation (TD-DFT) (UV-Vis Spectra Prediction) D->E H Correlate HOMO/LUMO with Electrochemical Data D->H I Compare Calculated λmax with Experimental Spectra E->I F Cyclic Voltammetry (Oxidation/Reduction Potentials) F->H G UV-Vis Spectroscopy (Absorption Maxima, λmax) G->I J Structure-Property Relationship (Rational Molecular Design) H->J I->J

Caption: Workflow for computational modeling and experimental validation of TPD FMOs.

Conclusion and Future Outlook

Computational modeling, particularly DFT and TD-DFT, provides an indispensable toolkit for the investigation of the frontier molecular orbitals of thieno[3,4-c]pyrrole-4,6-dione derivatives. This guide has outlined the core theoretical principles, provided detailed computational and experimental protocols, and demonstrated how theoretical predictions can be correlated with experimental data. By leveraging these computational techniques, researchers can gain deep insights into the structure-property relationships of TPD-based systems, enabling the rational design of novel materials for a wide range of applications, from organic electronics to medicinal chemistry. Future advancements in computational methods, including the development of more accurate functionals and the application of machine learning, will further enhance the predictive power of these models and accelerate the discovery of next-generation TPD-based technologies.[1][2][19]

References

Methodological & Application

Application Notes and Protocols for 5,6-dihydro-4H-thieno[3,4-c]pyrrole in Organic Thin-Film Transistors (OTFTs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5,6-dihydro-4H-thieno[3,4-c]pyrrole, commonly known as thieno[3,4-c]pyrrole-4,6-dione (TPD), in the fabrication of Organic Thin-Film Transistors (OTFTs). TPD is a versatile building block for constructing high-performance p-type and n-type organic semiconductors.[1][2][3] Its electron-deficient nature, rigid and compact structure, and ability to be chemically modified make it an attractive component for tuning the electronic properties of organic materials.[4][5][6]

Overview of Thieno[3,4-c]pyrrole-4,6-dione (TPD) in OTFTs

TPD-based materials, including both polymers and small molecules, have demonstrated significant potential in organic electronics due to their excellent processability, substantial charge carrier mobility, and good device stability.[1][3][7] These materials can be synthesized to exhibit deep highest occupied molecular orbital (HOMO) energy levels, which contributes to their stability in ambient conditions.[1][3] The performance of OTFTs using TPD-based semiconductors is highly dependent on factors such as the chemical structure of the co-monomers, the length and branching of solubilizing alkyl chains, and the thin-film processing conditions.[1][3][8]

Performance of TPD-Based OTFTs

The following tables summarize the performance of various TPD-based polymers and small molecules in OTFTs as reported in the literature.

Table 1: Performance of TPD-Based Polymer OTFTs

PolymerDevice ArchitectureHole Mobility (μh) [cm² V⁻¹ s⁻¹]Electron Mobility (μe) [cm² V⁻¹ s⁻¹]On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) [V]Reference
P4Bottom-Gate, Top-Contact~0.6-> 10⁶-[3][7][9]
P3Bottom-Gate, Top-Contact1.29-> 10⁶-[8]
VTTPDBottom-Gate, Bottom-Contact0.4-10⁶-5 to -10[10]
P1 (TIPS-BDT-TPD)Bottom-Gate, Top-Contact0.00140.0073--[8]

Table 2: Performance of TPD-Based Small Molecule OTFTs

MoleculeDevice ArchitectureHole Mobility (μh) [cm² V⁻¹ s⁻¹]Electron Mobility (μe) [cm² V⁻¹ s⁻¹]On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) [V]Reference
Rhodanine-derived D-A materialBottom-Gate, Bottom-Contact-0.011-20.1[2][11]
PT-BTDTop-Contact, Bottom-Gate0.10-> 10⁷-[2]
TDPP-T (as cast)-5.44 x 10⁻⁶---[2]
TDPP-T (annealed at 150 °C)-3.11 x 10⁻⁴---[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of TPD-based materials and the fabrication of OTFT devices.

Synthesis of a TPD-based Copolymer (Illustrative Example)

This protocol is a generalized procedure based on Stille coupling reactions commonly used for synthesizing TPD-containing copolymers.[1][3]

Materials:

  • TPD-based monomer (e.g., dibrominated TPD derivative)

  • Stannylated co-monomer (e.g., distannylated oligothiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous and deoxygenated solvent (e.g., toluene or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, dissolve the TPD-based monomer and the stannylated co-monomer in the chosen anhydrous solvent under an inert atmosphere.

  • Add the palladium catalyst to the reaction mixture. The catalyst loading is typically between 1-5 mol%.

  • De-gas the reaction mixture by several freeze-pump-thaw cycles.

  • Heat the mixture to reflux (typically 80-120 °C) and stir for 24-72 hours under an inert atmosphere.

  • Monitor the reaction progress by a suitable technique (e.g., GPC or NMR).

  • After completion, cool the reaction to room temperature and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol or acetone).

  • Filter the precipitated polymer and wash it with appropriate solvents to remove catalyst residues and oligomers. Soxhlet extraction is often employed for purification.

  • Dry the purified polymer under vacuum.

cluster_synthesis Synthesis of TPD-Copolymer monomer_a TPD Monomer reaction Stille Coupling Reaction (Heat, Inert Atmosphere) monomer_a->reaction monomer_b Co-monomer monomer_b->reaction catalyst Palladium Catalyst catalyst->reaction solvent Anhydrous Solvent solvent->reaction purification Purification (Precipitation, Soxhlet) reaction->purification product TPD-based Copolymer purification->product cluster_fabrication OTFT Fabrication Workflow start Start clean Substrate Cleaning (Sonication, Plasma) start->clean ots Dielectric Surface Treatment (OTS) clean->ots deposit Semiconductor Film Deposition (Spin-coating) ots->deposit anneal Film Annealing deposit->anneal electrodes Electrode Deposition (Thermal Evaporation) anneal->electrodes characterize Device Characterization electrodes->characterize end End characterize->end cluster_device Bottom-Gate, Top-Contact OTFT Architecture gate Gate (n+-Si) dielectric Dielectric (SiO₂) semiconductor Organic Semiconductor (TPD-based) source Source (Au) drain Drain (Au)

References

Application Notes and Protocols for TPD-Based Polymers in High-Performance Organic Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of triphenylamine-dithiophene-based (TPD) polymers and their application in high-performance organic solar cells (OSCs). TPD-based polymers are a promising class of electron-donating materials for OSCs due to their excellent charge transport properties, tunable energy levels, and good solubility. This guide offers a practical resource for researchers aiming to develop and characterize novel TPD-based materials for next-generation photovoltaic applications.

Overview of TPD-Based Polymers in Organic Solar Cells

TPD-based polymers typically consist of an electron-rich TPD core and various electron-accepting or π-bridging units, creating a donor-acceptor (D-A) copolymer structure. This architecture allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption spectrum, to match different fullerene and non-fullerene acceptors. The inherent charge-transporting properties of the TPD unit contribute to high hole mobilities, which is crucial for efficient charge extraction in OSCs.

Recent advancements have demonstrated the potential of TPD-based polymers in achieving high power conversion efficiencies (PCEs). For instance, copolymers like PTPD-TVT and PTPD-SVS have shown promising PCEs of 4.87% and 5.74%, respectively.[1] Furthermore, when paired with non-fullerene acceptors (NFAs) such as ITIC, TPD-based polymers like PBDTT-8ttTPD have achieved impressive PCEs of up to 11.05%.[2] The development of novel TPD-based non-fullerene acceptors themselves, like TPDCIC and TPDCNC, has also pushed the efficiencies of organic solar cells to over 10%.

Experimental Protocols

This section outlines detailed protocols for the synthesis of representative TPD-based polymers and the fabrication of organic solar cell devices.

Synthesis of TPD-Based Polymers via Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of conjugated polymers. The following is a general protocol for the synthesis of a TPD-based polymer, exemplified by the synthesis of PTTzP, which has demonstrated a PCE of over 12%.[1]

Materials:

  • TPD-based diboronic ester monomer

  • Dihalo-co-monomer (e.g., a benzothiadiazole derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous toluene and N,N-dimethylformamide (DMF)

  • Aliquat 336 (phase transfer catalyst)

  • Phenylboronic acid (end-capping agent)

  • 2-Bromothiophene (end-capping agent)

  • Methanol, Hexane, Acetone, Chloroform (for purification)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: Synthesize the TPD-based diboronic ester and dihalo-co-monomer according to established literature procedures. Ensure all monomers are of high purity.

  • Polymerization Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the TPD-based diboronic ester monomer (1.0 eq), the dihalo-co-monomer (1.0 eq), the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄), and the base (e.g., 3.0 eq K₂CO₃).

  • Solvent Addition: Add a degassed mixture of toluene and DMF (e.g., 4:1 v/v) to the flask to achieve a monomer concentration of approximately 0.1 M. Add a few drops of Aliquat 336 as a phase transfer catalyst.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously under an inert atmosphere (e.g., argon or nitrogen) for 24-72 hours. Monitor the progress of the polymerization by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).

  • End-Capping: To control the molecular weight and terminate the polymer chains, add an end-capping agent. First, add a small amount of phenylboronic acid and stir for 2-4 hours. Then, add a small amount of 2-bromothiophene and stir for another 2-4 hours.

  • Polymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature and pour it into a large volume of vigorously stirring methanol to precipitate the polymer.

    • Collect the crude polymer by filtration.

    • Purify the polymer by Soxhlet extraction with a series of solvents, typically starting with methanol, followed by hexane and acetone to remove oligomers and catalyst residues.

    • Finally, extract the polymer with a good solvent, such as chloroform or chlorobenzene.

    • Concentrate the polymer solution and precipitate it again into methanol.

    • Collect the purified polymer by filtration and dry it under vacuum.

  • Characterization: Characterize the final polymer for its molecular weight (Mn and PDI) by GPC, thermal properties by TGA and DSC, and optical and electrochemical properties by UV-Vis spectroscopy and cyclic voltammetry.

Fabrication of TPD-Based Organic Solar Cells

The following is a general protocol for the fabrication of a conventional bulk-heterojunction (BHJ) organic solar cell.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Deionized water, acetone, isopropanol

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • TPD-based polymer

  • Acceptor material (e.g., PC₇₁BM, ITIC, or other non-fullerene acceptors)

  • Chlorobenzene (or other suitable organic solvent)

  • Calcium (Ca) or Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.

  • Hole Transport Layer (HTL) Deposition:

    • Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm syringe filter.

    • Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrates at a typical speed of 3000-5000 rpm for 30-60 seconds.

    • Anneal the PEDOT:PSS layer on a hotplate at 120-150 °C for 10-15 minutes in air.

    • Transfer the substrates into a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Prepare a blend solution of the TPD-based polymer and the acceptor material in a suitable solvent (e.g., chlorobenzene) at a specific donor:acceptor weight ratio (e.g., 1:1, 1:1.2). The total concentration is typically between 10-25 mg/mL.

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

    • Filter the blend solution through a 0.45 µm PTFE syringe filter.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer at a speed of 1000-3000 rpm for 30-60 seconds inside the glovebox.

    • Anneal the active layer at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 5-15 minutes) to optimize the morphology.

  • Cathode Deposition:

    • Transfer the substrates with the active layer into a thermal evaporator chamber inside the glovebox.

    • Deposit a thin layer of Ca (e.g., 20-30 nm) or LiF (e.g., 0.5-1 nm) as the electron transport layer/cathode buffer layer.

    • Deposit a thicker layer of Al (e.g., 80-100 nm) as the top electrode. The deposition rate should be carefully controlled (e.g., 0.1-1 Å/s for the buffer layer and 1-5 Å/s for the Al).

  • Device Encapsulation and Characterization:

    • Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.

    • Characterize the solar cell performance under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator. Measure the current density-voltage (J-V) characteristics to determine the key photovoltaic parameters.

    • Measure the external quantum efficiency (EQE) to understand the spectral response of the device.

Data Presentation: Performance of TPD-Based Organic Solar Cells

The performance of organic solar cells based on various TPD-polymers is summarized in the tables below for easy comparison.

Table 1: Performance of TPD-Based Polymer:Fullerene Organic Solar Cells

Polymer DonorAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
TPD-TPC₇₁BM0.886.54442.51[3]
TPD-BTPC₇₁BM0.854.87391.63[3]
PTPD-TVTPC₇₁BM0.8510.554.54.87[1]
PTPD-SVSPC₇₁BM0.8911.257.65.74[1]

Table 2: Performance of TPD-Based Polymer:Non-Fullerene Organic Solar Cells

Polymer DonorAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PBDTT-8ttTPDITIC0.9217.568.511.05[2]
PTTzPY60.8525.674.0>12.0[1]
PBDB-TTPDCIC0.8918.1662.710.12
PBDB-TTPDCNC0.8717.4064.99.80

Visualizations

Experimental Workflow: Synthesis of TPD-Based Polymers

Synthesis_Workflow cluster_synthesis Polymer Synthesis Monomers Monomer 1 (TPD-derivative) + Monomer 2 Polymerization Suzuki or Stille Coupling (Pd Catalyst, Base, Solvent) Monomers->Polymerization EndCapping End-Capping Polymerization->EndCapping Precipitation1 Precipitation in Methanol EndCapping->Precipitation1 Purification Soxhlet Extraction (Methanol, Hexane, Chloroform) Precipitation1->Purification Precipitation2 Final Precipitation Purification->Precipitation2 FinalPolymer Purified TPD-Based Polymer Precipitation2->FinalPolymer

Caption: Workflow for the synthesis and purification of TPD-based polymers.

Experimental Workflow: Fabrication of Organic Solar Cells

OSC_Fabrication_Workflow cluster_fabrication Device Fabrication Substrate ITO Substrate Cleaning HTL PEDOT:PSS Deposition (Spin Coating & Annealing) Substrate->HTL ActiveLayer Active Layer Deposition (TPD-Polymer:Acceptor Blend) (Spin Coating & Annealing) HTL->ActiveLayer Cathode Cathode Deposition (Thermal Evaporation of Ca/Al or LiF/Al) ActiveLayer->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Characterization Performance Characterization (J-V, EQE) Encapsulation->Characterization

Caption: Step-by-step workflow for the fabrication of TPD-based organic solar cells.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis and application of TPD-based polymers in high-performance organic solar cells. The versatility of the TPD unit allows for the design of a wide range of polymers with tailored optoelectronic properties. By following the detailed experimental procedures and utilizing the comparative performance data, researchers can effectively develop and optimize novel TPD-based materials for efficient and stable organic photovoltaic devices. The provided workflows offer a clear visual representation of the key experimental stages, aiding in the planning and execution of research in this exciting field.

References

Application Notes and Protocols for Stille Coupling Polymerization of Thieno[3,4-c]pyrrole-4,6-dione with Bithiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Thieno[3,4-c]pyrrole-4,6-dione (TPD) based polymers are a class of electron-deficient materials that have garnered significant interest for their robust electronic properties and environmental stability.[1] The incorporation of TPD units into a polymer backbone, particularly when copolymerized with electron-rich units like bithiophene, creates a donor-acceptor (D-A) structure. This architecture is fundamental to the function of organic semiconductors. The resulting polymers often exhibit low bandgaps, strong absorption in the visible spectrum, and good charge transport characteristics.[2][3][4]

While the primary applications explored for these polymers have been in organic photovoltaics and thin-film transistors, their intrinsic properties are of considerable interest to the field of drug development.[1][3] The potential to fine-tune the electronic and physical properties of these polymers through synthetic modification opens avenues for their use in advanced biomedical applications. For instance, the semiconducting nature of TPD-bithiophene polymers makes them suitable candidates for the development of highly sensitive biosensors for diagnostics or high-throughput screening. Furthermore, their stability and processability could be leveraged in the fabrication of organic electronic devices for wearable health monitoring or smart drug delivery systems. The exploration of these materials in such contexts is an emerging area of research with the potential for significant innovation.

The following protocols provide a detailed methodology for the synthesis of TPD-bithiophene copolymers via Stille coupling, a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[5][6][7]

Stille Coupling Polymerization: A Workflow Overview

Stille_Polymerization_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification Monomer_A Synthesis of Dibromo-TPD Derivative Reaction_Setup Inert Atmosphere Reaction Setup Monomer_A->Reaction_Setup Monomer_B Synthesis of Distannyl-Bithiophene Monomer_B->Reaction_Setup Reagents Add Monomers, Catalyst & Solvent Reaction_Setup->Reagents Heating Heat to Reflux Reagents->Heating Precipitation Precipitate in Methanol Heating->Precipitation Filtration Collect Crude Polymer Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet Final_Product Dry to Yield Final Polymer Soxhlet->Final_Product

Caption: Workflow for the synthesis and purification of TPD-bithiophene copolymers.

Experimental Protocols

Materials and Methods
  • Monomers: 1,3-Dibromo-5-(alkyl)-thieno[3,4-c]pyrrole-4,6-dione and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene are required. The synthesis of these monomers can be achieved through established literature procedures.[8]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst.

  • Solvent: Anhydrous, degassed toluene or a mixture of toluene and dimethylformamide (DMF) is typically used.[5]

  • Inert Atmosphere: All reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Stille Coupling Polymerization Protocol
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 1,3-dibromo-5-(alkyl)-thieno[3,4-c]pyrrole-4,6-dione (1.0 eq) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add anhydrous, degassed toluene (or a toluene/DMF mixture) to achieve a monomer concentration of approximately 0.1 M. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst (typically 2-5 mol %).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 24-48 hours under a continuous inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a large volume of methanol to precipitate the polymer. The precipitate is then collected by filtration.

  • Purification: The crude polymer is purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with a solvent in which it is soluble (e.g., chloroform or chlorobenzene).

  • Final Product: The purified polymer solution is concentrated, and the polymer is precipitated again in methanol. The final product is collected by filtration and dried under vacuum.

Chemical Reaction Diagram

Stille_Reaction cluster_reactants Reactants cluster_product Product Dibromo-TPD [Structure of Dibromo-TPD] Polymer -[TPD-Bithiophene]-n Dibromo-TPD->Polymer + Distannyl-Bithiophene [Structure of Distannyl-Bithiophene] Distannyl-Bithiophene->Polymer Pd(PPh₃)₄ Toluene, Reflux

Caption: Stille coupling polymerization of a TPD and a bithiophene derivative.

Quantitative Data Summary

The properties of TPD-bithiophene copolymers can be tuned by varying the alkyl substituents on the TPD unit and by adjusting the polymerization conditions. The table below summarizes typical data obtained for these polymers.

Polymer IDDonor UnitAcceptor UnitCatalyst SystemMolecular Weight (Mn, kDa)PDI (Mw/Mn)Optical Bandgap (eV)
P1BithiopheneTPD with 2-ethylhexyl side chainsPd(PPh₃)₄15 - 251.8 - 2.5~1.70
P2BithiopheneTPD with n-octyl side chainsPd₂(dba)₃ / P(o-tol)₃20 - 352.0 - 2.8~1.72
P3DialkoxybithiopheneTPD with 2-ethylhexyl side chainsPd(PPh₃)₄18 - 301.9 - 2.6~1.66[1]

Note: The data presented are representative values compiled from various sources in the literature. Actual results may vary depending on the specific experimental conditions.[1][2][3][9]

References

Application Notes and Protocols for Direct Heteroarylation Polymerization (DHAP) of TPD-Based Conjugated Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Heteroarylation Polymerization (DHAP) has emerged as a powerful and more sustainable alternative to traditional cross-coupling methods for the synthesis of conjugated polymers. This atom-economical approach avoids the use of organometallic reagents, reducing toxic byproducts and simplifying purification procedures. Thieno[3,4-c]pyrrole-4,6-dione (TPD) is an attractive electron-accepting building block for conjugated polymers due to its planar structure and strong electron-withdrawing nature, which are beneficial for applications in organic electronics such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various TPD-based conjugated polymers via DHAP.

Advantages of DHAP for TPD-Based Polymer Synthesis

  • Atom Economy: DHAP minimizes waste by directly coupling C-H and C-X bonds, eliminating the need for pre-functionalized organometallic monomers.

  • Simplified Synthesis: The reduced number of synthetic steps simplifies the overall process and can lead to higher overall yields.

  • Reduced Metal Impurities: By avoiding organotin and organoboron reagents, DHAP synthesized polymers are less likely to be contaminated with metallic impurities that can be detrimental to electronic device performance.

  • Greener Chemistry: The reduction in toxic reagents and byproducts makes DHAP a more environmentally friendly polymerization method.[3]

Data Presentation: Properties of TPD-Based Conjugated Polymers Synthesized by DHAP

The following table summarizes the key molecular, optical, and electrochemical properties of representative TPD-based conjugated polymers synthesized via Direct Heteroarylation Polymerization.

Polymer NameCo-monomerMn (kDa)Mw/Mn (PDI)Yield (%)λ_abs (nm)λ_em (nm)HOMO (eV)LUMO (eV)Application Highlight
P(DTS-alt-TPD) Dithienosilole (DTS)15.02.5784~550~700-5.40-3.50Organic Photovoltaics
TPD-T Thiophene (T)18.52.1~75~480~620-5.51-3.45Organic Photovoltaics[4]
TPD-BT Bithiophene (BT)23.42.3~80~520~650-5.45-3.52Organic Photovoltaics[4]
P(DPP-alt-TPD) Diketopyrrolopyrrole (DPP)20.61.8>80~650~750-5.60-3.70Organic Field-Effect Transistors

Experimental Workflow

The general workflow for the synthesis of TPD-based conjugated polymers via DHAP is illustrated below. This process involves the careful selection of monomers, catalyst, ligand, base, and solvent, followed by polymerization under controlled conditions, and finally, purification of the resulting polymer.

DHAP_Workflow Monomers Monomer Selection (TPD & Co-monomer) Reaction_Setup Reaction Setup (Catalyst, Ligand, Base, Solvent) Monomers->Reaction_Setup Add to reaction vessel Polymerization Polymerization (Inert Atmosphere, Heat) Reaction_Setup->Polymerization Degas and initiate reaction Purification Purification (Precipitation, Soxhlet) Polymerization->Purification Quench and isolate crude product Characterization Characterization (GPC, NMR, UV-Vis, CV) Purification->Characterization Analyze purified polymer Final_Polymer TPD-Based Conjugated Polymer Characterization->Final_Polymer Verify structure and properties

Caption: General workflow for the synthesis of TPD-based conjugated polymers via DHAP.

Experimental Protocols

I. General Protocol for Direct Heteroarylation Polymerization

This protocol provides a general procedure for the synthesis of TPD-based conjugated polymers. Specific amounts of reagents and reaction conditions should be optimized for each specific polymer.

Materials:

  • TPD-based monomer (e.g., 5-alkyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione)

  • Dibromo-aromatic co-monomer (e.g., 2,5-dibromothiophene, 5,5'-dibromo-2,2'-bithiophene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine (P(o-tol)₃), tricyclohexylphosphine (PCy₃))

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Pivalic acid (PivOH)

  • Anhydrous, degassed solvent (e.g., toluene, xylene, or dimethylacetamide (DMAc))

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the TPD monomer (1.0 eq.), the dibromo-aromatic co-monomer (1.0 eq.), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), the base (2-3 eq.), and pivalic acid (1.0 eq.) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve a monomer concentration of approximately 0.1-0.2 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of any dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir vigorously for 24-72 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).

  • Reaction Quenching and Polymer Precipitation: After the desired polymerization time, cool the reaction mixture to room temperature. Quench the reaction by adding a few drops of concentrated hydrochloric acid. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or acetone.

  • Collection of Crude Polymer: Collect the precipitated polymer by filtration. Wash the polymer extensively with methanol, acetone, and hexane to remove residual catalyst, unreacted monomers, and oligomers. Dry the polymer under vacuum.

II. Purification Protocol: Soxhlet Extraction

For high-purity polymers suitable for electronic device fabrication, Soxhlet extraction is a crucial purification step.

Apparatus:

  • Soxhlet extraction apparatus

  • Cellulose extraction thimble

  • Heating mantle

  • Condenser

Procedure:

  • Thimble Preparation: Place the crude polymer into a cellulose extraction thimble and place the thimble in the Soxhlet extractor.

  • Solvent Selection: Sequentially wash the polymer with a series of solvents to remove impurities of varying polarities. A typical solvent sequence is:

    • Methanol (to remove polar impurities and residual salts)

    • Acetone (to remove oligomers)

    • Hexane or Heptane (to remove non-polar impurities and residual monomers)

  • Extraction of the Desired Polymer: After washing with non-solvents, extract the desired polymer fraction using a good solvent for the polymer, such as chloroform, chlorobenzene, or o-dichlorobenzene.

  • Polymer Recovery: Concentrate the solution containing the purified polymer by rotary evaporation. Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum at an elevated temperature (e.g., 60-80 °C) for 24 hours.

III. Characterization Protocols

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)

  • Instrument: GPC system equipped with a refractive index (RI) or UV-Vis detector.

  • Solvent/Eluent: High-temperature GPC may be required using solvents like 1,2,4-trichlorobenzene (TCB) or o-dichlorobenzene (ODCB) at elevated temperatures (e.g., 140-160 °C) due to the limited solubility of some conjugated polymers at room temperature.

  • Calibration: Use polystyrene standards for calibration to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

2. Structural Analysis (Nuclear Magnetic Resonance - NMR)

  • Instrument: ¹H and ¹³C NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated 1,1,2,2-tetrachloroethane (TCE-d₂) are commonly used.

  • Analysis: NMR spectroscopy is used to confirm the polymer structure and to check for the presence of end-groups or defects in the polymer chain.

3. Optical Properties (UV-Visible Absorption and Photoluminescence Spectroscopy)

  • Sample Preparation: Prepare dilute solutions of the polymer in a suitable solvent (e.g., chloroform, chlorobenzene) and thin films by spin-coating the polymer solution onto a quartz substrate.

  • Measurement: Record the UV-Vis absorption spectra to determine the absorption maximum (λ_abs) and the absorption onset, from which the optical bandgap can be estimated. Measure the photoluminescence (PL) spectra to determine the emission maximum (λ_em).

4. Electrochemical Properties (Cyclic Voltammetry - CV)

  • Setup: A three-electrode cell consisting of a working electrode (e.g., a thin film of the polymer coated on a platinum or glassy carbon electrode), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆)) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

  • Measurement: Scan the potential and record the resulting current to determine the oxidation and reduction potentials of the polymer. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Conclusion

Direct Heteroarylation Polymerization is a versatile and efficient method for the synthesis of TPD-based conjugated polymers. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of organic electronics. By carefully controlling the reaction conditions and implementing rigorous purification procedures, high-performance materials can be obtained for a variety of applications. Further optimization of catalysts, ligands, and reaction conditions is an ongoing area of research that promises to further enhance the utility of DHAP for the synthesis of novel conjugated materials.

References

Application Notes and Protocols for the Fabrication of Bulk Heterojunction (BHJ) Solar Cells with TPD Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the fabrication and characterization of bulk heterojunction (BHJ) organic solar cells utilizing TPD (N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine) derivatives as the donor or hole-transporting material. These protocols are designed to be accessible to researchers entering the field of organic electronics.

Application Notes

TPD and its derivatives are a class of organic molecules well-regarded for their excellent hole-transporting properties, making them highly suitable for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells (OSCs). In the context of BHJ solar cells, TPD-based polymers and small molecules are typically used as the electron donor component, blended with an electron acceptor material, commonly a fullerene derivative like PCBM ([1][1]-phenyl-C61-butyric acid methyl ester) or PC71BM.

The key advantages of using TPD derivatives in BHJ solar cells include:

  • High Open-Circuit Voltage (Voc): TPD-based materials often possess deep Highest Occupied Molecular Orbital (HOMO) energy levels. This characteristic can lead to a larger energy difference between the donor's HOMO and the acceptor's Lowest Unoccupied Molecular Orbital (LUMO), resulting in higher device Voc values.[2][3]

  • Good Charge Transport: The inherent molecular structure of TPD derivatives facilitates efficient hole transport, which is crucial for minimizing charge recombination and achieving a high fill factor (FF).

  • Solution Processability: Many TPD derivatives can be synthesized to be soluble in common organic solvents, allowing for simple and scalable fabrication techniques like spin coating.

A critical factor for achieving high performance is the purity of the TPD material. Residual monomers or other low molecular weight impurities can negatively impact device stability and performance over time, often manifesting as an "S-shaped" kink in the current-voltage (J-V) curve and a reduction in short-circuit current (Jsc).[4] Therefore, rigorous purification of the TPD derivative is essential.

Quantitative Data Summary

The performance of BHJ solar cells is highly dependent on the specific TPD derivative used, the choice of acceptor, and the device architecture. The following table summarizes performance data from various reported TPD-based devices.

TPD Derivative/PolymerAcceptorD:A Ratio (w/w)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
TPA-TPDPC71BM1:42.60.977.933[3]
PTPD-SVSPC71BMNot Specified5.74Not SpecifiedNot SpecifiedNot Specified[2]
PTPD-TVTPC71BMNot Specified4.87Not SpecifiedNot SpecifiedNot Specified[2]
High Mn PBDTTPDPC61BMNot Specified7.30.95>10 (est.)>65 (est.)[4]
Low Mn PBDTTPDPC61BMNot Specified5.260.95Not SpecifiedNot Specified[4]
TPD-TPC71BMNot Specified2.51Not SpecifiedNot SpecifiedNot Specified[2]
TPD-BTPC71BMNot Specified1.63Not SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

The following sections detail a standard protocol for fabricating a BHJ solar cell with a conventional architecture of ITO / PEDOT:PSS / TPD-derivative:Acceptor / Cathode .

Substrate Preparation: ITO Glass Cleaning

Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrate is critical to ensure good film formation and device performance.

  • Initial Scrub: Gently scrub the ITO-coated glass substrates with a lint-free wipe using a surfactant solution (e.g., Hellmanex III or Decon 90) to physically remove organic residues.[5]

  • Rinse: Thoroughly rinse the substrates with hot deionized (DI) water.

  • Ultrasonic Bath Sequence: Place the substrates in a holder and sonicate sequentially in separate beakers.[1][2]

    • Detergent/Surfactant Solution: 15 minutes.

    • DI Water Rinse.

    • Acetone: 15 minutes.

    • Isopropyl Alcohol (IPA): 15 minutes.

  • Final Rinse & Dry: Rinse thoroughly with DI water and dry the substrates using a stream of filtered nitrogen gas.

  • Surface Treatment: Immediately before depositing the next layer, treat the substrates with UV-Ozone for 15-20 minutes or O2 plasma for 2-5 minutes.[2] This step removes final organic contaminants and increases the surface energy of the ITO, promoting better adhesion and wettability for the subsequent layer.

Hole Transport Layer (HTL) Deposition: PEDOT:PSS

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is commonly used as an HTL to facilitate hole extraction from the active layer to the ITO anode.

  • Filtration: Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF syringe filter.

  • Spin Coating: Deposit the filtered solution onto the cleaned ITO substrate.

    • Spin Speed: 4000 rpm

    • Time: 40-60 seconds

  • Annealing: Transfer the substrates to a hotplate in ambient air.

    • Temperature: 140-150 °C

    • Time: 15-20 minutes This step removes residual water and solvent from the film.[6][7]

Active Layer Deposition: TPD-derivative:Acceptor Blend

This is the photoactive layer where light is absorbed and charge carriers are generated.

  • Solution Preparation: Prepare a solution of the TPD derivative and the acceptor (e.g., PC71BM) in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene). A typical concentration is 10-20 mg/mL total solids. The donor-to-acceptor weight ratio must be optimized and can range from 1:1 to 1:4.

  • Mixing: Stir the solution on a hotplate at a low temperature (e.g., 40-50 °C) for several hours or overnight in an inert atmosphere (e.g., inside a glovebox) to ensure complete dissolution.

  • Spin Coating: Transfer the PEDOT:PSS-coated substrates into an inert atmosphere glovebox. Filter the active layer solution through a 0.45 µm PTFE filter and spin-coat it onto the HTL.

    • Spin Speed: 1000-4000 rpm (This parameter is critical for controlling film thickness). A speed of 4000 rpm for 60 seconds has been reported for a poly-TPD solution.[7]

    • Time: 60 seconds

  • Annealing (Optional but Recommended): Anneal the substrates on a hotplate inside the glovebox. The optimal temperature and time depend on the specific materials used but can range from 80 °C to 150 °C for 10-20 minutes.[7] This step can improve the morphology and crystallinity of the active layer.

Cathode Deposition

A low work function metal is deposited as the top electrode (cathode) to collect electrons.

  • Masking: Place a shadow mask with the desired device area definition over the substrates.

  • Thermal Evaporation: Transfer the substrates into a high-vacuum thermal evaporation chamber (<1 x 10-6 Torr).

  • Deposition: Evaporate a layer of metal, typically Aluminum (Al), onto the active layer. A thin buffer layer of Lithium Fluoride (LiF) or Calcium (Ca) is often deposited before the Al to improve electron injection.

    • LiF/Ca Thickness: ~1 nm

    • Al Thickness: ~100 nm

    • Deposition Rate: A rate of 1-5 Å/s is recommended for Al, as very low rates can sometimes negatively impact performance.[8]

Device Characterization
  • Current-Voltage (J-V) Measurement: Characterize the completed devices using a solar simulator under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).

  • Data Extraction: From the J-V curve, extract the key performance parameters:

    • Open-Circuit Voltage (Voc)

    • Short-Circuit Current Density (Jsc)

    • Fill Factor (FF)

    • Power Conversion Efficiency (PCE)

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_layers Device Fabrication (Inert Atmosphere) cluster_char Characterization Scrub 1. Surfactant Scrub Rinse1 2. DI Water Rinse Scrub->Rinse1 Sonicate 3. Sequential Sonication (Acetone, IPA) Rinse1->Sonicate Dry 4. N2 Dry Sonicate->Dry UVO 5. UV-Ozone Treatment Dry->UVO HTL 6. PEDOT:PSS Spin Coat & Anneal UVO->HTL Active 7. TPD-Derivative:Acceptor Spin Coat & Anneal HTL->Active Cathode 8. Cathode Evaporation (LiF/Al) Active->Cathode JV 9. J-V Measurement (AM 1.5G) Cathode->JV

Caption: Workflow for BHJ solar cell fabrication.

Device Energy Level Diagram

G PEDOT_HOMO->ITO TPD_HOMO->PEDOT_HOMO h+ collection exciton Exciton TPD_LUMO->exciton PCBM_LUMO->Al e- collection photon->TPD_LUMO exciton->TPD_HOMO h+ exciton->PCBM_LUMO e-

Caption: Energy diagram of a TPD-based BHJ cell.

References

Application of Thieno[3,4-c]pyrrole Derivatives in Dye-Sensitized Solar Cells: A Focus on Thieno[3,4-c]pyrrole-4,6-dione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the use of thieno[3,4-c]pyrrole-based compounds as sensitizers in dye-sensitized solar cells (DSSCs). Extensive literature searches indicate that the direct application of 5,6-dihydro-4H-thieno[3,4-c]pyrrole in DSSCs is not well-documented. However, a closely related derivative, thieno[3,4-c]pyrrole-4,6-dione (TPD) , has been incorporated into organic sensitizers for quasi-solid-state DSSCs. This document will, therefore, focus on the synthesis, characterization, and application of TPD-based dyes, providing a valuable reference for researchers exploring thienopyrrole derivatives in photovoltaic applications.

The incorporation of the TPD moiety into donor-π-acceptor (D-π-A) organic dyes has been shown to be beneficial for broadening the absorption spectra and preventing intermolecular interactions, which are crucial for enhancing the performance of DSSCs[1]. The following sections detail the synthesis of representative TPD-based dyes and the fabrication and characterization of DSSCs employing these sensitizers.

Data Presentation

The photovoltaic performance of DSSCs sensitized by TPD-containing dyes and reference dyes is summarized in the tables below. The data is extracted from studies on quasi-solid-state DSSCs.

Table 1: Photovoltaic Performance of TPD-Based Dyes with Triphenylamine Donor

Dye IDJsc (mA cm-2)Voc (V)FFη (%)
FNE31 10.130.680.684.68
FNE32 9.470.680.694.45

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, η: Power conversion efficiency. Data obtained from quasi-solid-state DSSCs.

Table 2: Photovoltaic Performance of TPD-Based Dyes with Julolidine Donor

Dye IDJsc (mA cm-2)Voc (V)FFη (%)
FNE33 10.420.660.684.68
FNE34 9.710.660.694.42

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, η: Power conversion efficiency. Data obtained from quasi-solid-state DSSCs.

Table 3: Absorption and Electrochemical Properties of TPD-Based Dyes

Dye IDλmax (nm) in THFλmax (nm) on TiO2HOMO (eV)LUMO (eV)Eg (eV)
FNE31 478485-5.32-2.932.39
FNE32 486492-5.36-2.952.41
FNE33 485493-5.21-2.892.32
FNE34 491498-5.25-2.912.34

λmax: Maximum absorption wavelength, HOMO: Highest Occupied Molecular Orbital, LUMO: Lowest Unoccupied Molecular Orbital, Eg: Band gap.

Experimental Protocols

Synthesis of Thieno[3,4-c]pyrrole-4,6-dione Based Sensitizers

A general synthetic route for TPD-based organic sensitizers involves the condensation of a donor-functionalized aldehyde with a TPD-containing active methylene compound. The following is a representative protocol for the synthesis of a TPD-based dye.

Scheme 1: Synthetic Route for TPD-Based Dyes

Synthesis cluster_reactants Reactants cluster_products Product Donor_Aldehyde Donor-Functionalized Aldehyde Knoevenagel Knoevenagel Condensation (Piperidine, CH3CN, reflux) Donor_Aldehyde->Knoevenagel TPD_Acetic_Acid TPD-Acetic Acid Derivative TPD_Acetic_Acid->Knoevenagel TPD_Dye TPD-Based Dye Knoevenagel->TPD_Dye

Caption: General synthetic scheme for TPD-based dyes.

Materials:

  • Donor-functionalized aldehyde (e.g., 4-(diphenylamino)benzaldehyde)

  • 5-alkyl-thieno[3,4-c]pyrrole-4,6-dione-1-acetic acid

  • Piperidine

  • Acetonitrile (CH3CN)

Procedure:

  • A mixture of the donor-functionalized aldehyde (1.0 mmol), 5-alkyl-thieno[3,4-c]pyrrole-4,6-dione-1-acetic acid (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) is dissolved in acetonitrile (20 mL).

  • The reaction mixture is refluxed for 8-12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane/methanol mixture) to yield the final TPD-based dye.

Fabrication of Dye-Sensitized Solar Cells

The following protocol outlines the fabrication of a quasi-solid-state DSSC using a TPD-based sensitizer.

Workflow for DSSC Fabrication

DSSC_Fabrication cluster_electrode Photoanode Preparation cluster_assembly Cell Assembly cluster_characterization Characterization FTO_Cleaning 1. FTO Glass Cleaning TiO2_Deposition 2. TiO2 Paste Deposition (Doctor Blading) FTO_Cleaning->TiO2_Deposition Sintering 3. Sintering at 450°C TiO2_Deposition->Sintering Dye_Adsorption 4. Dye Adsorption (Immersion in Dye Solution) Sintering->Dye_Adsorption Assembly 6. Assemble Photoanode and Counter Electrode Dye_Adsorption->Assembly Counter_Electrode 5. Prepare Pt Counter Electrode Counter_Electrode->Assembly Electrolyte_Injection 7. Inject Gel Electrolyte Assembly->Electrolyte_Injection IV_Measurement 8. I-V Characterization (Solar Simulator) Electrolyte_Injection->IV_Measurement

Caption: Workflow for the fabrication of a DSSC.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass

  • TiO2 paste (e.g., P25)

  • TPD-based dye solution (0.3-0.5 mM in a suitable solvent like THF or chloroform)

  • Platinum (Pt) counter electrode

  • Gel electrolyte (e.g., containing an iodide/triiodide redox couple in a polymer matrix)

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Deposit a layer of TiO2 paste onto the FTO glass using the doctor-blading technique.

    • Sinter the TiO2 film at 450 °C for 30 minutes.

    • After cooling to about 80 °C, immerse the TiO2 electrode into the TPD-based dye solution and keep it at room temperature for 12-24 hours for dye adsorption.

  • Cell Assembly:

    • Prepare a Pt-coated FTO glass as the counter electrode.

    • Assemble the dye-sensitized TiO2 photoanode and the Pt counter electrode using a sealant (e.g., Surlyn).

  • Electrolyte Injection:

    • Inject the quasi-solid-state gel electrolyte into the space between the electrodes through a pre-drilled hole in the counter electrode.

    • Seal the hole to prevent electrolyte leakage.

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated solar illumination (AM 1.5G, 100 mW cm-2).

Signaling Pathways and Mechanisms

The operation of a DSSC involves a series of electron transfer processes, which are initiated by the absorption of light by the dye sensitizer.

Electron Transfer Mechanism in a TPD-Based DSSC

DSSC_Mechanism Energy Level Diagram cluster_dssc TiO2_CB TiO2 Conduction Band Electrolyte Redox Electrolyte (I-/I3-) TiO2_CB->Electrolyte 4. Recombination (loss) Dye_LUMO Dye LUMO (TPD-based) Dye_LUMO->TiO2_CB 2. Electron Injection Dye_HOMO Dye HOMO (TPD-based) Dye_HOMO->Dye_LUMO 1. Light Absorption (hν) Electrolyte->Dye_HOMO 3. Dye Regeneration

Caption: Electron transfer processes in a DSSC.

Mechanism Description:

  • Light Absorption: The TPD-based dye sensitizer absorbs photons from the incident light, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).

  • Electron Injection: The excited electron is injected from the LUMO of the dye into the conduction band of the TiO2 semiconductor. This process needs to be faster than the electron's decay back to the HOMO of the dye.

  • Dye Regeneration: The oxidized dye molecule is reduced back to its ground state by accepting an electron from the iodide (I-) ions in the electrolyte.

  • Electron Transport and Collection: The injected electrons percolate through the TiO2 nanoparticle network to the FTO-coated glass (the photoanode) and then flow through the external circuit to the counter electrode.

  • Electrolyte Regeneration: At the counter electrode, triiodide (I3-) ions are reduced back to iodide ions by the incoming electrons, thus completing the circuit.

Undesirable recombination reactions, such as the recombination of electrons in the TiO2 conduction band with the oxidized dye or the electrolyte, can occur and reduce the overall efficiency of the cell. The molecular structure of the TPD-based dyes, particularly the donor and π-spacer units, plays a crucial role in optimizing the energy levels (HOMO and LUMO) for efficient electron injection and regeneration, as well as in suppressing charge recombination.

Conclusion

While the direct application of this compound in DSSCs is not prominently featured in the current scientific literature, the use of its dione derivative, thieno[3,4-c]pyrrole-4,6-dione, has demonstrated its potential as a valuable building block for organic sensitizers. The protocols and data presented here, based on TPD-containing dyes, offer a solid foundation for researchers and drug development professionals interested in exploring the broader class of thienopyrrole compounds for photovoltaic applications. Further research into the synthesis and characterization of dyes based on the this compound core could unveil new opportunities for developing efficient and stable dye-sensitized solar cells.

References

Application Notes and Protocols for the Reductive Amination of 2,5-Dimethylthiophene-3,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a powerful and versatile chemical reaction for the synthesis of amines from carbonyl compounds. This method is widely employed in medicinal chemistry and drug development for the introduction of amine functionalities, which are prevalent in a vast array of bioactive molecules. This document provides detailed protocols for the reductive amination of 2,5-dimethylthiophene-3,4-dicarbaldehyde to synthesize the corresponding 3,4-bis(aminomethyl)-2,5-dimethylthiophene derivatives. The thiophene scaffold is a key heterocycle in many pharmaceutical agents, and the ability to functionalize it with diamine moieties opens avenues for the creation of novel chemical entities with potential therapeutic applications.

Two primary protocols are presented. The first employs a mild and highly selective reducing agent, sodium triacetoxyborohydride, which is compatible with a wide range of functional groups.[1][2][3] The second protocol is based on catalytic hydrogenation, drawing analogy from the successful reductive amination of similar heterocyclic dicarbaldehydes.[4][5]

Key Concepts and Reaction Pathway

Reductive amination typically proceeds in a one-pot fashion. The reaction involves the initial formation of a Schiff base (imine) from the aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine.[6] In the case of a dicarbaldehyde, this reaction occurs at both aldehyde sites to yield a diamine.

G cluster_reactants Reactants cluster_product Product A 2,5-Dimethylthiophene- 3,4-dicarbaldehyde C Di-imine Intermediate A->C + 2 eq. B Primary Amine (R-NH2) B->C E 3,4-Bis(aminomethyl)- 2,5-dimethylthiophene C->E D Reducing Agent D->E Reduction

Caption: General workflow for the reductive amination of 2,5-dimethylthiophene-3,4-dicarbaldehyde.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is recommended for its mild reaction conditions and high chemoselectivity.[1][2][3]

Materials:

  • 2,5-Dimethylthiophene-3,4-dicarbaldehyde

  • Primary amine (e.g., benzylamine, methylamine, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2,5-dimethylthiophene-3,4-dicarbaldehyde (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.2 M), add the primary amine (2.2 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the di-imine intermediate. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation, particularly with less nucleophilic amines.[1]

  • Carefully add sodium triacetoxyborohydride (2.5 - 3.0 eq.) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 3,4-bis(aminomethyl)-2,5-dimethylthiophene.

Protocol 2: Catalytic Reductive Amination

This protocol provides an alternative method using catalytic hydrogenation, which can be advantageous for larger-scale synthesis due to the lower cost of the reducing agent (hydrogen gas). This protocol is adapted from the reductive amination of 2,5-diformylfuran.[4][5]

Materials:

  • 2,5-Dimethylthiophene-3,4-dicarbaldehyde

  • Ammonia (in methanol or aqueous solution) or a primary amine

  • Raney Nickel (or other suitable catalyst, e.g., Pd/C)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

  • Filtration apparatus (e.g., Celite pad)

  • Standard laboratory glassware

Procedure:

  • In a high-pressure reactor, dissolve 2,5-dimethylthiophene-3,4-dicarbaldehyde (1.0 eq.) in methanol or a mixture of THF and water.

  • Add the amine source. For the synthesis of the primary diamine, a solution of ammonia in methanol (e.g., 7N) or aqueous ammonia can be used in excess. For other primary amines, use approximately 2.2 equivalents.

  • Add the Raney Nickel catalyst (5-10 wt% of the aldehyde). Handle Raney Nickel with care as it is pyrophoric.

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.

  • Maintain the reaction under these conditions for 12-48 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation under reduced pressure, to yield the desired 3,4-bis(aminomethyl)-2,5-dimethylthiophene.

Data Presentation

The following table summarizes the key reaction parameters for the two proposed protocols. Researchers should optimize these conditions for their specific primary amine and desired scale.

ParameterProtocol 1: NaBH(OAc)₃Protocol 2: Catalytic Hydrogenation
Starting Material 2,5-Dimethylthiophene-3,4-dicarbaldehyde2,5-Dimethylthiophene-3,4-dicarbaldehyde
Amine Primary Amine (2.2 eq.)Ammonia or Primary Amine (excess or 2.2 eq.)
Reducing Agent Sodium Triacetoxyborohydride (2.5-3.0 eq.)Hydrogen Gas (H₂)
Catalyst Acetic Acid (optional, 0.1 eq.)Raney Nickel (5-10 wt%)
Solvent DCE or DCMMethanol or THF/Water
Temperature Room Temperature50-80 °C
Pressure Atmospheric10-50 bar
Reaction Time 12-24 hours12-48 hours
Work-up Aqueous basic quench, extractionFiltration, evaporation
Purification Column ChromatographyColumn Chromatography or Distillation

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_protocol1 Protocol 1: NaBH(OAc)3 cluster_protocol2 Protocol 2: Catalytic Hydrogenation A Dissolve Dicarbaldehyde in Anhydrous Solvent B Add Primary Amine A->B C Stir for Imine Formation B->C D Add NaBH(OAc)3 C->D Proceed to J Add Catalyst & Transfer to Autoclave C->J Proceed to E Stir at RT (12-24h) D->E F Quench with NaHCO3 E->F G Extraction F->G H Drying & Concentration G->H I Purification H->I K Pressurize with H2 J->K L Heat & Stir (12-48h) K->L M Filter Catalyst L->M N Concentration M->N O Purification N->O

Caption: Detailed experimental workflow for the two reductive amination protocols.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle it in a dry atmosphere and avoid contact with water.

  • Raney Nickel is pyrophoric and should be handled with extreme care under an inert atmosphere or as a slurry in water.

  • Hydrogen gas is highly flammable. Ensure that the high-pressure reactor is properly assembled and leak-tested before use.

  • 1,2-Dichloroethane and dichloromethane are toxic and potentially carcinogenic. Handle with appropriate care.

References

Application Notes and Protocols for Electrochemical Characterization of TPD Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for the electrochemical characterization of N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) copolymers. TPD and its derivatives are widely recognized as essential hole-transporting materials in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Understanding their electrochemical properties is crucial for designing and optimizing device performance.

Introduction

TPD-based copolymers are a class of electroactive polymers that facilitate the movement of positive charge carriers (holes). Their electrochemical behavior, particularly their oxidation and reduction potentials, directly influences the energy level alignment and charge injection/transport efficiency in multilayered organic electronic devices. Key electrochemical techniques employed for their characterization include Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Spectroelectrochemistry.

Experimental Setup

A standard three-electrode electrochemical cell is typically employed for the analysis of TPD copolymers.[1]

  • Working Electrode (WE): A solid electrode where the TPD copolymer film is deposited. Common choices include platinum (Pt) disk electrodes, glassy carbon electrodes (GCE), or indium tin oxide (ITO) coated glass for spectroelectrochemical measurements.[1][2]

  • Reference Electrode (RE): Provides a stable potential for reference. A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is commonly used.[1]

  • Counter Electrode (CE): Completes the electrical circuit. A platinum wire or foil is a typical choice due to its inertness.[1]

  • Electrolyte Solution: A non-aqueous solvent with a supporting electrolyte is used to ensure ionic conductivity. A common system is 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) in anhydrous acetonitrile (ACN) or dichloromethane (DCM).[3]

  • Potentiostat/Galvanostat: An electronic instrument that controls the potential of the working electrode with respect to the reference electrode and measures the resulting current.

Experimental Protocols

Preparation of TPD Copolymer Thin Films

For consistent and reproducible electrochemical measurements, the preparation of a uniform thin film of the TPD copolymer on the working electrode is critical.

Protocol for Spin-Coating:

  • Solution Preparation: Dissolve the TPD copolymer in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichloroethane) at a concentration of 5-10 mg/mL.[4] Ensure the polymer is fully dissolved, which may require gentle heating or sonication.

  • Substrate Cleaning: Thoroughly clean the working electrode substrate. For ITO, this typically involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen and often a UV-ozone treatment to improve the surface wettability.

  • Spin-Coating: Place the cleaned substrate on the spin coater. Dispense a small volume of the TPD copolymer solution onto the center of the substrate. Spin the substrate at a defined speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds) to create a uniform thin film. The film thickness can be controlled by varying the solution concentration and spin speed.[4]

  • Annealing: After spin-coating, the film is typically annealed on a hot plate (e.g., at 80-120°C for 10-30 minutes) to remove residual solvent and improve the film morphology.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of TPD copolymers and to determine their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Protocol for Cyclic Voltammetry:

  • Cell Assembly: Assemble the three-electrode cell with the TPD copolymer-coated working electrode, reference electrode, and counter electrode in the electrolyte solution.

  • Purging: Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement and maintain an inert atmosphere over the solution during the experiment.

  • Ferrocene Calibration: It is good practice to run a cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) redox couple in the same electrolyte system. The formal potential of the Fc/Fc⁺ couple can be used as an internal or external standard for potential calibration.[3]

  • CV Measurement:

    • Set the potential window to scan over the expected oxidation and reduction potentials of the TPD copolymer. A typical range for oxidation is from 0 V to around +1.5 V vs. Ag/AgCl.

    • Set the scan rate, typically between 20 and 100 mV/s.[5]

    • Record the cyclic voltammogram for several cycles until a stable response is obtained.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox_onset) from the cyclic voltammogram.

    • Calculate the HOMO energy level using the following empirical formula: HOMO (eV) = -[E_ox_onset (vs. Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. Some literature may use slightly different values, for example, 5.1 eV).

    • If a reversible reduction peak is observed, the onset reduction potential (E_red_onset) can be used to calculate the LUMO energy level: LUMO (eV) = -[E_red_onset (vs. Fc/Fc⁺) + 4.8]

    • The electrochemical band gap (E_g) can be estimated from the difference between the HOMO and LUMO levels.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to investigate the charge transfer and transport properties at the electrode/polymer/electrolyte interfaces.

Protocol for Electrochemical Impedance Spectroscopy:

  • Setup: Use the same three-electrode cell setup as for CV.

  • DC Potential: Apply a DC potential at which the electrochemical process of interest occurs (e.g., a potential where the polymer is in its neutral or oxidized state, often determined from the CV).

  • AC Signal: Superimpose a small amplitude AC sinusoidal voltage signal (typically 5-10 mV) over the DC potential.[6]

  • Frequency Scan: Sweep the frequency of the AC signal over a wide range, for example, from 1 MHz down to 0.1 Hz.[6]

  • Data Acquisition: The instrument measures the impedance of the system at each frequency. The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

  • Data Analysis: The impedance data can be fitted to an equivalent electrical circuit model to extract quantitative parameters such as charge transfer resistance (Rct), double-layer capacitance (Cdl), and film resistance.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Vis-NIR) to observe changes in the electronic absorption spectrum of the TPD copolymer as a function of the applied potential. This provides insights into the nature of the charge carriers (polarons, bipolarons) formed during doping.

Protocol for Spectroelectrochemistry:

  • Specialized Cell: A spectroelectrochemical cell with an optically transparent working electrode (e.g., ITO-coated glass) is required.

  • Setup: The cell is placed in the light path of a spectrophotometer. The three electrodes are connected to a potentiostat.

  • Measurement:

    • Record the UV-Vis-NIR spectrum of the TPD copolymer film in its neutral state (at a potential where no redox reaction occurs).

    • Apply a series of potentials to incrementally oxidize (or reduce) the polymer film.

    • At each potential step, allow the system to reach equilibrium and then record the UV-Vis-NIR spectrum.

  • Data Analysis: Analyze the changes in the absorption spectra. The appearance of new absorption bands at lower energies is indicative of the formation of charge carriers.

Data Presentation

The quantitative data obtained from the electrochemical characterization of various TPD copolymers should be summarized in a structured table for easy comparison.

TPD Copolymer DerivativeHOMO Level (eV)LUMO Level (eV)Electrochemical Band Gap (eV)Onset Oxidation Potential (V vs. Fc/Fc⁺)Reference
P(BDT-TDPPDT)-5.39-3.282.11-[3]
P1 (Random Copolymer)-5.39-3.481.911.15[3]
Poly-TPD----[7]
TPD-PPV----
PATPD----

(Note: The table is populated with example data from the search results. More data points would be added as more copolymers are characterized.)

Visualization of Experimental Workflow and Charge Transfer

The following diagrams illustrate the general experimental workflow for electrochemical characterization and the conceptual charge transfer process in a TPD copolymer.

experimental_workflow cluster_prep Sample Preparation cluster_char Electrochemical Characterization cluster_analysis Data Analysis dissolve Dissolve TPD Copolymer clean Clean Electrode Substrate dissolve->clean spin_coat Spin-Coat Thin Film clean->spin_coat anneal Anneal Film spin_coat->anneal cv Cyclic Voltammetry (CV) anneal->cv eis Electrochemical Impedance Spectroscopy (EIS) anneal->eis sec Spectroelectrochemistry anneal->sec homo_lumo Determine HOMO/LUMO Levels cv->homo_lumo charge_transfer Analyze Charge Transfer Resistance eis->charge_transfer spectral_changes Correlate Spectral Changes with Redox States sec->spectral_changes

Caption: Experimental workflow for the electrochemical characterization of TPD copolymers.

charge_transfer_process anode Anode (e.g., ITO) tp_copolymer Neutral State Oxidized State (Hole Creation) Hole Transport anode->tp_copolymer:f0 Hole Injection tp_copolymer:f1->tp_copolymer:f2 emissive_layer Emissive Layer / Acceptor tp_copolymer:f2->emissive_layer Hole Transfer

Caption: Conceptual diagram of hole injection and transport in a TPD copolymer layer.

References

Troubleshooting & Optimization

purification of crude 5,6-dihydro-4H-thieno[3,4-c]pyrrole by column chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 5,6-dihydro-4H-thieno[3,4-c]pyrrole by column chromatography.

Troubleshooting Guide

Issue: The target compound is not eluting from the column.

  • Question: I've been flushing the column with the selected mobile phase, but I can't detect my compound in any of the fractions. What could be the problem?

  • Answer: There are several potential reasons for this issue:

    • Compound Decomposition: this compound, like many heterocyclic compounds, might be unstable on silica gel.[1] The acidic nature of standard silica can cause degradation. It is advisable to test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred.[1] If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.[1]

    • Incorrect Solvent System: The mobile phase may not be polar enough to elute the compound. Double-check the solvent composition you are using.[1] Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to see if the compound elutes.

    • Fractions are Too Dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC.[1][2] Try concentrating a range of fractions where you expected the compound to elute and re-run the TLC analysis.[1][2]

Issue: The compound is eluting too quickly (with the solvent front).

  • Question: My product came out in the very first fractions, mixed with non-polar impurities. How can I achieve better separation?

  • Answer: This indicates that your mobile phase is too polar, causing the compound to have very little interaction with the stationary phase. You need to decrease the polarity of the eluent. Use a higher percentage of the non-polar solvent (e.g., hexane) in your mobile phase. Perform preliminary TLC tests with less polar solvent systems to find an appropriate Rf value (typically between 0.2-0.4) for good separation.[3]

Issue: All fractions contain a mixture of the product and impurities.

  • Question: I can't seem to isolate my product. Every fraction I collect shows both my product and one or more impurities on the TLC plate. Why is this happening?

  • Answer: This problem, known as poor resolution, can stem from several factors:

    • Overloading the Column: You may have loaded too much crude material onto the column. A general rule of thumb is to use a silica-to-sample mass ratio of at least 30:1 to 50:1 for effective separation.

    • Poor Column Packing: An improperly packed column can lead to an uneven flow of the mobile phase, causing band broadening and poor separation.[3] Ensure the stationary phase is packed uniformly without air pockets or cracks.[3]

    • Sample Loading Technique: If the initial sample band is too wide, separation will be compromised. Dissolve the crude mixture in the absolute minimum amount of solvent before loading.[4] If the compound is not very soluble in the mobile phase, using a stronger solvent for dissolution can lead to band spreading as it enters the column. In such cases, the dry-loading method is preferable.[4]

    • On-Column Degradation: As mentioned previously, if the compound is degrading on the silica gel, you may continuously see a mixture of the product and its degradation products in all fractions.[1]

Issue: The compound streaks or "tails" on the TLC plate and column.

  • Question: My spots on the TLC plate are not round but elongated, and the separation on the column is poor due to this "tailing." What causes this?

  • Answer: Tailing is often caused by undesirable interactions between your compound and the stationary phase.[3] The basic nitrogen atom in the pyrrole ring of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel. To mitigate this, you can:

    • Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your mobile phase. This will occupy the acidic sites on the silica, reducing the unwanted interactions with your compound.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel.[1]

Frequently Asked Questions (FAQs)

  • Question: What is the recommended stationary phase for purifying this compound?

  • Answer: Standard silica gel (60 Å, 230-400 mesh) is the most common stationary phase for purifying thieno-pyrrole derivatives and related heterocyclic compounds.[5][6] However, if compound stability is an issue, deactivated (neutral) silica or alumina should be considered.[1]

  • Question: How do I select the optimal mobile phase (eluent)?

  • Answer: The best way to determine the optimal mobile phase is by using Thin Layer Chromatography (TLC).[3] Test various solvent systems of differing polarities. A good starting point for compounds like this is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[6][7] Adjust the ratio of the solvents until the desired compound has an Rf value of approximately 0.2-0.4, which generally provides the best separation on a column.[3]

  • Question: What is "dry loading" and when should I use it?

  • Answer: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[4] This method is highly recommended when your crude sample is not readily soluble in the mobile phase or when you need to use a strong, polar solvent to dissolve it, which would otherwise disrupt the separation at the top of the column.[1][4]

  • Question: Can the compound decompose during purification?

  • Answer: Yes. Thieno-pyrrole systems can be sensitive to the acidic environment of silica gel and may degrade during the potentially long exposure time of column chromatography.[1] It is crucial to perform a stability test on a TLC plate first. If instability is observed, use a deactivated stationary phase or work quickly at a lower temperature if possible.

Data Presentation

The following table provides representative data for a typical column chromatography purification of a crude thieno-pyrrole derivative. Actual values may vary based on specific impurities and reaction conditions.

ParameterValue / ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar organic compounds.[8][9]
Mobile Phase Hexane:Ethyl Acetate (Gradient)Start with 95:5, gradually increasing to 80:20. A gradient allows for the elution of non-polar impurities first, followed by the target compound.
Rf (Crude Mixture) Multiple spots (e.g., 0.8, 0.35, 0.1)The goal is to separate the target spot (Rf ≈ 0.35) from impurities.
Rf (Pure Fraction) Single spot at ~0.35 (in 90:10 Hex:EtOAc)A single spot indicates successful isolation.
Loading Method Dry LoadingRecommended for ensuring a narrow starting band, especially if solubility is low in the initial eluent.[4]
Typical Yield 70-85%Expected recovery after chromatographic purification, accounting for handling losses and inseparable impurities.[6]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol outlines a standard procedure for purifying crude this compound using the dry loading method.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material (aim for a silica height-to-diameter ratio of ~10:1).
  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
  • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
  • Pour the silica slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
  • Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry until the desired height is reached. The final packed bed should be uniform and level.
  • Add a protective layer of sand (approx. 1 cm) on top of the silica bed. Do not let the solvent level drop below the top of the sand layer at any point.

2. Sample Preparation (Dry Loading):

  • Dissolve the crude this compound in a suitable solvent like dichloromethane or acetone in a round-bottom flask.[4]
  • Add silica gel to this solution (approximately 10-20 times the mass of the crude sample).[4]
  • Gently swirl the flask to ensure the silica is fully suspended.
  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This is your dry-loaded sample.[4]

3. Loading and Elution:

  • Drain the solvent in the column down to the level of the top sand layer.
  • Carefully add the dry-loaded sample powder onto the sand, creating a uniform layer.
  • Gently add a small amount of the initial mobile phase with a pipette, being careful not to disturb the surface.
  • Open the stopcock and allow the solvent to slowly percolate through the sample layer.
  • Once the sample is wetted, carefully fill the top of the column with the mobile phase and begin elution.
  • Start collecting fractions immediately.

4. Fraction Collection and Analysis:

  • Collect fractions of a consistent volume in test tubes or vials.
  • Monitor the separation by spotting fractions onto TLC plates. A typical method is to spot every second or third fraction.
  • Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).
  • Once the desired compound begins to elute, collect the fractions containing it.
  • After the product has fully eluted, you can increase the solvent polarity (flush the column) to remove any highly polar impurities.

5. Product Isolation:

  • Combine the pure fractions (as determined by TLC).
  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow start Problem Encountered During Chromatography no_elution Compound Not Eluting start->no_elution poor_sep Poor Separation / Mixed Fractions start->poor_sep tailing Peak Tailing / Streaking start->tailing cause_decomp Cause: On-Column Decomposition? no_elution->cause_decomp cause_solvent_weak Cause: Eluent Too Weak? no_elution->cause_solvent_weak poor_sep->cause_decomp cause_overload Cause: Column Overloaded? poor_sep->cause_overload cause_packing Cause: Poor Packing? poor_sep->cause_packing cause_acidic Cause: Acidic Silica Interaction? tailing->cause_acidic sol_test_stability Solution: Test stability on TLC. Use deactivated silica/alumina. cause_decomp->sol_test_stability sol_increase_polarity Solution: Increase eluent polarity. Flush column. cause_solvent_weak->sol_increase_polarity sol_reduce_load Solution: Reduce sample load (Silica:Sample > 30:1). cause_overload->sol_reduce_load sol_repack Solution: Repack column carefully, avoid air bubbles. cause_packing->sol_repack sol_add_base Solution: Add ~0.5% Triethylamine to eluent or use Alumina. cause_acidic->sol_add_base

Caption: Troubleshooting workflow for column chromatography purification.

ExperimentalWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry 1. Prepare Silica Slurry pack_column 2. Pack Column prep_slurry->pack_column prep_sample 3. Prepare Sample (Dry Load) pack_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Mobile Phase load_sample->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: General experimental workflow for column chromatography.

References

managing low solubility of thieno[3,4-c]pyrrole-4,6-dione derivatives in device fabrication.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives, focusing on challenges related to their low solubility in device fabrication.

Frequently Asked Questions (FAQs)

Q1: My TPD derivative has very low solubility in common organic solvents. What are the primary strategies to address this?

A1: Low solubility is a common challenge with TPD derivatives due to their planar and rigid backbone, which promotes strong intermolecular interactions. The primary strategies to overcome this include:

  • Side-Chain Engineering: Modifying the alkyl side chains on the TPD nitrogen atom is the most effective approach. Increasing the length or introducing branching in the alkyl chains can disrupt π-π stacking and enhance solubility.[1][2][3]

  • Solvent Selection and Optimization: A systematic approach to solvent screening is crucial. Chlorinated solvents like chloroform, chlorobenzene, and o-dichlorobenzene are often effective.[4][5] For less soluble compounds, using heated solvents or solvent mixtures can improve solubility.[2]

  • Alternative Deposition Techniques: For highly crystalline and poorly soluble polymers, solution-based methods may not be feasible. Techniques like eutectic-melt-assisted nanoimprinting (EMAN) can be employed to fabricate devices from these materials.[6][7][8]

Q2: How does the choice of alkyl side chain impact the solubility and electronic properties of TPD-based polymers?

A2: The structure of the N-alkyl side chain has a profound effect on both the solubility and the solid-state properties of TPD copolymers.[2] Longer or branched alkyl chains generally increase solubility by increasing the entropy of the system and sterically hindering close packing.[2][3] However, the choice of side chain can also influence the polymer's morphology, crystallinity, and charge transport characteristics.[2][9] While energetics of the polymer are minimally affected by the alkyl side-chain, the morphology is greatly influenced.[2]

Q3: I am struggling to form uniform thin films for device fabrication due to the low solubility of my TPD polymer. What can I do?

A3: Poor film quality is a direct consequence of low solubility. Here are some troubleshooting steps:

  • Optimize Solvent System: Experiment with binary or ternary solvent mixtures. A small fraction of a high-boiling point solvent can act as an additive to control the evaporation rate and improve film morphology.[10]

  • Solution Temperature: Gently heating the solution before and during spin-coating can increase the solubility and help in forming more uniform films. However, be cautious as high temperatures can sometimes negatively affect doping.[11]

  • Solution Sequential Processing (SqP): This technique involves depositing the polymer film first and then introducing a second solution (e.g., a dopant solution) on top. This can overcome the solubility limitations of doped polymers in common organic solvents.[11]

  • Anti-Solvent Treatment: A post-deposition treatment with an anti-solvent can sometimes improve the film quality and device stability.[12]

Q4: Are there any "greener" solvent alternatives to chlorinated solvents for processing TPD derivatives?

A4: Yes, there is a growing effort to replace toxic chlorinated solvents with more environmentally friendly alternatives. Some potential green solvents that have been explored for organic electronics include anisole, 2-methyltetrahydrofuran, and cyclopentyl methyl ether.[13] However, the solubility of TPD derivatives in these solvents may be lower, and process optimization will be required.

Q5: My TPD-based polymer is almost completely insoluble. Are there any fabrication methods that do not rely on solution processing?

A5: For virtually insoluble TPD polymers, alternative fabrication techniques are necessary. One such method is eutectic-melt-assisted nanoimprinting (EMAN) . This technique allows for the creation of patterned structures from materials with low solubility in common organic solvents.[6][7][8] Another approach could be vacuum thermal evaporation if the small molecule derivative is thermally stable.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Precipitation of TPD derivative during solution preparation. Low solubility in the chosen solvent.- Try a different solvent (e.g., chlorinated solvents like chlorobenzene or o-dichlorobenzene).[4] - Gently heat the solution while stirring. - Use a solvent mixture to enhance solubility.
Incomplete dissolution, even with heating. The material is highly crystalline and has very low solubility.- Consider synthesizing a derivative with longer or more branched alkyl side chains.[2] - Explore alternative device fabrication techniques that do not require full dissolution, such as EMAN.[6][7]
"Coffee ring" effect or non-uniform film after spin-coating. - Rapid solvent evaporation. - Poor wetting of the substrate.- Use a solvent with a higher boiling point or a binary solvent system with a high-boiling point additive.[10] - Treat the substrate surface (e.g., with plasma or a self-assembled monolayer) to improve wetting. - Spin-coat from a heated solution.
Poor device performance despite achieving a uniform film. Suboptimal morphology and molecular packing.- Optimize post-deposition annealing temperature and time.[14] - Try solvent vapor annealing to improve crystallinity and molecular ordering.[15] - Investigate the effect of different side-chain structures on solid-state packing.[2]

Experimental Protocols

Protocol 1: Enhancing Solubility through Side-Chain Modification

This protocol provides a general workflow for synthesizing TPD derivatives with varying alkyl side chains to improve solubility.

  • Synthesis of the TPD Core: The thieno[3,4-c]pyrrole-4,6-dione (TPD) core can be synthesized through a multi-step process starting from 3,4-thiophenedicarboxylic acid.[4][16]

  • N-Alkylation: The crucial step for tuning solubility is the N-alkylation of the TPD core. This is typically achieved by reacting the TPD anhydride with a desired primary amine (R-NH2) in a high-boiling point solvent like toluene under reflux conditions.[4]

    • To systematically study the effect of side chains, a library of amines with different alkyl chain lengths (e.g., hexyl, octyl, dodecyl) and branching (e.g., 2-ethylhexyl) should be used.

  • Purification: The resulting N-alkylated TPD monomer must be rigorously purified, typically by column chromatography followed by recrystallization, to ensure high purity for subsequent polymerization.

  • Polymerization: The functionalized TPD monomer can then be copolymerized with a suitable donor monomer (e.g., a bithiophene derivative) using methods like Stille coupling or direct (hetero)arylation polymerization to yield the final polymer.[2][17]

Protocol 2: Device Fabrication using Eutectic-Melt-Assisted Nanoimprinting (EMAN)

This protocol is suitable for fabricating devices from TPD polymers with very low solubility.

  • Mold Preparation: A patterned mold (e.g., silicon or quartz) is fabricated using standard lithography techniques.

  • Material Deposition: A thin layer of the low-solubility TPD polymer is deposited onto the mold.

  • Eutectic Melt Formation: A second material that forms a eutectic mixture with the TPD polymer is brought into contact with the polymer-coated mold at an elevated temperature, causing the TPD polymer to melt at a temperature lower than its intrinsic melting point.

  • Nanoimprinting: The molten eutectic mixture is then imprinted onto a substrate by applying pressure.

  • Solidification and Mold Removal: The substrate is cooled to solidify the patterned TPD polymer, and the mold is subsequently removed. This leaves a patterned TPD polymer film on the substrate, which can then be used to complete the device fabrication (e.g., by depositing electrodes).[7][8]

Data Presentation

Table 1: Influence of N-Alkyl Side-Chain on the Properties of TPD-Bithiophene Copolymers

Side ChainBranching PositionSolubility in ChlorobenzeneHighest Occupied Molecular Orbital (HOMO) (eV)
n-octyl-Soluble-5.2
2-ethylhexylC2Soluble-5.2
3-propylheptylC3Soluble-5.2
1-ethylpropylC1Soluble-5.2

Data adapted from reference[2]. All polymers were soluble in hot chlorobenzene (5 mg/mL).

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solutions Solution Pathways cluster_details Specific Actions start Low Solubility of TPD Derivative sol_mod Modify Synthesis: Side-Chain Engineering start->sol_mod In R&D Phase sol_proc Optimize Processing Conditions start->sol_proc Existing Material sol_fab Alternative Fabrication Method start->sol_fab Extremely Low Solubility mod_details Increase alkyl chain length Introduce branching sol_mod->mod_details proc_details Solvent screening (e.g., chlorinated) Use solvent mixtures/additives Heat solution Solution Sequential Processing sol_proc->proc_details fab_details Eutectic-Melt-Assisted Nanoimprinting (EMAN) Vapor Deposition sol_fab->fab_details

Caption: Troubleshooting workflow for low solubility of TPD derivatives.

Device_Fabrication_Pathway cluster_synthesis Material Synthesis cluster_solubility_check Solubility Assessment cluster_processing Device Fabrication synthesis TPD Derivative Synthesis (with optimized side-chains) solubility Soluble? synthesis->solubility solution_proc Solution Processing (e.g., Spin-coating) solubility->solution_proc Yes alt_proc Alternative Processing (e.g., EMAN) solubility->alt_proc No device Final Device solution_proc->device alt_proc->device

Caption: Decision pathway for device fabrication based on TPD solubility.

References

Technical Support Center: Troubleshooting Film Morphology in Solution-Processed TPD-Based Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing common film morphology issues encountered during the fabrication of solution-processed TPD-based solar cells.

Frequently Asked Questions (FAQs)

Q1: What is TPD and why is its film morphology important for solar cell performance?

A1: TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) and its polymer form, poly-TPD, are widely used as hole transport layer (HTL) materials in organic and perovskite solar cells. The morphology of the TPD film is critical because it directly impacts several factors that determine the overall device efficiency and stability. A uniform, pinhole-free, and smooth film ensures efficient hole extraction and transport from the active layer to the anode, minimizes charge recombination at the interface, and prevents short circuits. Defects in the film morphology can lead to significant performance losses.

Q2: What are the most common morphological defects observed in solution-processed TPD films?

A2: Common defects include pinholes, cracks, dewetting, aggregation, and high surface roughness.[1] These issues can arise from a variety of factors during the solution preparation and film deposition process, such as improper solvent selection, suboptimal solution concentration, and inadequate spin-coating or annealing parameters.

Q3: How does the choice of solvent affect TPD film morphology?

A3: The solvent plays a crucial role in determining the final film quality. Key solvent properties to consider are its boiling point, volatility, and its ability to dissolve TPD. High-boiling-point solvents generally allow for a longer drying time during spin-coating, which can promote better molecular ordering and result in a more crystalline and uniform film.[2] Conversely, low-boiling-point solvents evaporate quickly, which can lead to amorphous and less uniform films.[2] The thermodynamic quality of the solvent also matters; a "good" solvent leads to a dense film structure, while a "poor" solvent can cause aggregation and a more porous film.[3]

Q4: What is the purpose of annealing the TPD film?

A4: Annealing is a post-deposition heat treatment that is critical for improving the quality of the TPD film. It helps to remove residual solvent, increase the crystallinity and grain size of the film, and reduce the density of defects.[4][5] An optimized annealing process, with the correct temperature and duration, can significantly enhance the hole mobility of the TPD layer and improve the overall solar cell performance.[6]

Q5: What are the typical processing parameters for depositing a poly-TPD hole transport layer?

A5: A common starting point for depositing a poly-TPD HTL is to use a 4 mg/mL solution in chlorobenzene. This solution is then spin-coated at approximately 4000 rpm for 60 seconds, followed by an annealing step at 150°C for 20 minutes.[1] However, these parameters should be optimized for your specific substrate and device architecture.

Troubleshooting Guides

Issue 1: Pinholes and Film Discontinuity

Symptoms:

  • Low open-circuit voltage (Voc) and fill factor (FF).

  • High shunt conductance, potentially leading to short-circuited devices.

  • Visible voids or bare patches on the substrate when inspected under a microscope.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Substrate Cleaning Ensure a rigorous substrate cleaning procedure. A common method involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to remove organic residues and improve surface wettability.
Poor Wetting of the TPD Solution The surface energy of the substrate may not be compatible with the TPD solution. Consider a surface treatment such as a self-assembled monolayer (SAM) or a thin layer of PEDOT:PSS to modify the substrate's surface energy.
Low Solution Concentration A very dilute solution may not provide enough material to form a continuous film. Try incrementally increasing the TPD concentration in the solvent.
Inappropriate Solvent System The solvent may have poor wetting properties on your substrate. Experiment with different solvents or solvent mixtures. For poly-TPD, suitable solvents include chlorobenzene, toluene, THF, and o-xylene.[4]
Particulate Contamination Filter the TPD solution using a PTFE syringe filter (e.g., 0.2 µm pore size) before spin-coating to remove any dust or undissolved particles. Work in a cleanroom environment to minimize airborne contaminants.
Issue 2: High Surface Roughness and Non-Uniformity

Symptoms:

  • Inconsistent device performance across the substrate.

  • Poor contact with the subsequently deposited active layer.

  • AFM or SEM imaging reveals a rough and uneven film surface.[7][8]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Sub-optimal Spin-Coating Parameters The relationship between film thickness (h) and spin speed (ω) generally follows h ∝ 1/√ω.[9] Higher spin speeds lead to thinner films. Experiment with different spin speeds and acceleration rates to achieve a uniform film. A two-step spin-coating process (a slow step for spreading followed by a fast step for thinning) can sometimes improve uniformity.
Fast Solvent Evaporation If using a low-boiling-point solvent, the film may not have enough time to level out before drying. Switch to a solvent with a higher boiling point to slow down the evaporation rate.
Inadequate Annealing An insufficient annealing temperature or time may not allow for proper film reorganization. Systematically vary the annealing temperature and duration to find the optimal conditions for your specific TPD material and solvent system.
Solution Instability or Aggregation If the TPD solution has been stored for a long time or at an improper temperature, aggregation may occur. Prepare fresh solutions and consider gentle heating and stirring to ensure complete dissolution.
Issue 3: TPD Aggregation in the Film

Symptoms:

  • Visible clumps or domains in the film.

  • Reduced charge carrier mobility.

  • Inconsistent absorption and photoluminescence spectra.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Poor Solvent for TPD TPD molecules may have a tendency to self-associate in "poor" solvents.[3] Ensure you are using a solvent in which TPD has good solubility.
High Solution Concentration At high concentrations, TPD molecules are more likely to interact and form aggregates. Try reducing the concentration of your TPD solution.
Solution Aging Over time, molecules in solution can begin to aggregate. It is best practice to use freshly prepared solutions for film deposition.
Insufficient Agitation Ensure the TPD is fully dissolved by using a combination of stirring and gentle heating. Sonication can also be used to break up small aggregates, but be cautious as it can potentially damage polymeric TPD.

Experimental Protocols & Data

Protocol 1: Standard Fabrication of a Poly-TPD Hole Transport Layer
  • Solution Preparation: Prepare a 4 mg/mL solution of poly-TPD in chlorobenzene. Stir the solution on a hotplate at a low temperature (e.g., 40-50°C) for at least one hour to ensure complete dissolution. Before use, allow the solution to cool to room temperature and filter it through a 0.2 µm PTFE syringe filter.

  • Substrate Cleaning: Clean the patterned ITO-coated glass substrates by sequentially sonicating in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to enhance wettability.

  • Spin-Coating: Transfer the cleaned substrates to a nitrogen-filled glovebox. Dispense the filtered poly-TPD solution onto the center of the substrate. Spin-coat at 4000 rpm for 60 seconds.

  • Annealing: Transfer the coated substrates to a hotplate within the glovebox and anneal at 150°C for 20 minutes.[1]

  • Characterization: After cooling to room temperature, the film thickness and morphology can be characterized using techniques such as ellipsometry, profilometry, atomic force microscopy (AFM), and scanning electron microscopy (SEM).

Quantitative Data Tables

Table 1: Effect of Spin-Coating Speed on Film Thickness

Spin Speed (rpm)Expected Film Thickness TrendNotes
1000ThickerLower spin speeds result in thicker films. May be prone to edge bead effects.
2000IntermediateA good starting point for optimization.
3000IntermediateOften provides a good balance of thickness and uniformity.
4000ThinnerHigher speeds lead to thinner, more uniform films, but may increase the risk of pinholes if the solution is too dilute.[9]
5000ThinnestCan be used to achieve very thin layers, but requires careful optimization of solution concentration.
Note: The exact thickness depends on the solution viscosity and concentration. The relationship is generally described by: Thickness ∝ (Spin Speed)^(-1/2).[9]

Table 2: Influence of Annealing Temperature on Film Properties

Annealing Temperature (°C)Expected Effect on Film MorphologyImpact on Device Performance
No Annealing (Room Temp)Amorphous, disordered, may contain residual solvent.Poor hole mobility, high defect density, low efficiency.
100 - 120Increased crystallinity, larger grain size.Improved hole mobility, reduced recombination, higher Voc and FF.
150Further improvement in crystallinity and grain size.[1]Often near-optimal performance for poly-TPD.
> 180Potential for film degradation or dewetting.Decreased performance due to thermal damage to the TPD or underlying layers.
Note: The optimal annealing temperature and time are material and solvent-dependent and should be determined experimentally.[10][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization solution TPD Solution Preparation spin_coating Spin-Coating solution->spin_coating cleaning Substrate Cleaning cleaning->spin_coating annealing Annealing spin_coating->annealing afm_sem AFM / SEM (Morphology) annealing->afm_sem ellipsometry Ellipsometry (Thickness) annealing->ellipsometry device_testing Solar Cell Device Testing annealing->device_testing

Caption: Experimental workflow for TPD-based solar cell fabrication.

troubleshooting_logic start Poor Device Performance check_morphology Check Film Morphology (AFM/SEM) start->check_morphology pinholes Pinholes / Dewetting check_morphology->pinholes Defects Found roughness High Roughness check_morphology->roughness aggregation Aggregation check_morphology->aggregation solution1 Improve Substrate Cleaning & Surface Energy pinholes->solution1 solution4 Adjust Solution (Solvent & Concentration) pinholes->solution4 solution2 Optimize Spin-Coating Parameters roughness->solution2 solution3 Optimize Annealing (Temp & Time) roughness->solution3 aggregation->solution4

Caption: Troubleshooting logic for common TPD film morphology issues.

energy_level_diagram cluster_levels Energy Level Diagram Anode (ITO) Anode (ITO) HTL (TPD) HTL (TPD) Active Layer Active Layer ETL ETL Cathode Cathode ITO_work ~4.7 eV TPD_HOMO HOMO: ~5.2 eV ITO_work->TPD_HOMO Hole Injection Active_HOMO HOMO TPD_HOMO->Active_HOMO Hole Transport TPD_LUMO LUMO: ~2.3 eV Active_LUMO LUMO ETL_LUMO LUMO Active_LUMO->ETL_LUMO Electron Transport ETL_HOMO HOMO Cathode_work Work Function ETL_LUMO->Cathode_work Electron Collection light Photon (hν) light->Active_LUMO

Caption: Energy level diagram for a typical TPD-based solar cell.

References

impact of processing additives on the performance of TPD-based bulk heterojunction solar cells.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPD-based bulk heterojunction (BHJ) solar cells, with a specific focus on the impact of processing additives.

Troubleshooting Guides

This section addresses common problems encountered during the fabrication and characterization of TPD-based BHJ solar cells when using processing additives.

Question 1: After adding a processing additive (e.g., DIO, CN), the Power Conversion Efficiency (PCE) of my device decreased. What are the possible causes and solutions?

Answer:

A decrease in PCE after adding a processing additive can stem from several factors, primarily related to non-optimal morphology of the active layer.

  • Sub-optimal Additive Concentration: The concentration of the processing additive is critical. Too little may not be effective in optimizing the morphology, while too much can lead to the formation of overly large domains or "islands" of the donor or acceptor material, which hinders exciton dissociation and charge transport.[1] It has been shown that even slight variations from the optimal additive concentration can have detrimental effects on device performance.

    • Solution: Systematically vary the concentration of the processing additive. A common starting point is 0.25-3% by volume.[2] Prepare a series of solutions with incremental changes in additive concentration (e.g., 0.5%, 1%, 1.5%, 2%) to find the optimal ratio for your specific TPD-based material and acceptor blend.

  • Inappropriate Annealing Conditions: The thermal annealing step (temperature and duration) after film deposition is crucial for achieving the desired morphology. The presence of a high-boiling-point additive can alter the optimal annealing conditions.

    • Solution: Re-optimize the annealing temperature and time. With a processing additive, a lower annealing temperature or shorter time may be required. Conversely, in some cases, a higher temperature might be needed to fully evaporate the additive. It is recommended to perform a matrix of experiments with varying annealing temperatures and times.

  • Poor Solvent Quality: Additives like 1,8-diiodooctane (DIO) can degrade over time, especially when exposed to light and air, which can negatively impact device performance.

    • Solution: Use fresh, high-purity processing additives. If the additive has been stored for a long time, consider purifying it or using a new batch.

Question 2: The current-voltage (J-V) curve of my TPD-based solar cell shows an "S-shape," leading to a low Fill Factor (FF). What causes this and how can I fix it?

Answer:

An "S-shaped" J-V curve is a common issue in organic solar cells and is often indicative of poor charge extraction at one of the interfaces. In TPD-based systems, this can be linked to impurities or interfacial energy barriers.

  • Presence of Impurities: Low molecular weight contaminants, such as unreacted TPD monomer, can induce S-shaped J-V curves that worsen over time.[3] These impurities can act as charge traps or disrupt the interfacial energy alignment.

    • Solution: Ensure the purity of the TPD-based polymer. Techniques like size exclusion chromatography (SEC) can be used to remove low molecular weight species.[3]

  • Poor Interfacial Contact: An energy barrier at the interface between the active layer and the charge transport layers (e.g., PEDOT:PSS or the metal cathode) can impede charge extraction, leading to an S-shaped curve. The processing additive can sometimes influence the surface energy of the active layer, affecting the quality of the subsequent contact.

    • Solution:

      • Ensure the charge transport layers are uniform and have the appropriate work function.

      • Consider using an interlayer, such as a thin layer of a fullerene derivative at the cathode interface, to improve electron extraction.

      • Optimize the deposition of the top electrode to prevent damage to the underlying organic layers.

Question 3: My device exhibits a low Short-Circuit Current (Jsc). How can processing additives help, and what should I look out for?

Answer:

A low Jsc is often due to inefficient light absorption or poor charge generation and collection. Processing additives can positively influence Jsc by improving the active layer morphology.

  • Mechanism of Jsc Improvement: Additives with a high boiling point and selective solubility for the fullerene acceptor can promote the formation of a more interpenetrating network with optimal domain sizes (around 10-20 nm).[4][5] This enhances exciton dissociation at the donor-acceptor interface and provides continuous pathways for charge transport to the electrodes.

  • Potential Pitfalls:

    • Large-scale Phase Separation: As mentioned, excessive additive can lead to micron-scale phase separation, which reduces the interfacial area for exciton dissociation and thus lowers Jsc.

    • Residual Additive: If the additive is not completely removed during annealing, it can act as a trap or hinder charge transport.

    • Solution:

      • Carefully optimize the additive concentration.

      • Use characterization techniques like Atomic Force Microscopy (AFM) to visualize the surface morphology and ensure a fine-grained blend.

      • Ensure annealing conditions are sufficient to remove the additive without causing thermal degradation of the active layer.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a processing additive in TPD-based BHJ solar cells?

A1: The primary role of a processing additive is to control the nanoscale morphology of the bulk heterojunction active layer.[4] By adding a small amount of a high-boiling-point solvent, the drying dynamics of the film during spin-coating are altered. This allows for a more controlled phase separation of the TPD-based donor and the acceptor material, leading to an optimized morphology for efficient exciton dissociation and charge transport.

Q2: What are some common processing additives used for organic solar cells?

A2: Commonly used processing additives include 1,8-diiodooctane (DIO), 1-chloronaphthalene (CN), and 1,8-octanedithiol (ODT).[6] The choice of additive depends on the specific donor and acceptor materials being used and their solubility properties.

Q3: How does a processing additive selectively control the morphology?

A3: An effective processing additive typically has a higher boiling point than the main solvent and selectively dissolves one component of the blend (usually the fullerene acceptor) better than the other.[5] During the spin-coating process, the main solvent evaporates first, leaving a solution enriched with the additive. This extended drying time allows the polymer to form a more ordered, crystalline network, while the fullerene molecules remain in solution longer and can then diffuse into the interstitial spaces of the polymer network as the additive slowly evaporates.

Q4: Can processing additives affect the long-term stability of the solar cell?

A4: Yes, processing additives can impact device stability. Residual additive in the active layer can lead to morphological changes over time, accelerating degradation.[7] Some additives can also be sensitive to air and light, potentially leading to chemical reactions that degrade the active layer. Therefore, it is a trade-off that needs to be carefully managed.

Q5: What characterization techniques are useful for evaluating the effect of processing additives?

A5: Several techniques are essential:

  • Current-Voltage (J-V) measurements: To determine the key performance parameters (PCE, Voc, Jsc, FF).

  • External Quantum Efficiency (EQE): To assess the wavelength-dependent efficiency of photon-to-electron conversion.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology and phase separation of the active layer.

  • Transmission Electron Microscopy (TEM): To probe the bulk morphology of the active layer.

  • X-ray Diffraction (XRD): To investigate the crystallinity of the donor and acceptor domains.

Quantitative Data

The following table summarizes the impact of a TPD monomer impurity on the performance of PBDTTPD:PC61BM solar cells. This illustrates the critical importance of material purity, a factor that can be exacerbated by processing conditions.

Additive/ImpurityVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Control (No added TPD monomer)~0.8~10.5~625.26
0.1 mol% TPD monomer~0.8~10.3~625.12
1.0 mol% TPD monomer~0.8~9.8~594.64

Data extracted from a study on PBDTTPD, a TPD-containing polymer, where the TPD monomer acted as a contaminant.[3]

Experimental Protocols

Standard Protocol for Fabrication of a TPD-based BHJ Solar Cell using a Processing Additive

This protocol provides a general framework. Specific parameters should be optimized for the particular TPD derivative and acceptor combination.

1. Substrate Cleaning: a. Sequentially sonicate pre-patterned ITO-coated glass substrates in a cleaning solution (e.g., Decon 90 or Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.

2. Hole Transport Layer (HTL) Deposition: a. Prepare a filtered solution of PEDOT:PSS. b. Spin-coat the PEDOT:PSS solution onto the ITO substrates at 4000-5000 rpm for 30-40 seconds. c. Anneal the substrates on a hotplate at 140-150°C for 10-15 minutes in air. d. Transfer the substrates into a nitrogen-filled glovebox.

3. Active Layer Solution Preparation: a. Dissolve the TPD-based polymer and the acceptor (e.g., PC71BM) in a suitable solvent (e.g., chlorobenzene or o-dichlorobenzene) at a specific donor:acceptor weight ratio (e.g., 1:1.5). The total concentration is typically 20-30 mg/mL. b. Stir the solution overnight on a hotplate at a moderate temperature (e.g., 40-60°C) inside the glovebox to ensure complete dissolution. c. After cooling to room temperature, add the desired volume percentage of the processing additive (e.g., 1-3% v/v DIO). d. Stir the final solution for at least one more hour before use.

4. Active Layer Deposition: a. Filter the active layer solution through a 0.45 µm PTFE syringe filter. b. Spin-coat the solution onto the PEDOT:PSS layer. A typical spin-coating program might be 800-1500 rpm for 40-60 seconds. The spin speed should be optimized to achieve the desired film thickness (typically 80-120 nm).

5. Interlayer and Cathode Deposition: a. Thermally evaporate a thin interlayer (e.g., Ca, 20-30 nm) followed by a thicker layer of Aluminum (Al, 80-100 nm) through a shadow mask under high vacuum (< 10^-6 Torr). The deposition rate should be carefully controlled.

6. Device Characterization: a. Measure the current-voltage (J-V) characteristics using a solar simulator under AM 1.5G illumination (100 mW/cm²). b. Measure the external quantum efficiency (EQE) to determine the spectral response.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_layers Layer Deposition (in Glovebox) cluster_char Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone PEDOT_PSS Spin-coat PEDOT:PSS (HTL) UV_Ozone->PEDOT_PSS Spin_Coat_Active Spin-coat Active Layer PEDOT_PSS->Spin_Coat_Active Active_Layer_Prep Prepare TPD:Acceptor + Additive Solution Active_Layer_Prep->Spin_Coat_Active Evaporation Thermal Evaporation of Cathode (e.g., Ca/Al) Spin_Coat_Active->Evaporation JV_Measurement J-V Measurement Evaporation->JV_Measurement EQE_Measurement EQE Measurement JV_Measurement->EQE_Measurement

Caption: Experimental workflow for fabricating TPD-based BHJ solar cells.

troubleshooting_logic cluster_pce Low PCE cluster_ff Low Fill Factor (S-shape JV) cluster_jsc Low Jsc Start Low Device Performance Check_Additive Is Additive Concentration Optimized? Start->Check_Additive Check_Purity Is TPD Polymer Pure? Start->Check_Purity Check_Morphology Investigate Morphology (AFM/TEM) Start->Check_Morphology Vary_Additive Vary Additive % (0.5-3%) Check_Additive->Vary_Additive No Check_Annealing Are Annealing Conditions Optimized? Check_Additive->Check_Annealing Yes Vary_Annealing Vary Annealing Temp/Time Check_Annealing->Vary_Annealing No Purify_Polymer Purify Polymer (e.g., SEC) Check_Purity->Purify_Polymer No Check_Interfaces Are Interfaces Optimal? Check_Purity->Check_Interfaces Yes Optimize_Interfaces Optimize Transport Layers and Electrode Deposition Check_Interfaces->Optimize_Interfaces No Large_Domains Large Domains Observed? Check_Morphology->Large_Domains Reduce_Additive Reduce Additive % Large_Domains->Reduce_Additive Yes Check_Thickness Is Active Layer Thickness Optimal? Large_Domains->Check_Thickness No Vary_Spin_Speed Vary Spin Speed Check_Thickness->Vary_Spin_Speed No

References

Technical Support Center: Enhancing Air Stability of TPD Polymers by Lowering the HOMO Level

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on strategies to lower the Highest Occupied Molecular Orbital (HOMO) level of TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) polymers, thereby improving their air stability.

Frequently Asked Questions (FAQs)

Q1: Why is lowering the HOMO level of TPD polymers important for air stability?

A1: The HOMO level of a polymer is a measure of the energy required to remove an electron. A higher HOMO level indicates that the polymer is more easily oxidized. In the presence of oxygen and moisture in the air, polymers with high HOMO levels can degrade through oxidation, leading to a decline in their performance and lifespan. By lowering the HOMO level, the polymer becomes more resistant to oxidation, thus enhancing its air stability. A common benchmark for good air stability is a HOMO level below -5.27 eV.[1]

Q2: What are the most effective strategies to lower the HOMO level of TPD polymers?

A2: The most effective and widely used strategy is the incorporation of electron-withdrawing groups (EWGs) into the polymer structure.[2][3] These groups pull electron density away from the polymer backbone, which stabilizes the electrons in the HOMO and lowers its energy level. Common EWGs include fluorine (-F), cyano (-CN), nitro (-NO2), and chloro (-Cl) groups.

Another effective approach is the implementation of a donor-acceptor (D-A) architecture in the polymer backbone. By alternating electron-rich (donor) units with electron-poor (acceptor) units, the overall electronic properties of the polymer can be finely tuned, leading to a lower HOMO level.[4][5]

Q3: How do different electron-withdrawing groups compare in their ability to lower the HOMO level?

A3: The effectiveness of an EWG in lowering the HOMO level is directly related to its electron-withdrawing strength. Generally, the stronger the EWG, the greater the reduction in the HOMO energy level. For instance, a cyano (-CN) group is a stronger electron-withdrawing group than a fluorine (-F) atom and will typically result in a lower HOMO level when incorporated into a similar polymer backbone.[2] Theoretical calculations and experimental data consistently show this trend.

Q4: Will lowering the HOMO level negatively impact other important properties of the TPD polymer?

A4: While lowering the HOMO level is beneficial for air stability, it can influence other electronic properties. For instance, introducing strong EWGs will also lower the Lowest Unoccupied Molecular Orbital (LUMO) level.[1][2] This can affect the energy gap between the HOMO and LUMO, which in turn influences the polymer's absorption spectrum and charge transport characteristics. It is crucial to strike a balance to optimize for air stability without excessively compromising other desired properties for a specific application.

Troubleshooting Guide

Issue 1: Synthesis of the modified TPD polymer was unsuccessful.

  • Possible Cause: The reaction conditions may not be optimal for the modified monomers. Electron-withdrawing groups can alter the reactivity of the monomers.

  • Troubleshooting Steps:

    • Verify Monomer Purity: Ensure the purity of your starting materials and modified monomers using techniques like NMR and mass spectrometry.

    • Adjust Reaction Temperature: The electronic changes in the monomers might necessitate a different reaction temperature to achieve polymerization.

    • Screen Different Catalysts/Initiators: The choice of catalyst or initiator can be critical. Experiment with different systems that are known to be effective for monomers with similar electronic properties.

    • Characterize Intermediates: If possible, isolate and characterize any intermediate products to identify where the reaction is failing.

Issue 2: The measured HOMO level of the modified polymer is not as low as expected.

  • Possible Cause: The degree of incorporation of the electron-withdrawing group may be lower than intended, or the measurement technique may have errors.

  • Troubleshooting Steps:

    • Confirm Polymer Structure: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the successful incorporation and quantity of the EWG in the polymer backbone.[6]

    • Verify Molecular Weight: Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity of the polymer, which can influence its electronic properties.

    • Recalibrate Electrochemical Setup: When using cyclic voltammetry (CV) to measure the HOMO level, ensure your setup is properly calibrated with a standard reference like ferrocene/ferrocenium (Fc/Fc+).[7]

    • Check Solvent and Electrolyte: The choice of solvent and supporting electrolyte in your CV measurement can significantly impact the measured potentials. Ensure they are of high purity and appropriate for your polymer.

Issue 3: The air stability of the modified polymer has not improved significantly.

  • Possible Cause: The reduction in the HOMO level may not be sufficient to significantly inhibit oxidation, or other degradation pathways may be dominant.

  • Troubleshooting Steps:

    • Re-evaluate HOMO Level: Accurately re-measure the HOMO level. If it is not below the desired threshold (e.g., -5.27 eV), a stronger electron-withdrawing group or a higher degree of substitution may be necessary.[1]

    • Investigate Morphological Changes: The introduction of EWGs can sometimes alter the polymer's morphology and film-forming properties, which can impact its interaction with the environment. Techniques like Atomic Force Microscopy (AFM) can be used to study the film morphology.

    • Consider Other Degradation Mechanisms: While oxidation is a primary concern, other factors like photodegradation could be at play. Evaluate the polymer's stability under different environmental stressors.

Quantitative Data Summary

The following table summarizes the impact of different electron-withdrawing groups on the HOMO level of conjugated polymers, as reported in the literature.

Polymer SystemModifying GroupHOMO Level (eV)Change in HOMO (eV)Reference
Quinoxaline-based PolymerFluorine (-F)-5.06-[2]
Quinoxaline-based PolymerCyano (-CN)-5.14-0.08[2]
Naphthalene Diimide (NDI)Methyl (-CH3)-7.35-[1]
Naphthalene Diimide (NDI)Trifluoromethyl (-CF3)-7.92-0.57[1]
Thiophene-based PolymerHydrogen (-H)-5.20 (Theoretical)-[3]
Thiophene-based PolymerNitro (-NO2)-6.00 (Theoretical)-0.80[3]

Experimental Protocols

Key Experiment: Determination of HOMO Level using Cyclic Voltammetry (CV)

  • Objective: To experimentally measure the oxidation potential of the TPD polymer and calculate its HOMO energy level.

  • Materials:

    • Working Electrode: Glassy carbon, platinum, or gold electrode.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode: Platinum wire.

    • Electrolyte Solution: Typically a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane).

    • Polymer Sample: A thin film of the TPD polymer coated onto the working electrode or dissolved in the electrolyte solution.

    • Ferrocene (for calibration).

  • Methodology:

    • Preparation:

      • Prepare the electrolyte solution and purge with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

      • If analyzing a thin film, drop-cast or spin-coat a solution of the polymer onto the working electrode and dry thoroughly.

    • Calibration:

      • Record the cyclic voltammogram of a ferrocene solution under the same conditions.

      • Determine the half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple (E½(Fc/Fc+)). This will be used as an internal or external reference.

    • Measurement:

      • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the deoxygenated electrolyte solution.

      • Record the cyclic voltammogram of the polymer sample. Scan towards positive potentials to observe the oxidation peak.

      • From the voltammogram, determine the onset potential of the first oxidation peak (E_onset,ox).

    • Calculation:

      • The HOMO energy level can be calculated using the following empirical formula: HOMO (eV) = -[E_onset,ox (vs Fc/Fc+) + 4.8] Where E_onset,ox (vs Fc/Fc+) is the onset oxidation potential of the polymer measured relative to the Fc/Fc+ redox couple.

Visualizations

G cluster_0 Strategies to Lower HOMO Level Incorporate EWGs Incorporate EWGs Lowered HOMO Level Lowered HOMO Level Incorporate EWGs->Lowered HOMO Level D-A Architecture D-A Architecture D-A Architecture->Lowered HOMO Level TPD Polymer TPD Polymer TPD Polymer->Incorporate EWGs Modification TPD Polymer->D-A Architecture Modification Improved Air Stability Improved Air Stability Lowered HOMO Level->Improved Air Stability

Caption: Logical workflow for improving TPD polymer air stability.

G cluster_workflow Experimental Workflow: HOMO Level Determination cluster_relationship Relationship prep Prepare Polymer Film & Electrolyte calib Calibrate with Ferrocene prep->calib Step 1 measure Run Cyclic Voltammetry calib->measure Step 2 calc Calculate HOMO from Onset Potential measure->calc Step 3 high_homo High HOMO Level low_stability Low Air Stability high_homo->low_stability low_homo Low HOMO Level high_stability High Air Stability low_homo->high_stability

Caption: Workflow for HOMO measurement and its stability relationship.

References

overcoming challenges in the large-scale synthesis of 1,4-dihydro-pyrrolo[3,2-b]pyrroles.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1,4-dihydro-pyrrolo[3,2-b]pyrroles.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of 1,4-dihydro-pyrrolo[3,2-b]pyrrole synthesis.

Issue 1: Significant Drop in Reaction Yield Upon Scale-Up

  • Question: We observed a dramatic decrease in yield (by a factor of 3 or more) when scaling the reaction from 1.0 mmol to 40 mmol of diacetyl. What are the likely causes and solutions?

  • Answer: This is a common challenge when transitioning from laboratory to larger scale production.[1][2] The primary culprit is often inefficient mixing and mass transfer in larger reaction vessels. Here’s a breakdown of potential causes and troubleshooting steps:

    • Inadequate Mixing: Ensure vigorous and homogenous mixing throughout the reaction. In larger flasks, mechanical overhead stirrers are preferable to magnetic stir bars.

    • Localized Reagent Concentration: The dropwise addition of butane-2,3-dione is critical. A slow, controlled addition prevents the formation of unwanted byproducts.

    • Oxygen Availability: The final oxidative cyclization step requires oxygen from the air. Ensure the reaction flask is not sealed and has adequate headspace. For larger scales, a constant, gentle stream of air (4-60 mL/min) can be beneficial.[1]

    • Catalyst Inefficiency at Scale: While iron(III) perchlorate is highly effective, its distribution in a larger volume might be less efficient. Ensure the catalyst is fully dissolved before the addition of all reagents.

Issue 2: Product Contamination with Unreacted Schiff Base

  • Question: Our scaled-up reaction product is heavily contaminated with the unreacted Schiff base. How can we minimize this impurity?

  • Answer: Contamination with the Schiff base is a known issue in larger-scale syntheses.[1][2] This typically indicates that the initial condensation reaction is successful, but the subsequent cyclization with diacetyl is incomplete.

    • Two-Step Protocol: A crucial optimization is to perform the reaction in two distinct steps. First, allow the amine and aldehyde to form the Schiff base (e.g., in toluene/acetic acid at 50°C for 1 hour).[1] Then, introduce the catalyst and diacetyl for the second step. This ensures the complete formation of the Schiff base before the cyclization begins.

    • Reaction Time and Temperature: Ensure the second step of the reaction is allowed to proceed for a sufficient duration (e.g., 16 hours at 50°C) to drive the cyclization to completion.[1]

Issue 3: Poor Yields with Electron-Rich or Sterically Hindered Substrates

  • Question: We are struggling to synthesize 1,4-dihydropyrrolo[3,2-b]pyrroles with electron-rich aldehydes or sterically hindered anilines. What conditions are recommended?

  • Answer: The optimized iron-catalyzed method has been shown to be effective for a broader range of substrates, including those that were previously challenging.[1][2][3]

    • Catalyst Choice: Iron(III) perchlorate monohydrate has demonstrated the highest efficiency for these challenging substrates.[1] Alternative iron salts like iron(III) trifluoromethanesulfonate or iron(III) p-toluenesulfonate hexahydrate can also be effective and may be safer for industrial-scale reactions where perchlorates pose a safety risk.[2]

    • Optimized Conditions: Adhering to the two-step protocol with the recommended solvent system (toluene/acetic acid 1:1) and temperature (50°C) is critical for success with these substrates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the large-scale synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles (TAPPs)?

A1: Extensive studies have shown that iron salts are the most efficient catalysts for this multicomponent reaction.[1][2][3] Specifically, iron(III) perchlorate monohydrate (Fe(ClO₄)₃·H₂O) has been identified as the optimal catalyst, providing yields up to 69%.[1] Other effective iron(III) salts include iron(III) trifluoromethanesulfonate and iron(III) p-toluenesulfonate hexahydrate.[2] While salts of other metals like vanadium, niobium, cerium, and manganese can facilitate the reaction, they generally result in lower yields.[1][2]

Q2: Can this synthesis be performed without chromatographic purification?

A2: Yes, one of the significant advantages of the optimized protocol is that it often allows for the isolation of the product without the need for column chromatography.[4] The product typically precipitates from the reaction mixture and can be purified by simple filtration and washing with solvents like methanol and diethyl ether.[5]

Q3: What are the key safety considerations when using iron(III) perchlorate on a large scale?

A3: While iron(III) perchlorate is an excellent catalyst, perchlorate salts can be hazardous, especially on an industrial scale, due to their potential to form explosive mixtures with organic compounds. For larger-scale reactions, consider using safer alternatives like iron(III) trifluoromethanesulfonate or iron(III) p-toluenesulfonate hexahydrate, which have shown comparable catalytic activity.[2]

Q4: What is the typical molar ratio of reactants for this synthesis?

A4: The standard molar ratio for the multicomponent reaction is 2 equivalents of the amine, 2 equivalents of the aldehyde, and 1 equivalent of diacetyl.[1]

Quantitative Data Summary

Table 1: Comparison of Catalysts for TAPP Synthesis

Catalyst (6 mol%)SolventTemperature (°C)Time (h)Yield (%)
TsOHToluene/AcOH (1:1)501718
Fe(ClO₄)₃·H₂OToluene/AcOH (1:1)501769
Fe(OTf)₃Toluene/AcOH (1:1)501764
Fe(OTs)₃·6H₂OToluene/AcOH (1:1)501763
FeCl₃Toluene/AcOH (1:1)501722
V(acac)₂Toluene/AcOH (1:1)501715
NbCl₅Toluene/AcOH (1:1)501710

Data sourced from Gryko, et al. (2020).[1][2]

Experimental Protocols

Optimized Two-Step Protocol for Large-Scale Synthesis of Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles (TAPPs)

This protocol is adapted from the work of Gryko and colleagues and is suitable for syntheses on the gram scale.[1][5]

Materials:

  • Aromatic Amine (2 equiv)

  • Aromatic Aldehyde (2 equiv)

  • Diacetyl (butane-2,3-dione) (1 equiv)

  • Iron(III) perchlorate monohydrate (Fe(ClO₄)₃·H₂O) (6 mol%)

  • Toluene

  • Acetic Acid (AcOH)

  • Methanol

  • Diethyl Ether

Procedure:

Step 1: Schiff Base Formation

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser open to the atmosphere, dissolve the aromatic aldehyde (2 equiv) and aromatic amine (2 equiv) in a 1:1 mixture of toluene and acetic acid.

  • Heat the mixture to 50°C and stir vigorously for 1 hour.

Step 2: Cyclization

  • To the reaction mixture from Step 1, add the iron(III) perchlorate monohydrate (6 mol%).

  • Immediately following the catalyst addition, add diacetyl (1 equiv) dropwise over a period of 5-10 minutes.

  • Continue to stir the reaction mixture vigorously at 50°C for 16 hours. The product will typically precipitate out of the solution during this time.

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid sequentially with generous portions of methanol and diethyl ether to remove unreacted starting materials and soluble impurities.

  • Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization cluster_workup Work-up and Purification start Dissolve Amine and Aldehyde in Toluene/AcOH heat1 Heat to 50°C and Stir for 1h start->heat1 add_cat Add Fe(ClO4)3·H2O heat1->add_cat add_diacetyl Add Diacetyl (dropwise) add_cat->add_diacetyl heat2 Stir at 50°C for 16h add_diacetyl->heat2 cool Cool to Room Temperature heat2->cool filter Vacuum Filtration cool->filter wash Wash with Methanol and Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry

Caption: Optimized two-step experimental workflow for large-scale TAPP synthesis.

troubleshooting_logic cluster_yield Yield Issues cluster_purity Purity Issues cluster_solutions_yield Solutions for Yield cluster_solutions_purity Solutions for Purity start Low Yield or Impure Product in Large-Scale Synthesis? mixing Inadequate Mixing? start->mixing Yield Problem schiff_base Schiff Base Contamination? start->schiff_base Purity Problem o2 Insufficient Oxygen? stirring Use Mechanical Stirrer mixing->stirring air_flow Introduce Gentle Air Flow o2->air_flow two_step Implement Two-Step Protocol schiff_base->two_step time_temp Ensure Adequate Reaction Time and Temperature schiff_base->time_temp

Caption: Troubleshooting logic for common issues in TAPP synthesis scale-up.

References

Validation & Comparative

A Head-to-Head Battle: Stille Coupling vs. Direct Arylation for Thieno[3,4-c]pyrrole-4,6-dione (TPD) Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Polymer Chemistry and Materials Science

The synthesis of high-performance conjugated polymers is a cornerstone of advances in organic electronics, with applications ranging from organic photovoltaics (OPVs) to thin-film transistors (OTFTs). Among the various building blocks for these polymers, thieno[3,4-c]pyrrole-4,6-dione (TPD) has emerged as a prominent electron-deficient unit, enabling the development of materials with desirable electronic and optical properties. The choice of polymerization methodology is critical in determining the final properties and scalability of these materials. This guide provides a detailed comparison of two major polymerization techniques—Stille coupling and Direct Arylation Polymerization (DAP)—for the synthesis of TPD-based polymers, supported by experimental data and protocols.

At a Glance: Stille vs. Direct Arylation

FeatureStille CouplingDirect Arylation Polymerization (DAP)
Monomer Preparation Requires pre-functionalization of one monomer with an organotin reagent (e.g., -SnBu₃).Utilizes C-H bond activation, avoiding the need for organometallic reagents.
Atom Economy Lower, due to the use of stoichiometric organotin reagents and the generation of tin byproducts.Higher, as it forms C-C bonds directly from C-H and C-Halogen bonds, with a simpler byproduct profile.
Environmental Impact Concerns over the toxicity of organotin compounds and their byproducts.Considered a "greener" and more sustainable alternative.
Reaction Conditions Well-established and robust, with a wide range of catalysts and conditions available.Can be sensitive to the specific monomer system, often requiring careful optimization of catalysts, ligands, and additives to avoid side reactions like homocoupling and cross-linking.
Structural Defects Generally offers good control over regiochemistry.Prone to defects from unwanted C-H bond activation (e.g., β-arylation), which can lead to branching and impact polymer properties.
Molecular Weight Capable of producing high molecular weight polymers.Can achieve high molecular weights, sometimes exceeding those from Stille, but can also result in lower molecular weights or insoluble materials if not optimized.

Performance Metrics: A Data-Driven Comparison

The following tables summarize key performance indicators for TPD-containing polymers synthesized via Stille coupling and Direct Arylation.

Table 1: Molecular Weight and Yield Comparison

PolymerMethodMₙ (kDa)Mₙ/MₙYield (%)Reference
PBDTF-TPDStille---[1]
PBDTF-TPDDAP---[1]
PBDTTPDStille---[2]
PBDTTPDDAP12--[2]
poly(DTS-alt-TPD)Stille---[3]
poly(DTS-alt-TPD)DAP152.5784[3][4]
PDFBT-Th4DAP14.6--[5]
BDP-TPD polymerDAP1472.6592[6]

Note: A direct numerical comparison for PBDTF-TPD and PBDTTPD from the same study was not available in the provided search results, but the studies confirm comparative analyses were performed.

Table 2: Optoelectronic and Photovoltaic Performance

PolymerMethodHOMO (eV)LUMO (eV)Bandgap (eV)PCE (%)Reference
PBDTF-TPDStille---9.57[1]
PBDTF-TPDDAP---8.91[1]
poly(DTS-alt-TPD)Stille---7.3[3]
BDP-TPD polymerDAP-5.98-4.221.76-[6]

Experimental Workflows and Methodologies

The choice between Stille and Direct Arylation polymerization involves distinct experimental workflows, each with its own set of considerations.

G cluster_stille Stille Polymerization Workflow cluster_dap Direct Arylation Polymerization Workflow s1 Monomer Synthesis: - Halogenated Monomer (Ar1-X) - Stannylated Monomer (Ar2-SnR3) s2 Polymerization: - Pd Catalyst (e.g., Pd(PPh3)4) - Solvent (e.g., Toluene, DMF) - Heat s1->s2 s3 Purification: - Precipitation - Soxhlet Extraction - Removal of Tin Residues s2->s3 s4 Characterization: - GPC (Mn, Mw, PDI) - NMR, UV-Vis, CV s3->s4 d1 Monomer Synthesis: - Halogenated Monomer (Ar1-X) - C-H Monomer (Ar2-H) d2 Polymerization: - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., P(o-anisyl)3) - Base (e.g., K2CO3, Cs2CO3) - Additive (e.g., PivOH) - Solvent (e.g., Toluene, o-xylene) d1->d2 d3 Purification: - Precipitation - Soxhlet Extraction d2->d3 d4 Characterization: - GPC (Mn, Mw, PDI) - NMR, UV-Vis, CV d3->d4

Caption: General experimental workflows for Stille and Direct Arylation Polymerization.

Detailed Experimental Protocols

Stille Coupling Polymerization of a TPD-based Polymer (General Protocol)

  • Monomer Preparation: Synthesize the di-stannylated and di-halogenated comonomers. For a TPD-based polymer, this would typically involve preparing a di-stannylated donor monomer and a di-brominated TPD acceptor monomer.

  • Reaction Setup: In a Schlenk flask, dissolve equimolar amounts of the di-stannylated and di-halogenated monomers in a degassed anhydrous solvent such as toluene or a mixture of toluene and DMF (e.g., 4:1 v/v)[7].

  • Catalyst Addition: Add a palladium catalyst, typically Pd(PPh₃)₄, at a loading of 2-4 mol%[7].

  • Polymerization: Heat the reaction mixture under an inert atmosphere (e.g., argon) at a temperature ranging from 90 to 120 °C for 12 to 48 hours[7]. A stepwise heating protocol, for instance, starting at 120°C for 1 hour, then reducing to 60°C for 11 hours, and finally returning to 120°C, can sometimes improve polymer quality[7].

  • Work-up and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Collect the crude polymer by filtration.

  • Purification: Purify the polymer by Soxhlet extraction using a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove oligomers and catalyst residues. To remove residual tin, the polymer solution can be stirred with a scavenger like diethyldithiocarbamic acid diethylammonium salt[8].

  • Isolation: Precipitate the purified polymer from the final solvent fraction into methanol, filter, and dry under vacuum.

Direct Arylation Polymerization of a TPD-based Polymer (General Protocol)

  • Monomer Preparation: Synthesize the di-halogenated monomer and the comonomer with active C-H bonds. For a TPD-based polymer, this could be a di-brominated donor monomer and a TPD monomer with two reactive C-H bonds.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the di-halogenated monomer, the C-H monomer (often in a slight excess), a palladium catalyst such as Pd(OAc)₂ (0.25-2 mol%), a phosphine ligand (e.g., P(o-anisyl)₃), a base like K₂CO₃ or Cs₂CO₃ (typically 1.5-2.5 equivalents), and an additive such as pivalic acid (PivOH) or neodecanoic acid (0.3 equivalents) in an anhydrous, degassed solvent like toluene, o-xylene, or N,N-dimethylacetamide (DMAc)[5][7].

  • Polymerization: Heat the reaction mixture at a temperature between 70 °C and 120 °C for 2 to 24 hours[5][7]. The optimal temperature and time are highly dependent on the specific monomer pair.

  • Work-up and Purification: After cooling, pour the reaction mixture into methanol to precipitate the polymer. Collect the polymer by filtration.

  • Purification: Purify the polymer via Soxhlet extraction with solvents such as methanol, acetone, hexane, and finally the desired solvent (e.g., chloroform or chlorobenzene).

  • Isolation: Precipitate the purified polymer from the final fraction into methanol, filter, and dry under vacuum.

Key Reaction Steps and Conditions: A Visual Comparison

The fundamental differences in the catalytic cycles of Stille and Direct Arylation polymerization lead to their distinct advantages and disadvantages.

G cluster_stille Stille Coupling cluster_dap Direct Arylation s_start Pd(0) Catalyst s_oa Oxidative Addition (Ar1-X) s_start->s_oa Ar1-X s_tm Transmetalation (Ar2-SnR3) s_oa->s_tm Ar2-SnR3 s_re Reductive Elimination s_tm->s_re s_byproduct Byproduct: SnR3X s_tm->s_byproduct s_re->s_start Regenerates Catalyst s_product Ar1-Ar2 (Polymer Chain) s_re->s_product d_start Pd(0) Catalyst d_oa Oxidative Addition (Ar1-X) d_start->d_oa Ar1-X d_cmd Concerted Metalation- Deprotonation (CMD) (Ar2-H) d_oa->d_cmd Ar2-H, Base d_re Reductive Elimination d_cmd->d_re d_byproduct Byproduct: HX d_cmd->d_byproduct d_re->d_start Regenerates Catalyst d_product Ar1-Ar2 (Polymer Chain) d_re->d_product

Caption: Comparison of the catalytic cycles for Stille Coupling and Direct Arylation.

Conclusion and Outlook

Both Stille coupling and Direct Arylation Polymerization are powerful tools for the synthesis of TPD-based conjugated polymers.

Stille coupling remains a highly reliable and versatile method, often serving as the benchmark for producing high-performance materials with well-defined structures. Its primary drawbacks are the need for organotin reagents, which are toxic and generate hazardous waste, and its lower atom economy.

Direct Arylation Polymerization presents a more sustainable and cost-effective alternative. By avoiding the synthesis of organometallic monomers, DAP streamlines the synthetic process. However, the success of DAP is highly dependent on the specific monomer system and requires careful optimization to achieve high molecular weights and minimize structural defects. When optimized, DAP can produce polymers with properties and device performance comparable, and in some cases superior, to their Stille-synthesized counterparts[1][5].

For researchers and drug development professionals, the choice between these two methods will depend on a balance of factors including the desired polymer properties, scalability, cost, and environmental considerations. While Stille coupling offers a well-trodden path to high-quality materials, the continued development of optimized DAP protocols is paving the way for a more sustainable future in the production of TPD-based and other conjugated polymers.

References

A Comparative Performance Analysis of TPD-Based Polymers and P3HT in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and scientists on the performance, experimental protocols, and key characteristics of TPD-based polymers versus the benchmark polymer P3HT in organic solar cell applications.

In the landscape of organic photovoltaics (OPVs), the development of novel donor polymers is a critical driver of progress toward higher power conversion efficiencies (PCE) and improved device stability. For years, poly(3-hexylthiophene), commonly known as P3HT, has served as a benchmark material for OPV research due to its well-understood properties and reproducible performance. However, the emergence of donor-acceptor (D-A) copolymers based on the thieno[3,4-c]pyrrole-4,6-dione (TPD) moiety has presented a promising alternative, often exhibiting superior performance characteristics. This guide provides a comprehensive comparison of TPD-based polymers and P3HT, supported by experimental data, to inform materials selection and device engineering in the field of organic solar cells.

Performance Metrics: A Quantitative Comparison

The performance of an organic solar cell is primarily evaluated by four key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below summarizes these metrics for representative TPD-based polymers and P3HT, as reported in the scientific literature. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies, such as the choice of acceptor material (fullerene or non-fullerene), solvent, and device architecture.

Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
TPD-Based Polymers
PBDTTPDPC71BM5.3---[1]
PBDTTPD (high Mn)PC61BM7.3---[2][3]
PBDTT-8ttTPDITIC11.05---
PFBDT-8ttTPDIT-4F12.81---
TPD-TPC71BM2.51---
P3HT
P3HTPC60BM<1 (non-annealed)---
P3HTPC61BM~3.5 (average)~0.6--[4][5]
P3HTPC70BM4.9-11.1-[1]
P3HTIC70BA7.400.8711.3575.0
P3HTZY-4Cl:BTP-2Br11.41---

Key Observations:

  • Higher Efficiency Potential with TPD-Based Polymers: The data consistently shows that TPD-based polymers, particularly when paired with non-fullerene acceptors (NFAs), can achieve significantly higher power conversion efficiencies compared to the traditional P3HT:fullerene system.

  • Voltage Advantage: TPD-based polymers generally exhibit deeper highest occupied molecular orbital (HOMO) energy levels, which often translates to a higher open-circuit voltage (Voc) in the resulting solar cell.

  • Versatility with Acceptors: While P3HT has been extensively studied with fullerene derivatives, recent advancements have shown that its performance can be significantly boosted with newer NFAs. Similarly, TPD-based polymers have demonstrated excellent compatibility with a range of NFAs, leading to record efficiencies.

Experimental Protocols

To ensure reproducibility and facilitate a deeper understanding of the reported data, this section outlines the typical experimental methodologies for fabricating and characterizing organic solar cells based on these polymers.

Device Fabrication

The fabrication of organic solar cells is a multi-step process that requires precise control over each layer's deposition and morphology.

G cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_characterization Device Characterization ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL Hole Transport Layer (HTL) Deposition (e.g., PEDOT:PSS) Spin-coating & Annealing UV_Ozone->HTL Active_Layer Active Layer Deposition (Polymer:Acceptor Blend) Spin-coating from solution HTL->Active_Layer ETL Electron Transport Layer (ETL) Deposition (e.g., Ca, LiF) - Optional Active_Layer->ETL Cathode Cathode Deposition (e.g., Al, Ag) Thermal Evaporation ETL->Cathode JV_Measurement Current Density-Voltage (J-V) Measurement under simulated sunlight Cathode->JV_Measurement EQE_Measurement External Quantum Efficiency (EQE) Measurement JV_Measurement->EQE_Measurement

Caption: A generalized workflow for the fabrication and characterization of organic solar cells.

Detailed Steps:

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. This is followed by a UV-ozone treatment to improve the work function and ensure a clean surface for subsequent layer deposition.[2]

  • Hole Transport Layer (HTL) Deposition: A hole transport layer, commonly poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the cleaned ITO substrate and then annealed to remove residual solvent.

  • Active Layer Deposition: The donor polymer (TPD-based or P3HT) and the acceptor material are dissolved in a common organic solvent (e.g., chlorobenzene, o-dichlorobenzene). This solution is then spin-coated on top of the HTL to form the photoactive bulk heterojunction layer. The morphology of this layer is critical for device performance and is often optimized through the use of solvent additives or post-deposition annealing.[1][2][4]

  • Cathode Deposition: Finally, a low work function metal cathode, such as aluminum (Al) or silver (Ag), is deposited on top of the active layer via thermal evaporation under high vacuum. An electron transport layer (ETL) like calcium (Ca) or lithium fluoride (LiF) may be inserted between the active layer and the cathode to improve electron extraction.

Characterization Techniques
  • Current Density-Voltage (J-V) Measurements: The J-V characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.[1][4] From these measurements, the key performance parameters (PCE, Voc, Jsc, FF) are extracted.

  • External Quantum Efficiency (EQE): EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), measures the ratio of collected charge carriers to the number of incident photons at a specific wavelength. This provides insight into the spectral response of the solar cell.

Conceptual Comparison: Energy Levels and Charge Generation

The fundamental operation of an organic solar cell relies on the energy level alignment of the donor and acceptor materials. The following diagram illustrates the general energy level scheme for both P3HT and a typical TPD-based polymer in a bulk heterojunction with a fullerene acceptor.

G cluster_P3HT P3HT-based Device cluster_TPD TPD-based Device P3HT_HOMO HOMO ~5.0-5.2 eV P3HT_LUMO LUMO ~3.0-3.2 eV Anode Anode P3HT_HOMO->Anode Hole Transport PCBM_LUMO LUMO ~3.7-4.0 eV P3HT_LUMO->PCBM_LUMO Electron Transfer PCBM_HOMO HOMO ~6.1 eV Cathode Cathode PCBM_LUMO->Cathode Electron Transport TPD_HOMO HOMO ~5.3-5.5 eV TPD_LUMO LUMO ~3.3-3.5 eV Anode2 Anode TPD_HOMO->Anode2 Hole Transport PCBM_LUMO2 LUMO ~3.7-4.0 eV TPD_LUMO->PCBM_LUMO2 Electron Transfer PCBM_HOMO2 HOMO ~6.1 eV Cathode2 Cathode PCBM_LUMO2->Cathode2 Electron Transport

Caption: Energy level diagram illustrating charge separation at the donor-acceptor interface.

Mechanism of Operation:

  • Exciton Generation: Upon absorbing photons, the donor polymer (either TPD-based or P3HT) forms an exciton (a bound electron-hole pair).

  • Exciton Diffusion: The exciton diffuses to the interface between the donor and acceptor materials.

  • Charge Separation: Due to the energy level offset, the electron is transferred from the LUMO of the donor to the LUMO of the acceptor, while the hole remains in the HOMO of the donor.

  • Charge Transport and Collection: The separated electrons and holes are transported through the acceptor and donor phases, respectively, to be collected at the corresponding electrodes.

The deeper HOMO level of TPD-based polymers generally leads to a larger energy difference between the donor HOMO and the acceptor LUMO, which is a primary determinant of the open-circuit voltage.

Conclusion

TPD-based polymers have emerged as a highly promising class of materials for organic solar cells, frequently outperforming the long-standing benchmark, P3HT. Their favorable electronic properties, including deeper HOMO levels and compatibility with high-performance non-fullerene acceptors, have enabled power conversion efficiencies well exceeding 10%. While P3HT remains a valuable material for fundamental studies due to its well-characterized nature, the superior performance of TPD-based polymers makes them a compelling choice for researchers aiming to push the frontiers of organic photovoltaic technology. The continued development of novel TPD-based copolymers and the optimization of device architectures hold significant promise for the future of efficient and stable organic solar cells.

References

A Comparative Guide to the Electrochemical Properties of Thieno[3,4-c]pyrrole-dione and Carbazole-Based Conducting Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel conducting polymers with tailored electrochemical properties is a cornerstone of advancement in organic electronics, sensor technology, and bioelectronics. Among the diverse array of monomeric building blocks, thieno[3,4-c]pyrrole-dione (TPD) and carbazole have emerged as prominent candidates for the synthesis of highly efficient conducting polymers. This guide provides an objective comparison of the electrochemical properties of conducting polymers derived from these two scaffolds, supported by experimental data to aid researchers in selecting the optimal material for their specific applications.

At a Glance: Key Electrochemical Parameters

The following table summarizes the key electrochemical properties of representative thieno[3,4-c]pyrrole-dione and carbazole-based polymers. It is important to note that these values can be influenced by factors such as the specific polymer structure, molecular weight, and the experimental conditions under which they were measured.

PropertyThieno[3,4-c]pyrrole-dione (TPD)-Based PolymersCarbazole-Based PolymersKey Distinctions
Conductivity Generally moderate to high, with some derivatives exhibiting conductivity on the order of 10⁻³ S/cm.Wide range, from 10⁻³ S/cm to values exceeding 1 S/cm for certain copolymers. The conductivity is highly dependent on the substitution pattern on the carbazole ring.Carbazole-based polymers, particularly when copolymerized with units like thiophene, can achieve higher conductivities.
Redox Potentials (vs. Ag/AgCl) Onset of oxidation typically ranges from 0.8 V to 1.2 V.Onset of oxidation generally occurs at lower potentials, often between 0.6 V and 1.0 V.Carbazole-based polymers tend to be more easily oxidized.
Band Gap (Eg) Typically in the range of 1.7 eV to 2.2 eV.Generally wider, ranging from 2.5 eV to 3.5 eV for homopolymers, but can be lowered through copolymerization.TPD-based polymers inherently possess lower band gaps, making them suitable for applications requiring absorption of lower energy light.
Electrochemical Stability Generally exhibit good electrochemical stability, with reversible redox behavior over multiple cycles.Stability can vary. While many carbazole polymers show good stability, some can undergo irreversible oxidation at higher potentials.TPD-based polymers often demonstrate superior cycling stability in their oxidized states.
Hole Mobility Can achieve high hole mobilities, with values reported up to 0.6 cm²/Vs.Variable, with some derivatives showing competitive hole mobilities. For instance, a carbazole-containing copolymer (PCBTTD) exhibited a hole mobility of 4.36 × 10⁻⁴ cm²/Vs.TPD-based polymers have demonstrated the potential for higher hole mobilities in certain architectures.

In-Depth Electrochemical Analysis

A deeper dive into the electrochemical characteristics reveals the nuanced differences between these two classes of conducting polymers.

Thieno[3,4-c]pyrrole-dione (TPD)-Based Polymers

Polymers incorporating the TPD moiety are known for their electron-accepting nature, which contributes to their distinct electrochemical properties.

Key Features:

  • Lower HOMO and LUMO Energy Levels: The electron-withdrawing character of the dione functionality in TPD leads to lower Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can be advantageous for achieving air stability in p-type organic field-effect transistors (OFETs).

  • Tunable Band Gaps: The optical and electronic properties of TPD-based polymers can be readily tuned by copolymerization with various electron-donating monomers. This allows for the rational design of materials with specific absorption characteristics.

  • Good Processability: Many TPD-based polymers exhibit good solubility in common organic solvents, facilitating their processing into thin films for device fabrication.

Carbazole-Based Polymers

Carbazole is an electron-rich aromatic heterocycle that has been extensively utilized in the synthesis of conducting polymers.

Key Features:

  • Excellent Hole-Transporting Properties: The electron-rich nature of the carbazole unit facilitates the transport of positive charge carriers (holes), making these polymers well-suited for applications in organic light-emitting diodes (OLEDs) and photovoltaics.

  • High Thermal and Chemical Stability: The rigid and aromatic structure of carbazole imparts good thermal and chemical stability to the resulting polymers.

  • Versatile Functionalization: The nitrogen atom of the carbazole ring can be easily functionalized with various side chains to modify the polymer's solubility, morphology, and electronic properties.

Comparative Experimental Data

To provide a direct comparison, the following table presents data extracted from a study that investigated both a TPD-based polymer (PTPDPBT) and a carbazole-containing polymer (PCBTTD).

PolymerOptical Band Gap (eV)Hole Mobility (cm²/Vs)
PTPDPBT (TPD-based)1.92.18 x 10⁻⁴
PCBTTD (Carbazole-based)2.14.36 x 10⁻⁴

Data sourced from a comparative study on donor-acceptor π-conjugated polymers.

This data highlights that while the TPD-based polymer in this specific comparison has a lower band gap, the carbazole-containing counterpart exhibits a higher hole mobility. This underscores the importance of considering the specific molecular design and comonomer selection when evaluating the potential performance of these polymers.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and electrochemical characterization of these conducting polymers, based on common practices reported in the literature.

General Synthesis of a TPD-Based Copolymer (e.g., via Stille Coupling)
  • Monomer Preparation: Synthesize the desired dibrominated TPD monomer and a distannylated comonomer (e.g., a bithiophene derivative) according to established literature procedures.

  • Polymerization: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the dibrominated TPD monomer, the distannylated comonomer, and a palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous, degassed solvent such as toluene or chlorobenzene.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) and stir for a defined period (e.g., 24-48 hours).

  • Purification: After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol. Collect the polymer by filtration and purify it further by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

General Electrochemical Polymerization of Carbazole
  • Electrolyte Solution: Prepare a solution of the carbazole monomer (e.g., 10 mM) in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: Assemble a three-electrode electrochemical cell with a working electrode (e.g., indium tin oxide (ITO) coated glass or a platinum button electrode), a counter electrode (e.g., a platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electropolymerization: Immerse the electrodes in the electrolyte solution and apply a potential sweep using a potentiostat. Typically, the potential is cycled between a lower limit (e.g., 0 V) and an upper limit (e.g., +1.5 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s for a set number of cycles. The polymer film will deposit onto the working electrode.

  • Washing: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

Cyclic Voltammetry for Electrochemical Characterization
  • Monomer-Free Electrolyte: Prepare a fresh electrolyte solution (solvent and supporting electrolyte) without the monomer.

  • Characterization: Place the polymer-coated working electrode, along with the counter and reference electrodes, into the monomer-free electrolyte solution.

  • Potential Sweep: Perform cyclic voltammetry by sweeping the potential over a range that encompasses the redox processes of the polymer. The resulting voltammogram will show the oxidation and reduction peaks, from which the redox potentials can be determined.

  • Data Analysis: The onset oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels of the polymer. The stability of the polymer can be assessed by observing the changes in the cyclic voltammogram over multiple cycles.

Visualizing the Comparison: Molecular Structures and Property Summary

G TPD_struct TPD_props Properties: - Electron Accepting - Lower Band Gap - Good for OFETs Carbazole_struct Carbazole_props Properties: - Electron Donating - Good Hole Transport - High Stability

Caption: Molecular structures and key properties of TPD and Carbazole units.

G Start Select Monomer Core TPD Thieno[3,4-c]pyrrole-dione Start->TPD Carbazole Carbazole Start->Carbazole TPD_Adv Advantages: - Lower Band Gap - Air Stability (p-type) - High Hole Mobility Potential TPD->TPD_Adv Carbazole_Adv Advantages: - High Conductivity (copolymers) - Excellent Hole Transport - High Thermal Stability Carbazole->Carbazole_Adv

Caption: Decision workflow for monomer selection based on desired properties.

A Tale of Two Isomers: Thieno[3,2-b]pyrrole versus Thieno[3,4-c]pyrrole in Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: November 2025

The molecular architecture of organic semiconductors is a critical determinant of their performance in electronic devices. Within this design landscape, the choice of heterocyclic building blocks plays a pivotal role in tuning the electronic properties, molecular packing, and ultimately, the charge transport characteristics of the material. This guide provides a comparative analysis of two isomeric thienopyrrole cores, thieno[3,2-b]pyrrole and thieno[3,4-c]pyrrole, which have emerged as prominent components in high-performance organic field-effect transistors (OFETs). We will delve into their distinct impacts on device performance, supported by experimental data, and provide insights into the underlying structure-property relationships.

At a Glance: Key Performance Metrics

The selection between thieno[3,2-b]pyrrole and thieno[3,4-c]pyrrole derivatives for OFET applications is driven by the desired charge transport characteristics, whether it be high mobility, ambipolar behavior, or air stability. The following table summarizes the performance of representative OFETs based on these two isomeric building blocks.

Polymer/Small MoleculeIsomer TypeDevice ArchitectureHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]On/Off RatioRef.
Thieno[3,2-b]pyrrole-based
P1 (DPP-Thieno[3,2-b]thiophene)thieno[3,2-b]pyrrole derivativeTop-gate, Bottom-contact1.95Ambipolar>10^5[1][2]
DPPT-TTthieno[3,2-b]pyrrole derivativeTop-gate, Bottom-contact>1.0>1.0~10^6[3][4]
TP-BT4T-TPthieno[3,2-b]pyrroleBottom-gate, Bottom-contact2.59 x 10⁻²->10^4[5][6]
TP-BT2TT-TPthieno[3,2-b]pyrroleBottom-gate, Bottom-contact5.41 x 10⁻⁵--[5][6]
Quinoidal Small Molecule 3thieno[3,2-b]pyrrole derivativeSolution-processed-0.22>10^6[7]
Quinoidal Small Molecule 4thieno[3,2-b]pyrrole derivativeSolution-processed-0.16>10^6[7]
Thieno[3,4-c]pyrrole-based
P4 (TPD-based)thieno[3,4-c]pyrrole-4,6-dioneBottom-gate, Bottom-contact~0.6->10^6[8]
PTPDTTthieno[3,4-c]pyrrole-4,6-dioneNot Specified0.110.17Not Specified[9]
TPD-based copolymersthieno[3,4-c]pyrrole-4,6-dioneNot Specified>1.0Not SpecifiedNot Specified[10]
VTTPDthieno[3,4-c]pyrrole-4,6-dioneBottom-gate, Bottom-contact0.4-10^6[11]
Rhodanine-derived small moleculethieno[3,4-c]pyrrole-4,6-dioneBottom-gate, Bottom-contact-0.011Not Specified[12][13]
P1 (TPD homopolymer)thieno[3,4-c]pyrrole-4,6-dioneEutectic-melt-assisted nanoimprinting-2.11 x 10⁻³Not Specified[14]

The Isomeric Influence: A Structural Perspective

The arrangement of the thiophene and pyrrole rings in thieno[3,2-b]pyrrole and thieno[3,4-c]pyrrole has profound implications for the electronic structure and morphology of the resulting polymers and small molecules.

Caption: Structural differences between thieno[3,2-b]pyrrole and thieno[3,4-c]pyrrole-4,6-dione and their influence on polymer properties.

Thieno[3,2-b]pyrrole , with its fused and more linear geometry, tends to promote a more planar polymer backbone. This planarity is crucial for facilitating strong intermolecular π-π stacking, which is a key factor for efficient charge transport.[15] The extended conjugation and delocalized highest occupied molecular orbital (HOMO) distribution along the backbone of thieno[3,2-b]pyrrole-containing polymers often lead to exceptionally high hole mobilities.[1] For instance, a copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene achieved a remarkable hole mobility of 1.95 cm² V⁻¹ s⁻¹, which at the time of its report was the highest for a polymer-based OFET.[1][2] Furthermore, careful optimization of device architecture has led to the development of high-performance ambipolar OFETs based on a diketopyrrolopyrrole-thieno[3,2-b]thiophene copolymer with balanced hole and electron mobilities both exceeding 1 cm² V⁻¹ s⁻¹.[3][4]

In contrast, thieno[3,4-c]pyrrole-4,6-dione (TPD) , with its quinoidal structure and two carbonyl groups, acts as a strong electron-accepting unit.[16] This inherent electron deficiency makes it an excellent building block for creating donor-acceptor (D-A) type copolymers.[10] The D-A architecture is a powerful strategy for tuning the frontier energy levels (HOMO and LUMO) of the semiconductor, which is essential for achieving both high performance and good air stability. Polymers incorporating the TPD unit have demonstrated impressive p-type, n-type, and ambipolar behavior.[9][16] For example, strategic variation of the donor co-monomer in TPD-based copolymers has resulted in hole mobilities of up to 0.6 cm² V⁻¹ s⁻¹, and in some cases, exceeding 1.0 cm² V⁻¹ s⁻¹.[8][10] The strong electron-withdrawing nature of the TPD core generally leads to deeper HOMO levels, which contributes to enhanced stability of the OFET devices in ambient conditions.[8]

Experimental Corner: A Look at the Methodologies

The impressive performance metrics reported for these materials are the result of meticulous synthesis and device fabrication protocols. Here, we outline some of the key experimental procedures.

Synthesis of Thienopyrrole-based Polymers

A common and robust method for synthesizing both thieno[3,2-b]pyrrole and thieno[3,4-c]pyrrole-based polymers is the Stille cross-coupling reaction .[5][8][12]

General Protocol for Stille Coupling:

  • Monomer Synthesis: The synthesis begins with the preparation of the respective brominated thienopyrrole monomer and a distannylated comonomer. For instance, 3,6-bis(2-bromothieno[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-(2H,5H)-dione can be synthesized for thieno[3,2-b]pyrrole-based polymers.[1] For TPD-based polymers, the core TPD unit is typically flanked by brominated aromatic groups.[8]

  • Polymerization: The brominated and stannylated monomers are then polymerized in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a high-boiling point solvent like chlorobenzene or DMF.[1][13] Microwave-assisted polymerization is often employed to reduce reaction times and improve molecular weights.[1]

  • Purification: The resulting polymer is typically purified by precipitation in a non-solvent like methanol, followed by Soxhlet extraction with a series of solvents (e.g., acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.[1]

OFET Device Fabrication and Characterization

The performance of the synthesized materials is evaluated by fabricating and testing OFETs, typically in a bottom-gate, bottom-contact (BGBC) or top-gate, bottom-contact (TGBC) configuration.

General Protocol for OFET Fabrication:

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively. The substrate is thoroughly cleaned using a sequence of solvents and often treated with a surface modifying agent like octadecyltrichlorosilane (OTS) to improve the semiconductor/dielectric interface.

  • Source-Drain Electrodes: Gold source and drain electrodes are patterned on the substrate using photolithography.

  • Semiconductor Deposition: The synthesized polymer or small molecule is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposited as a thin film onto the substrate via spin-coating.

  • Annealing: The film is often thermally annealed at an optimized temperature to improve its crystallinity and molecular ordering, which is crucial for achieving high charge carrier mobility.[5]

  • Characterization: The electrical characteristics of the OFETs are measured in ambient air or under vacuum using a semiconductor parameter analyzer. Key parameters such as charge carrier mobility, on/off ratio, and threshold voltage are extracted from the transfer and output characteristics.

Conclusion

Both thieno[3,2-b]pyrrole and thieno[3,4-c]pyrrole are powerful building blocks in the design of high-performance organic semiconductors for OFETs. The choice between these two isomers is a strategic one, dictated by the desired device characteristics. Thieno[3,2-b]pyrrole, with its propensity for inducing backbone planarity, is an excellent choice for achieving very high unipolar or balanced ambipolar charge transport. On the other hand, the electron-deficient nature of the thieno[3,4-c]pyrrole-4,6-dione core makes it ideal for constructing robust donor-acceptor copolymers with tunable energy levels, leading to high-performance, air-stable OFETs with either p-type, n-type, or ambipolar behavior. The continued exploration of novel derivatives and copolymer combinations based on these versatile thienopyrrole isomers promises to further advance the field of organic electronics.

References

A Comparative Guide to Purity Validation of 5,6-dihydro-4H-thieno[3,4-c]pyrrole using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity and purity of novel chemical entities are paramount in research and drug development to ensure reproducible and reliable biological and chemical data.[1][2][3] 5,6-dihydro-4H-thieno[3,4-c]pyrrole, a heterocyclic scaffold of interest in medicinal chemistry, requires rigorous purity assessment. This guide provides a comprehensive comparison of ¹H NMR and ¹³C NMR spectroscopy for validating the purity of this compound, offers detailed experimental protocols, and contrasts these methods with other common analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical method because it provides detailed structural information and allows for quantitative analysis (qNMR) from a single experiment.[4] Unlike chromatographic techniques that rely on relative signal response, qNMR can provide an absolute purity assessment against a certified internal standard.[1][2]

¹H NMR and ¹³C NMR for Purity Determination

Both ¹H and ¹³C NMR are powerful tools for purity validation, each offering distinct advantages. ¹H NMR is generally preferred for quantitative analysis due to its higher sensitivity, shorter relaxation times, and the direct proportionality between signal integral and the number of protons. ¹³C NMR, while less sensitive, offers a wider spectral width, which is excellent for resolving signals from structurally similar impurities that might overlap in the ¹H spectrum.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted chemical shifts for the target compound. These values are estimated based on the chemical structure and typical ranges for similar functional groups. The actual experimental values may vary based on solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Thiophene-H (2H)6.8 - 7.2Singlet (s)2H
Methylene-H (4H)4.0 - 4.5Singlet (s)4H
Amine-H (1H)5.0 - 7.0 (broad)Singlet (s)1H

Table 2: Predicted ¹³C NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)
Quaternary Thiophene-C135 - 145
CH Thiophene-C115 - 125
Methylene-C50 - 60

Interpreting Purity from NMR Spectra:

  • ¹H NMR: The purity is assessed by comparing the integration of the compound's signals to those of known impurities or an internal standard. The presence of unexpected peaks indicates impurities. The relative integration of these impurity peaks can be used to estimate their concentration.

  • ¹³C NMR: While not typically used for primary quantification, ¹³C NMR is invaluable for identifying impurities. Each unique carbon atom produces a distinct peak, and the presence of extra signals strongly suggests the presence of impurities, which might not be resolved in the ¹H spectrum.

Workflow for NMR Purity Validation

The following diagram illustrates the logical workflow for assessing the purity of a chemical sample using NMR spectroscopy.

NMR_Purity_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Reporting SamplePrep Sample Preparation (Accurate Weighing) StandardAdd Addition of Internal Standard (e.g., Maleic Anhydride) SamplePrep->StandardAdd Dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) StandardAdd->Dissolution H1_NMR ¹H NMR Acquisition (Quantitative Parameters) Dissolution->H1_NMR C13_NMR ¹³C NMR Acquisition (Broadband Decoupled) Dissolution->C13_NMR Processing Data Processing (Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Integration Signal Integration & Analysis Processing->Integration PurityCalc Purity Calculation Integration->PurityCalc Report Final Purity Report PurityCalc->Report

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Experimental Protocols

1. Quantitative ¹H NMR (qNMR) Spectroscopy

  • Objective: To determine the absolute purity of this compound.

  • Materials:

    • Sample of this compound (~10-15 mg)

    • Internal Standard (IS), e.g., Maleic Anhydride (high purity, ~5-10 mg)

    • Deuterated solvent, e.g., DMSO-d₆ (99.9 atom % D)

    • High-precision analytical balance

    • NMR tube

  • Procedure:

    • Accurately weigh the sample and the internal standard into a clean vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Vortex the vial until the sample and standard are completely dissolved.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using quantitative parameters:

      • Spectrometer: 400 MHz or higher

      • Pulse Angle: 30°

      • Relaxation Delay (d1): At least 5 times the longest T₁ of any peak of interest (typically 30-60 seconds for accurate quantification).

      • Number of Scans: 8-16 (or as needed for good signal-to-noise).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

2. ¹³C NMR Spectroscopy

  • Objective: To provide qualitative confirmation of the structure and identify potential carbon-containing impurities.

  • Procedure:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Analysis:

    • Process the spectrum.

    • Compare the number and chemical shifts of the observed peaks with the expected spectrum. Any additional peaks suggest the presence of impurities.

Comparison with Alternative Purity Assessment Methods

While NMR is a superior technique for simultaneous structure confirmation and quantification, other methods are often used orthogonally.

Table 3: Comparison of Analytical Techniques for Purity Assessment

FeatureNMR Spectroscopy High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS)
Principle Nuclear spin in a magnetic fieldDifferential partitioning between phasesMass-to-charge ratio of ionized molecules
Quantitative Ability Excellent (Absolute quantification with IS)[4]Good (Relative quantification, requires standards)Poor (Signal intensity is not directly proportional to concentration)
Structural Info Excellent (Detailed connectivity)Poor (Retention time only)Good (Molecular weight and fragmentation)
Universality Nearly universal for proton-containing molecules[1][2]Requires a chromophore (e.g., UV-Vis detector)Requires molecule to be ionizable
Sample Preparation Simple (dissolution)Moderate (dissolution, filtration)Moderate (dissolution, dilution)
Destructive? NoYesYes
Best For Absolute purity, structure confirmation, mixture analysisDetecting non-isomeric impurities, routine QCDetecting trace impurities, confirming molecular weight

References

Unambiguous Structure Determination: A Comparative Guide to Confirming Thieno[3,4-c]pyrrole Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with thieno[3,4-c]pyrrole derivatives, absolute confirmation of molecular structure is paramount. While various analytical techniques offer valuable insights, single-crystal X-ray crystallography remains the gold standard for providing unequivocal three-dimensional structural elucidation. This guide presents a comparative analysis of X-ray crystallography against other common analytical methods, supported by experimental considerations, to aid in the selection of the most appropriate techniques for structural confirmation.

Thieno[3,4-c]pyrrole-4,6-dione (TPD) and its derivatives are a significant class of compounds utilized in the development of organic electronics, including organic solar cells and thin-film transistors.[1][2] The precise molecular geometry, including bond lengths, bond angles, and intermolecular interactions, dictates the material's properties. Therefore, accurate structural confirmation is a critical step in the research and development process.

Comparative Analysis of Structural Confirmation Techniques

The choice of analytical technique for molecular structure confirmation depends on the desired level of detail, the nature of the sample, and the available resources. While spectroscopic methods provide valuable information about connectivity and functional groups, and computational methods offer theoretical insights, only X-ray crystallography provides a direct visualization of the atomic arrangement in the solid state.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, crystal packing, intermolecular interactions.[3][4]Unambiguous and definitive structural determination.[5]Requires a single crystal of suitable size and quality, which can be challenging to grow.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C NMR), through-space proximity of atoms (NOESY), and some conformational information.[4][8]Non-destructive, provides information about the molecule in solution, relatively fast for soluble compounds.Does not provide a complete 3D structure, interpretation can be complex for large molecules, and provides an average structure in solution.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, confirming elemental composition.[1][9]High sensitivity, requires very small amounts of sample.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.[1][8]Fast, non-destructive, and provides a characteristic fingerprint for a compound.Provides limited information about the overall molecular structure and connectivity.
Computational Methods (e.g., DFT) Optimized molecular geometries, electronic properties, and theoretical spectroscopic data for comparison with experimental results.[10]Provides insights into molecular properties that are difficult to measure experimentally, can guide synthetic efforts.The accuracy of the results is dependent on the level of theory and basis set used, and it is a theoretical model, not a direct measurement.

Experimental Protocol: Single-Crystal X-ray Crystallography

Obtaining a high-quality single crystal is the most critical and often the most challenging step in the X-ray diffraction experiment.[6] The following is a generalized protocol for growing single crystals of thieno[3,4-c]pyrrole derivatives suitable for X-ray analysis.

1. Purification of the Compound:

  • The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Purification techniques such as column chromatography, recrystallization, or sublimation are recommended.

2. Crystal Growth Methods:

  • Slow Evaporation: This is the most common and straightforward method.[11]

    • Dissolve the purified compound in a suitable solvent or solvent mixture to create a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Solvent Diffusion: This method is useful for compounds that are highly soluble in one solvent but insoluble in another.

    • Dissolve the compound in a small amount of a "good" solvent.

    • Carefully layer a "poor" solvent (in which the compound is insoluble) on top of the solution. The poor solvent should be miscible with the good solvent.

    • Over time, the poor solvent will diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth at the interface.

  • Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can yield high-quality crystals.[7]

    • Prepare a saturated solution at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature in a refrigerator or freezer.

3. Crystal Mounting and Data Collection:

  • Once suitable crystals have formed (typically 0.1-0.3 mm in size), a single, well-formed crystal is selected.[11]

  • The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.

  • The mounted crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it.

  • The diffracted X-rays are detected, and a diffraction pattern is recorded.

4. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.

  • The positions of the atoms in the unit cell are determined using various computational methods.

  • The initial structural model is refined to best fit the experimental data, resulting in a final, accurate molecular structure.

Workflow for X-ray Crystallography

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output Purification Compound Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Diffraction X-ray Diffraction Crystal_Selection->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Confirmed Molecular Structure Refinement->Final_Structure

Caption: Workflow for confirming molecular structure using single-crystal X-ray crystallography.

References

comparative study of benzo[c]-, pyrrolo[3,4-c]-, and thieno[3,4-c]-pyrrole-4,6-dione copolymers.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Benzo[c]-, Pyrrolo[3,4-c]-, and Thieno[3,4-c]-pyrrole-4,6-dione Copolymers for Organic Electronics

This guide provides a comparative analysis of three classes of donor-acceptor copolymers based on benzo[c]pyrrole-4,6-dione (BPD), pyrrolo[3,4-c]pyrrole-4,6-dione (PPD), and thieno[3,4-c]pyrrole-4,6-dione (TPD) as the acceptor units, copolymerized with 2,5-dithienylthieno[3,2-b]thiophene (DTT) as the donor unit. This comparison is aimed at researchers, scientists, and professionals in drug development and organic electronics, offering insights into the structure-property relationships and performance of these materials in optoelectronic applications.

Introduction

The development of novel π-conjugated polymers is crucial for advancing the field of organic electronics. The donor-acceptor (D-A) approach is a powerful strategy for tuning the optoelectronic properties of these materials. In this context, pyrrole-4,6-dione-based acceptor units have garnered significant interest due to their strong electron-withdrawing nature and planar structures, which facilitate intramolecular charge transfer and intermolecular π-π stacking. This guide focuses on a direct comparison of copolymers where the core of the acceptor unit is varied between benzene (BPD), pyrrole (PPD), and thiophene (TPD), providing a systematic study of their properties.

Data Presentation

The following table summarizes the key optoelectronic properties of the TPD-DTT, BPD-DTT, and PPD-DTT copolymers.

PropertyTPD-DTTBPD-DTTPPD-DTT
Optical Bandgap (eV) 1.61[1]1.82[1]1.73[1]
HOMO Level (eV) -5.06[1]-5.32[1]-5.20[1]
LUMO Level (eV) -3.45-3.50-3.47
Hole Mobility (cm²/Vs) 6.8 x 10⁻⁶[2]Very Low[2]1.3 x 10⁻⁴[2]

Note: LUMO levels are estimated from the HOMO levels and optical bandgaps (LUMO = HOMO + E_g_opt). Hole mobility for BPD-DTT was reported to be very low without a specific value provided.

Experimental Protocols

Synthesis of Copolymers (TPD-DTT, BPD-DTT, PPD-DTT) via Stille Cross-Coupling Polymerization

A general procedure for the synthesis of these copolymers involves the Stille cross-coupling reaction between the respective dibrominated acceptor monomer (TPD, BPD, or PPD derivative) and the bis(trimethylstannyl) donor monomer (2,5-bis(trimethylstannyl)dithieno[3,2-b]thiophene).

Materials:

  • Dibrominated acceptor monomer (e.g., N-alkyl-dibromo-thieno[3,4-c]pyrrole-4,6-dione)

  • 2,5-bis(trimethylstannyl)dithieno[3,2-b]thiophene (DTT-SnMe₃)

  • Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous solvent: Chlorobenzene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, equimolar amounts of the dibrominated acceptor monomer and DTT-SnMe₃ are dissolved in anhydrous chlorobenzene.

  • The solution is purged with an inert gas (e.g., argon) for 30 minutes to remove dissolved oxygen.

  • The catalyst, Pd₂(dba)₃, and the ligand, P(o-tol)₃, are added to the reaction mixture under the inert atmosphere.

  • The reaction mixture is heated to 130 °C and stirred for 48 hours.

  • After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.

  • The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.

  • The final polymer is obtained as a solid after drying under vacuum.

Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)

A typical bottom-gate, top-contact OFET device structure is used to evaluate the charge transport properties of the copolymers.

Procedure:

  • A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively.

  • The SiO₂ surface is cleaned and treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.

  • A solution of the copolymer in a suitable organic solvent (e.g., chloroform or chlorobenzene) is deposited onto the treated substrate by spin-coating to form the active semiconductor layer.

  • The film is annealed at a specific temperature (e.g., 120 °C) to improve its morphology and crystallinity.

  • Source and drain electrodes (e.g., gold) are then deposited on top of the semiconductor layer through a shadow mask by thermal evaporation.

  • The electrical characteristics of the OFETs are measured in an inert atmosphere using a semiconductor parameter analyzer. The hole mobility is calculated from the transfer characteristics in the saturation regime.

Fabrication and Characterization of Organic Solar Cells (OSCs)

A conventional bulk heterojunction (BHJ) solar cell architecture is commonly employed to assess the photovoltaic performance of these materials.

Procedure:

  • Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • A hole transport layer (HTL), such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO and annealed.

  • The active layer, a blend of the copolymer (donor) and a fullerene derivative like[3][3]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) (acceptor) in a solvent like chlorobenzene, is spin-coated on top of the HTL inside a glovebox.

  • A low work function metal (e.g., calcium or lithium fluoride) followed by aluminum is thermally evaporated through a shadow mask to form the cathode.

  • The current density-voltage (J-V) characteristics of the solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²).

Mandatory Visualization

G cluster_donor Donor Monomer BPD Benzo[c]pyrrole-4,6-dione (BPD) BPD_DTT BPD-DTT BPD->BPD_DTT PPD Pyrrolo[3,4-c]pyrrole-4,6-dione (PPD) PPD_DTT PPD-DTT PPD->PPD_DTT TPD Thieno[3,4-c]pyrrole-4,6-dione (TPD) TPD_DTT TPD-DTT TPD->TPD_DTT DTT 2,5-dithienylthieno[3,2-b]thiophene (DTT) DTT->BPD_DTT DTT->PPD_DTT DTT->TPD_DTT

Caption: Monomer units for the synthesis of the compared copolymers.

G cluster_synthesis Polymer Synthesis cluster_characterization Device Fabrication & Characterization Monomers Dibromo-Acceptor + Stannyl-Donor Polymerization Stille Cross-Coupling (Pd₂(dba)₃ / P(o-tol)₃, Chlorobenzene, 130°C) Monomers->Polymerization Purification Precipitation & Soxhlet Extraction Polymerization->Purification Polymer Purified D-A Copolymer Purification->Polymer Solution Polymer Solution Polymer->Solution SpinCoat Spin-Coating Solution->SpinCoat Annealing Thermal Annealing SpinCoat->Annealing Electrodes Electrode Deposition Annealing->Electrodes Device OFET / OSC Device Electrodes->Device Measurement Electrical / Photovoltaic Measurement Device->Measurement

Caption: General experimental workflow from synthesis to device characterization.

Comparative Analysis

The variation of the fused aromatic ring in the acceptor unit from thiophene (TPD) to benzene (BPD) and pyrrole (PPD) significantly influences the optoelectronic properties of the resulting copolymers.

  • Optical Properties: TPD-DTT exhibits the lowest optical bandgap (1.61 eV), suggesting a higher degree of π-delocalization along the polymer backbone.[1] In contrast, BPD-DTT has the highest bandgap (1.82 eV), indicating a reduced effective conjugation length.[1] The PPD-DTT copolymer shows an intermediate bandgap of 1.73 eV.[1] These differences can be attributed to the varying aromatic stabilization energies of the fused rings, which affect the quinoidal character of the acceptor unit and thus the intramolecular charge transfer.

  • Electrochemical Properties: The HOMO energy levels follow the order TPD-DTT > PPD-DTT > BPD-DTT. The deeper HOMO level of BPD-DTT (-5.32 eV) suggests higher oxidative stability in air compared to TPD-DTT (-5.06 eV).[1] This is a desirable property for achieving long-term stability in electronic devices. A deeper HOMO level can also lead to a higher open-circuit voltage (Voc) in organic solar cells.

  • Charge Transport: All three polymers exhibit p-type semiconductor behavior.[1] However, their hole mobilities differ significantly. PPD-DTT shows a modest mobility of 1.3 x 10⁻⁴ cm²/Vs, while TPD-DTT has a lower mobility of 6.8 x 10⁻⁶ cm²/Vs.[2] The mobility for BPD-DTT was found to be very low.[2] These variations in mobility are likely influenced by differences in polymer packing and thin-film morphology, which are affected by the geometry of the acceptor unit.

Conclusion

The choice of the fused aromatic ring in pyrrole-4,6-dione-based acceptor units provides a valuable tool for tuning the properties of donor-acceptor copolymers.

  • TPD-based copolymers are promising for applications requiring narrow bandgaps, such as broadband light absorption in solar cells, though their shallower HOMO level might compromise air stability.

  • BPD-based copolymers offer enhanced air stability due to their deep HOMO levels, which is advantageous for long-lasting electronic devices, but this comes at the cost of a larger bandgap and potentially lower charge carrier mobility.

  • PPD-based copolymers present a trade-off between the properties of TPD and BPD-based systems, with intermediate bandgap and HOMO level values, and have shown the highest hole mobility among the three in this specific comparison.

This comparative study highlights the importance of subtle structural modifications in the design of new organic semiconducting materials for tailored applications in organic electronics. Further research focusing on device optimization and exploring different donor partners for BPD and PPD acceptors could unlock their full potential.

References

Unlocking High-Performance Organic Electronics: A Comparative Guide to TPD-Based Copolymers with Varied Donor Units

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of organic electronics, the strategic selection of donor units in Thieno[3,4-c]pyrrole-4,6-dione (TPD)-based copolymers is a critical determinant of device performance. This guide provides an objective comparison of various TPD-based copolymers, highlighting the impact of different donor moieties on key performance metrics. Supported by experimental data, this analysis aims to inform the rational design of next-generation organic semiconducting materials.

The unique electron-deficient nature of the TPD acceptor unit makes it a versatile building block for creating donor-acceptor (D-A) type conjugated polymers. These materials are integral to a range of applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and photocatalysis. The performance of these copolymers, however, is intrinsically linked to the electron-donating unit they are paired with. This guide explores the influence of various donor units on the optoelectronic and performance characteristics of TPD-based copolymers.

Comparative Performance Data

The following table summarizes key performance metrics of TPD-based copolymers featuring different donor units. This data, compiled from recent studies, offers a quantitative comparison to aid in material selection.

Donor UnitCopolymer NameApplicationKey Performance Metric(s)Reference
Thiophene (T)TPD-TOPVPower Conversion Efficiency (PCE): 2.51%[1]
Bi-thiophene (BT)TPD-BTOPVPCE: 1.63%[1]
2,2′-bithiophene (2T)TPD2TPhotocatalysisHydrogen Evolution Rate (HER): (Data not specified in abstract)[2]
Cyclopenta[2,1-b:3,4-b]dithiophene (TT)TPDTTPhotocatalysisHER: (Data not specified in abstract)[2]
Benzo[1,2-b:4,5-b]dithiophene (BDT)TPDBDTPhotocatalysisHighest HER among TPD2T, TPDTT, and TPDBDT[2]
6H-phenanthro[1,10,9,8-cdefg]carbazole (PCZ)PP-TPDOPDExtremely low dark current: 0.68 nA/cm² at -5 V; High detectivity: > 10¹² Jones at 550 nm[3][4]
Dithienopyrrole (DTP)DTP-TPDOPVPCE: ~0.985% (oligomeric)[5][6]

Note: The performance of these materials can be highly dependent on device architecture, processing conditions, and the choice of acceptor material (in the case of OPVs).

The Influence of Donor Units on Copolymer Properties

The choice of the donor unit significantly impacts the intramolecular charge transfer (ICT) characteristics, which in turn dictates the optical bandgap, frontier energy levels (HOMO/LUMO), and charge carrier mobility of the resulting copolymer.

For instance, in a comparative study of TPD-T and TPD-BT for OPV applications, the copolymer with the simpler thiophene donor (TPD-T) exhibited a considerably higher power conversion efficiency (2.51%) compared to the bithiophene-based counterpart (1.63%).[1] This was attributed to more favorable nanoscale phase aggregation in the blend with the fullerene acceptor.[1]

In the realm of photocatalysis for hydrogen production, a study comparing TPD-based copolymers with 2,2′-bithiophene (2T), cyclopenta[2,1-b:3,4-b]dithiophene (TT), and benzo[1,2-b:4,5-b]dithiophene (BDT) as donor units found that the TPDBDT-based nanoparticles exhibited the highest photocatalytic activity.[2] This highlights the role of the donor unit in enhancing charge separation and transfer for efficient catalytic processes.

Furthermore, the incorporation of a large, planar donor unit like 6H-phenanthro[1,10,9,8-cdefg]carbazole (PCZ) in the PP-TPD copolymer led to green-selective absorption and excellent performance in organic photodiodes (OPDs), characterized by a very low dark current and high detectivity.[3][4] This demonstrates how judicious selection of the donor can tailor the optoelectronic properties for specific applications.

Experimental Methodologies

The synthesis and characterization of TPD-based copolymers involve a series of standardized experimental protocols.

Synthesis: A common and environmentally friendly method for synthesizing TPD-based polymers is through direct (hetero)arylation polymerization (DHAP) .[1][7] This method avoids the use of organometallic reagents. Another widely used technique is the Suzuki coupling reaction , which was employed for the synthesis of the PP-TPD copolymer.[3][4]

Characterization:

  • Optical Properties: UV-visible absorption spectroscopy is used to determine the absorption range and optical bandgap of the copolymers in both solution and thin-film form.

  • Electrochemical Properties: Cyclic voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the polymers. These values are crucial for assessing the potential open-circuit voltage in solar cells and for understanding charge injection barriers in transistors.

  • Thermal Stability: Thermogravimetric analysis (TGA) is used to evaluate the decomposition temperature of the polymers, which is an important parameter for device stability and processing.

  • Structural Properties: X-ray diffraction (XRD) measurements on thin films provide insights into the molecular packing and crystallinity of the copolymers, which strongly influence charge transport.

  • Device Fabrication and Testing:

    • OPVs: Bulk heterojunction (BHJ) solar cells are typically fabricated by spin-coating a blend of the TPD-based copolymer (donor) and an acceptor material (e.g., PC71BM) onto a substrate. The device performance is characterized by measuring the current density-voltage (J-V) characteristics under simulated solar illumination to determine the PCE, short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).

    • OFETs: Organic field-effect transistors are fabricated to measure the charge carrier mobility of the copolymers. The transfer and output characteristics of the transistors are measured to calculate the mobility in the saturation regime.

Visualizing the Impact and Workflow

To better understand the relationship between donor units and copolymer performance, as well as the typical experimental workflow, the following diagrams are provided.

Donor_Impact cluster_donor Donor Unit Selection cluster_properties Copolymer Properties cluster_performance Device Performance D1 Simple Aromatic (e.g., Thiophene) P1 Energy Levels (HOMO/LUMO) D1->P1 Modulates P2 Optical Bandgap D1->P2 Tunes P3 Molecular Packing D1->P3 Influences D2 Extended Aromatic (e.g., Bithiophene) D2->P1 D2->P2 D2->P3 D3 Fused Aromatic (e.g., BDT) D3->P1 D3->P2 D3->P3 D4 Large Planar (e.g., PCZ) D4->P1 D4->P2 D4->P3 Perf1 Power Conversion Efficiency (OPV) P1->Perf1 Perf2 Charge Carrier Mobility (OFET) P1->Perf2 Perf4 Detectivity (OPD) P1->Perf4 P2->Perf1 Perf3 Photocatalytic Activity P2->Perf3 P3->Perf1 P3->Perf2

Caption: Impact of Donor Unit on TPD-Copolymer Performance.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing Monomer TPD & Donor Monomer Synthesis Polymerization Polymerization (e.g., DHAP, Suzuki) Monomer->Polymerization Purification Polymer Purification Polymerization->Purification Optical UV-Vis Spectroscopy Purification->Optical Electrochem Cyclic Voltammetry Purification->Electrochem Thermal TGA Purification->Thermal Structural XRD Purification->Structural Solution Solution Preparation Purification->Solution Deposition Thin Film Deposition (e.g., Spin-Coating) Solution->Deposition Electrodes Electrode Deposition Deposition->Electrodes JV J-V Characteristics (OPV) Electrodes->JV Mobility Mobility Measurement (OFET) Electrodes->Mobility Response Spectral Response (OPD) Electrodes->Response

Caption: TPD-Copolymer Research Workflow.

References

A Comparative Guide to Computational Predictions and Experimental Realities of TPD-Based Molecules

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation (TPD), computational models are increasingly pivotal in accelerating the discovery and optimization of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. These in silico tools offer the promise of predicting degradation efficacy and other key molecular properties, thereby reducing the reliance on time-consuming and resource-intensive experimental screening. This guide provides an objective comparison of computational predictions with experimental outcomes for TPD-based molecules, supported by experimental data and detailed methodologies.

Data Presentation: Computational Predictions vs. Experimental a_Results

The following tables summarize the quantitative comparison between the predicted and experimentally determined activities of two prominent TPD molecules, VZ185 and ACBI1, which were highlighted in the validation of the DegradeMaster computational model. DegradeMaster is a semi-supervised, E(3)-equivariant graph neural network-based predictor for the targeted degradation prediction of PROTACs.[1][2][3][4]

Case Study 1: VZ185 - A BRD9/BRD7 Degrader

The computational model DegradeMaster predicted the degradability of VZ185 candidates on BRD9 with high accuracy.[1][2][3][4] The experimental data for VZ185, a potent and selective dual degrader of BRD9 and its homolog BRD7, was reported by Zoppi V, et al. (2019).[5][6]

MoleculeTargetComputational Prediction (DegradeMaster)Experimental Result (DC50)Experimental Result (Dmax)
VZ185BRD9High Degradation Likelihood (Accuracy: 88.33%)[1][2][3][4]1.8 nM[6]>90%[5]
VZ185BRD7High Degradation Likelihood4.5 nM[6]>90%

Case Study 2: ACBI1 - A SMARCA2/SMARCA4 Degrader

DegradeMaster also demonstrated accuracy in predicting the degradability of ACBI1, a degrader of the BAF ATPase subunits SMARCA2 and SMARCA4.[1][2][3][4] The experimental validation for ACBI1 was detailed by Farnaby W, et al. (2019).[7][8][9][10]

MoleculeTargetComputational Prediction (DegradeMaster)Experimental Result (DC50)Experimental Result (Dmax)
ACBI1SMARCA2High Degradation Likelihood (Accuracy: 77.78% for KRAS mutants, a similar complex system)[1][2][3][4]300 nM[9]~65%[9]
ACBI1SMARCA4High Degradation Likelihood250 nM[9]~70%[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of TPD-based molecules.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method for quantifying the reduction in target protein levels upon treatment with a degrader molecule.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the TPD molecule (e.g., PROTAC) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[12]

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[12]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the degrader concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage).

Homogeneous Time-Resolved Fluorescence (HTRF) for Ternary Complex Formation

HTRF assays are used to measure the proximity of two molecules, making them ideal for studying the formation of the target-PROTAC-E3 ligase ternary complex.

  • Reagent Preparation: Prepare assay buffer and solutions of the tagged target protein (e.g., biotinylated), tagged E3 ligase (e.g., His-tagged), and the TPD molecule at various concentrations. The donor and acceptor fluorophores are conjugated to antibodies or streptavidin that will bind to the tags on the proteins.[13]

  • Assay Plate Preparation: Add the target protein, E3 ligase, and TPD molecule to the wells of a microplate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow for ternary complex formation.[13]

  • Detection Reagent Addition: Add the HTRF detection reagents (e.g., streptavidin-donor and anti-tag-acceptor).

  • Final Incubation: Incubate the plate for another period (e.g., 1-4 hours) to allow the detection reagents to bind.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. A higher ratio indicates closer proximity of the donor and acceptor, signifying ternary complex formation. Plot the HTRF ratio against the TPD molecule concentration. The characteristic "hook effect" (a bell-shaped curve) is often observed, where the signal decreases at high concentrations due to the formation of binary complexes.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction between the TPD molecule and its target protein or E3 ligase.

  • Sample Preparation: Prepare a solution of the protein (e.g., target protein or E3 ligase) in the ITC cell and a solution of the TPD molecule in the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects. Degas the solutions to remove bubbles.[14]

  • Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing).

  • Titration: Perform a series of small injections of the TPD molecule into the protein solution in the ITC cell. The instrument measures the heat released or absorbed after each injection.

  • Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of the two molecules. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[15]

Mandatory Visualization

Below are diagrams illustrating the key processes involved in targeted protein degradation and the experimental workflows.

TPD_Signaling_Pathway cluster_0 Cellular Environment PROTAC TPD Molecule (e.g., PROTAC) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_1 Computational Prediction cluster_2 Experimental Validation cluster_3 In Vitro / Biophysical cluster_4 Cell-Based Computational_Model Computational Model (e.g., DegradeMaster) Prediction Prediction of Degradation Efficacy Computational_Model->Prediction Ternary_Formation Ternary Complex Formation Prediction->Ternary_Formation informs design for ITC Isothermal Titration Calorimetry (ITC) Binding_Affinity Binding Affinity (Kd) ITC->Binding_Affinity HTRF HTRF Assay HTRF->Ternary_Formation Degradation_Data Degradation Data (DC50, Dmax) Ternary_Formation->Degradation_Data correlates with Western_Blot Western Blot Western_Blot->Degradation_Data Degradation_Data->Prediction validates

References

Thieno[3,4-c]pyrrole-4,6-dione (TPD) as an Acceptor in Non-Fullerene Solar Cells: A Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of Thieno[3,4-c]pyrrole-4,6-dione (TPD) based acceptors in the rapidly advancing field of non-fullerene organic solar cells (OSCs). This guide provides a comparative analysis of TPD-based acceptors against other high-performing alternatives, supported by experimental data and detailed methodologies for researchers and scientists in materials science and renewable energy.

The landscape of organic photovoltaics has been revolutionized by the advent of non-fullerene acceptors (NFAs), which have demonstrated the potential to surpass the performance of traditional fullerene-based counterparts. Among the diverse array of NFA molecular architectures, those incorporating the thieno[3,4-c]pyrrole-4,6-dione (TPD) moiety have emerged as a promising class of materials. TPD is an electron-deficient unit that, when incorporated into conjugated polymers and small molecules, can lead to desirable properties such as deep frontier energy levels and broad absorption spectra. This guide provides an objective comparison of the performance of TPD-based acceptors with other leading NFAs, offering a data-driven perspective for researchers in the field.

Comparative Performance of NFA Acceptors

The performance of a non-fullerene solar cell is primarily evaluated by its power conversion efficiency (PCE), which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and the fill factor (FF). The following table summarizes the key performance metrics for solar cells fabricated with TPD-based acceptors and compares them with devices employing prominent alternative NFAs like the ITIC and Y-series.

AcceptorDonor PolymerPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
TPDCIC PBDB-T10.12-18.16-
TPDCNC PBDB-T9.80-17.40-
A₂–D–A₁–D–A₂ with TPD core -13.960.8123.4371.10
ITIC PTB7-Th~6.80---
Y6 PM615.7--74.8
Y-Series Derivatives Various>18---

Table 1: Comparison of key photovoltaic parameters for organic solar cells based on TPD acceptors and other high-performance non-fullerene acceptors.

From the data, it is evident that while TPD-based acceptors can achieve respectable power conversion efficiencies, with some architectures reaching up to 13.96%, the Y-series of acceptors, such as Y6, have demonstrated significantly higher performance, with PCEs exceeding 18%.[1] The high short-circuit current densities observed for some TPD-based acceptors are noteworthy and suggest efficient light harvesting and charge generation.

Experimental Protocols

The performance of organic solar cells is highly dependent on the fabrication and testing conditions. Below are detailed methodologies for the key experiments involved in the evaluation of these devices.

Device Fabrication

A typical fabrication process for a non-fullerene organic solar cell with a conventional p-i-n architecture is as follows:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15-20 minutes to improve the work function and ensure a clean surface.

  • Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and subsequently annealed at a specific temperature (e.g., 150 °C) in air to remove residual water.

  • Active Layer Deposition: The donor polymer and the non-fullerene acceptor (e.g., a TPD-based molecule or a Y-series acceptor) are dissolved in a suitable organic solvent, such as chloroform or chlorobenzene, often with a small amount of an additive like 1,8-diiodooctane to optimize the morphology. This solution is then spin-coated onto the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is then typically annealed to promote the formation of a favorable bulk heterojunction morphology.

  • Electron Transport Layer (ETL) and Cathode Deposition: A thin electron transport layer, such as a perylene diimide derivative, is often deposited on top of the active layer. Finally, a low work function metal cathode, such as calcium or aluminum, is deposited by thermal evaporation under high vacuum.

Device Characterization

The photovoltaic performance of the fabricated solar cells is characterized as follows:

  • Current Density-Voltage (J-V) Measurements: The J-V characteristics are measured using a Keithley 2400 source meter under simulated AM 1.5G solar illumination at an intensity of 100 mW/cm².[2] The solar simulator is calibrated using a certified silicon reference cell. The key parameters (PCE, Voc, Jsc, and FF) are extracted from these J-V curves.

  • External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the spectrally resolved photocurrent generation. This is performed using a dedicated EQE system with a light source, a monochromator, and a calibrated photodiode. The Jsc can be calculated by integrating the EQE spectrum with the AM 1.5G solar spectrum.

Visualizing Experimental Workflows and Logical Relationships

To better understand the processes and concepts involved in evaluating non-fullerene solar cells, the following diagrams have been generated using Graphviz.

G cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_characterization Characterization ITO_Glass ITO-Coated Glass Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) ITO_Glass->Cleaning Drying N2 Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone HTL Spin-Coat PEDOT:PSS (HTL) UV_Ozone->HTL Active_Layer Spin-Coat Donor:Acceptor Blend HTL->Active_Layer ETL_Cathode Deposit ETL and Metal Cathode Active_Layer->ETL_Cathode JV_Measurement J-V Measurement (AM 1.5G, 100 mW/cm²) ETL_Cathode->JV_Measurement EQE_Measurement EQE Measurement ETL_Cathode->EQE_Measurement

Figure 1: Experimental workflow for the fabrication and characterization of non-fullerene organic solar cells.

G cluster_material_properties Material & Device Properties PCE Power Conversion Efficiency (PCE) Voc Open-Circuit Voltage (Voc) Jsc Short-Circuit Current Density (Jsc) FF Fill Factor (FF) Voc->PCE Jsc->PCE FF->PCE Energy_Levels Donor/Acceptor Energy Levels Energy_Levels->Voc Absorption Active Layer Absorption Absorption->Jsc Morphology Bulk Heterojunction Morphology Morphology->Jsc Morphology->FF Charge_Mobility Charge Carrier Mobility Charge_Mobility->Jsc Charge_Mobility->FF Recombination Charge Recombination Recombination->Voc Recombination->FF

Figure 2: Logical relationship of key performance parameters and their influencing factors in an organic solar cell.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole, a heterocyclic compound utilized in the synthesis of novel therapeutic agents. Adherence to these procedures is critical for maintaining a safe and compliant research environment.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The specific requirements for handling this compound should be detailed in its Safety Data Sheet (SDS). As a general guideline for handling heterocyclic organic compounds, the following PPE is recommended:

PPE CategorySpecific Equipment
Eye Protection Chemical safety goggles or a face shield
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Body Protection Laboratory coat

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste is the first step in the disposal process. All waste containing this compound must be treated as hazardous chemical waste.

Key Experimental Protocols for Waste Handling:

  • Waste Generation Point: At the point of generation, immediately transfer any waste containing this compound into a designated, compatible, and clearly labeled hazardous waste container.

  • Segregation: Do not mix this waste with other waste streams unless compatibility has been verified. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.[1][2] Store waste containers in a designated and secure area, away from general laboratory traffic.[3]

III. Waste Container Labeling and Storage

Accurate and clear labeling of waste containers is a critical compliance and safety requirement.

Labeling ComponentDescription
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible.[1][2]
Chemical Name and Formula List the full chemical name: "this compound" and its molecular formula (C₆H₇NS). Avoid using abbreviations or chemical structures. For mixtures, list all components.[2]
Accumulation Start Date The date when the first drop of waste was added to the container.
Hazard Pictograms Include appropriate GHS hazard pictograms as indicated in the SDS.
Generator Information Name of the principal investigator, laboratory room number, and contact information.[2]

Storage Protocol:

  • Keep waste containers securely closed at all times, except when adding waste.[1][4]

  • Store containers in a well-ventilated area, such as a chemical fume hood or a designated waste storage cabinet.

  • Ensure secondary containment is in place to capture any potential leaks or spills.[1]

IV. Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal service.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]

Step-by-Step Disposal Workflow:

  • Request Pickup: Once the waste container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, submit a request for waste pickup.

  • Documentation: Complete any required waste disposal forms, providing accurate information about the contents of the container.

  • Collection: Trained EHS personnel or a certified waste disposal vendor will collect the waste from your laboratory.

V. Empty Container Disposal

Empty containers that previously held this compound must also be managed properly.

Protocol for Empty Containers:

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[1][4]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[1][4]

  • Container Disposal: After triple-rinsing and allowing the container to dry, deface the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[4]

Below is a logical workflow diagram illustrating the key decision points and steps for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Disposal Pathway A Waste Generated (this compound) B Segregate as Hazardous Waste A->B C Select Compatible Container B->C D Label Container (Name, Date, Hazards) C->D E Store in Designated Secure Area D->E F Container Full or Time Limit Reached? E->F G Arrange for Professional Disposal Pickup F->G Yes H Complete Waste Manifest/Paperwork G->H I Transfer to Authorized Waste Handler H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 5,6-Dihydro-4H-thieno[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5,6-Dihydro-4H-thieno[3,4-c]pyrrole was located. The following guidance is based on general best practices for handling novel, biologically active heterocyclic compounds in a laboratory setting. Researchers should always conduct a thorough risk assessment before beginning work and consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to establish a foundation for safe operational and disposal plans. Given that thienopyrrole compounds are being investigated for therapeutic uses in autoimmune diseases and inflammatory conditions, it is prudent to handle this compound with a high degree of caution, assuming it is biologically active.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard.[1][2]To protect against splashes, aerosols, and airborne particles.
Skin and Body Protection A flame-resistant lab coat is standard.[1] For handling larger quantities or when there is a higher risk of splashing, chemical-resistant aprons or coveralls should be used.[3] Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[1][2]To prevent skin contact with the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[4] Consider double-gloving for added protection, especially when handling concentrated solutions.[2] For unknown compounds, a laminate glove (e.g., Silver Shield) under a chemically resistant outer glove is a good practice.[1]To protect hands from chemical exposure.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) should be worn.[3][4]To prevent inhalation of airborne particles or vapors.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, inside a certified chemical fume hood.[5]

  • Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing.[6] Do not breathe dust or vapors.[5][6] Wash hands thoroughly after handling.[5][6]

  • Transfers: When transferring the compound, use appropriate tools such as spatulas or powder funnels to minimize dust generation. For solutions, use a syringe or cannula for transfers.

Storage:

  • General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

  • Specific Conditions: Some chemically similar compounds require storage under an inert atmosphere and refrigeration.[5] While specific stability data for this compound is unavailable, these conditions are a good starting point for ensuring compound integrity.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.

Waste Segregation:

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., contaminated gloves, weigh paper, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

Decontamination:

  • Glassware: Decontaminate glassware by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect the rinsate as hazardous waste.

  • Work Surfaces: Clean and decontaminate work surfaces with an appropriate solvent and cleaning agent after each use.

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: General workflow for handling this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
5,6-Dihydro-4H-thieno[3,4-c]pyrrole
Reactant of Route 2
Reactant of Route 2
5,6-Dihydro-4H-thieno[3,4-c]pyrrole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.